Product packaging for N-Carbobenzyloxy-4-keto-L-proline(Cat. No.:CAS No. 64187-47-9)

N-Carbobenzyloxy-4-keto-L-proline

Numéro de catalogue: B1312421
Numéro CAS: 64187-47-9
Poids moléculaire: 263.25 g/mol
Clé InChI: RPLLCMZOIFOBIF-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Carbobenzyloxy-4-keto-L-proline is a useful research compound. Its molecular formula is C13H13NO5 and its molecular weight is 263.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO5 B1312421 N-Carbobenzyloxy-4-keto-L-proline CAS No. 64187-47-9

Propriétés

IUPAC Name

(2S)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLLCMZOIFOBIF-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454390
Record name N-Carbobenzyloxy-4-keto-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64187-47-9
Record name N-Carbobenzyloxy-4-keto-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64187-47-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-Carbobenzyloxy-4-keto-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-Carbobenzyloxy-4-keto-L-proline (Cbz-4-keto-Pro), a key intermediate in synthetic organic chemistry and drug discovery. The information is presented to be a valuable resource for researchers and professionals engaged in these fields.

Core Chemical Properties

This compound, also known as (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, is a derivative of the amino acid L-proline. The introduction of a ketone at the 4-position of the pyrrolidine ring and the carbobenzyloxy (Cbz) protecting group on the nitrogen atom makes it a versatile building block in the synthesis of complex molecules.[1]

Quantitative Data Summary

The known physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 64187-47-9[1]
Molecular Formula C₁₃H₁₃NO₅[1]
Molecular Weight 263.25 g/mol [1]
Melting Point 95 °C[1]
Boiling Point 488.45 °C at 760 mmHg[1]
Density 1.409 g/cm³[1]
Flash Point 249.2 °C[1]

Spectroscopic Characterization

Expected ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrrolidine ring, the benzylic protons of the Cbz group, and the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the ketone and the carbamate.

Expected ¹³C NMR Spectrum

The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ketone, the carboxylic acid, and the carbamate. Signals for the aromatic carbons and the carbons of the pyrrolidine ring are also expected in their respective regions.

Expected Infrared (IR) Spectrum

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include: a broad O-H stretch for the carboxylic acid, C=O stretching vibrations for the ketone, carboxylic acid, and carbamate, and C-N stretching.

Expected Mass Spectrum

The mass spectrum of this compound would show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the benzyl group and cleavage of the pyrrolidine ring.

Experimental Protocols

A common and effective method for the synthesis of this compound is the oxidation of the corresponding N-Cbz-trans-4-hydroxy-L-proline.

Synthesis of this compound via Oxidation

Materials:

  • N-Cbz-trans-4-hydroxy-L-proline

  • Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC), Swern oxidation reagents)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve N-Cbz-trans-4-hydroxy-L-proline in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add Dess-Martin periodinane to the stirred solution portion-wise over a period of 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and an aqueous solution of sodium thiosulfate.

  • Stir the biphasic mixture vigorously for 30 minutes until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for dipeptidyl peptidase IV (DPP-IV) inhibitors.[2] DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.

Role as a Synthetic Intermediate for DPP-IV Inhibitors

The ketone functionality at the 4-position of the proline ring allows for further chemical modifications, such as reductive amination, to introduce diverse substituents. This is a key step in the synthesis of many DPP-IV inhibitors, where this position often interacts with the S2 binding pocket of the enzyme.

Below is a generalized workflow illustrating the synthetic utility of this compound in the preparation of a DPP-IV inhibitor scaffold.

G Synthetic Workflow of a DPP-IV Inhibitor Scaffold cluster_0 Synthesis of Cbz-4-keto-Proline cluster_1 Modification and Elaboration cluster_2 Final Steps to Inhibitor N-Cbz-trans-4-hydroxy-L-proline N-Cbz-trans-4-hydroxy-L-proline Oxidation Oxidation N-Cbz-trans-4-hydroxy-L-proline->Oxidation DMP or Swern This compound This compound Oxidation->this compound Reductive Amination Reductive Amination This compound->Reductive Amination Substituted Proline Derivative Substituted Proline Derivative Reductive Amination->Substituted Proline Derivative Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Reductive Amination Deprotection Deprotection Substituted Proline Derivative->Deprotection e.g., H2, Pd/C Peptide Coupling Peptide Coupling Deprotection->Peptide Coupling DPP-IV Inhibitor Scaffold DPP-IV Inhibitor Scaffold Peptide Coupling->DPP-IV Inhibitor Scaffold

Synthetic pathway from N-Cbz-4-hydroxy-L-proline.

Safety Information

This compound is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

Synthesis of N-Carbobenzyloxy-4-keto-L-proline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Carbobenzyloxy-4-keto-L-proline, a valuable intermediate in the preparation of various pharmaceutical compounds. This document details the primary synthetic route starting from L-hydroxyproline, including a step-by-step experimental protocol. Additionally, alternative oxidation methodologies are discussed, and relevant physicochemical and spectroscopic data are presented in a structured format for ease of reference.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of therapeutic agents. Its constrained pyrrolidine ring and the presence of a ketone functionality at the 4-position make it a crucial component in the synthesis of enzyme inhibitors and other complex molecules. The synthesis of this compound typically involves two key transformations: the protection of the secondary amine of the proline ring and the oxidation of the hydroxyl group at the 4-position.

Primary Synthetic Pathway

The most common and well-documented synthetic route to this compound commences with the readily available starting material, L-hydroxyproline. The synthesis proceeds in two main steps:

  • N-protection of L-hydroxyproline: The secondary amine of the pyrrolidine ring is protected with a Carbobenzyloxy (Cbz) group.

  • Oxidation of the hydroxyl group: The secondary alcohol at the 4-position is oxidized to a ketone.

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow L_hydroxyproline L-Hydroxyproline N_Cbz_hydroxyproline N-Cbz-L-hydroxyproline L_hydroxyproline->N_Cbz_hydroxyproline Cbz-Cl, Base Final_Product This compound N_Cbz_hydroxyproline->Final_Product Oxidation N_Protection cluster_reactants Reactants cluster_product Product L_hydroxyproline L-Hydroxyproline N_Cbz_hydroxyproline N-Cbz-L-hydroxyproline L_hydroxyproline->N_Cbz_hydroxyproline Aqueous/Organic Solvent Low Temperature Cbz_Cl Benzyl Chloroformate (Cbz-Cl) Cbz_Cl->N_Cbz_hydroxyproline Aqueous/Organic Solvent Low Temperature Base Base (e.g., NaHCO3) Base->N_Cbz_hydroxyproline Aqueous/Organic Solvent Low Temperature Oxidation cluster_reactants Reactants cluster_product Product N_Cbz_hydroxyproline N-Cbz-L-hydroxyproline Final_Product This compound N_Cbz_hydroxyproline->Final_Product Organic Solvent Controlled Temperature Oxidizing_agent Oxidizing Agent (e.g., TCCA/TEMPO) Oxidizing_agent->Final_Product Organic Solvent Controlled Temperature Logical_Flow Start Start: L-Hydroxyproline Protect Protect Amine (Cbz group) Start->Protect Intermediate N-Cbz-L-hydroxyproline Protect->Intermediate Oxidize Oxidize Alcohol (Ketone formation) Intermediate->Oxidize Purify Purification Oxidize->Purify Product Final Product: N-Cbz-4-keto-L-proline Purify->Product

N-Cbz-4-keto-L-proline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the structure, stereochemistry, synthesis, and characterization of N-Cbz-4-keto-L-proline, a key building block in medicinal chemistry and drug development.

Molecular Structure and Properties

N-Cbz-4-keto-L-proline, systematically named (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, is a derivative of the amino acid L-proline. The molecule incorporates a ketone group at the 4-position of the pyrrolidine ring and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom.

The presence of the Cbz group enhances the lipophilicity of the molecule and prevents unwanted reactions at the nitrogen atom during chemical synthesis. The ketone functionality at the 4-position serves as a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules, including enzyme inhibitors and peptidomimetics.

Chemical Structure of N-Cbz-4-keto-L-proline

Caption: 2D structure of N-Cbz-4-keto-L-proline.

Quantitative Data Summary

PropertyValueReference
CAS Number 64187-47-9[1]
Molecular Formula C₁₃H₁₃NO₅[1]
Molecular Weight 263.25 g/mol [1]
Melting Point 95 °C[1]
Appearance White to off-white solid
Solubility Soluble in methanol, ethyl acetate, and other common organic solvents.

Stereochemistry

The stereochemistry of N-Cbz-4-keto-L-proline is a critical aspect influencing its utility in asymmetric synthesis and its interaction with biological targets.

  • Alpha-Carbon (C2): The molecule is derived from L-proline, which dictates the (S) configuration at the alpha-carbon (C2). This stereocenter is crucial for the overall three-dimensional shape of the molecule and its derivatives.

  • C4 Position: The precursor to N-Cbz-4-keto-L-proline is typically N-Cbz-hydroxy-L-proline, which can exist as two diastereomers: cis-(2S, 4S) and trans-(2S, 4R). The oxidation of the hydroxyl group at the C4 position to a ketone results in the loss of the chiral center at this position. Therefore, N-Cbz-4-keto-L-proline has a single defined stereocenter at C2.

Stereochemical Pathway

Stereochemistry cluster_start Starting Materials cluster_reaction Chemical Transformation cluster_product Product N-Cbz-cis-hydroxy-L-proline (2S, 4S) N-Cbz-cis-hydroxy-L-proline (2S, 4S) Oxidation Oxidation N-Cbz-cis-hydroxy-L-proline (2S, 4S)->Oxidation N-Cbz-trans-hydroxy-L-proline (2S, 4R) N-Cbz-trans-hydroxy-L-proline (2S, 4R) N-Cbz-trans-hydroxy-L-proline (2S, 4R)->Oxidation N-Cbz-4-keto-L-proline (2S) N-Cbz-4-keto-L-proline (2S) Oxidation->N-Cbz-4-keto-L-proline (2S) Loss of C4 stereocenter

Caption: Stereochemical relationship between N-Cbz-hydroxy-L-proline isomers and N-Cbz-4-keto-L-proline.

Experimental Protocols

The synthesis of N-Cbz-4-keto-L-proline is most commonly achieved through the oxidation of the corresponding N-Cbz-hydroxy-L-proline. Several oxidation methods are suitable for this transformation, with Swern oxidation and the use of Dess-Martin periodinane being prevalent due to their mild reaction conditions and high yields.

Synthesis Workflow

Synthesis_Workflow Start N-Cbz-hydroxy-L-proline Oxidation Oxidation Reaction (e.g., Swern, Dess-Martin) Start->Oxidation Workup Aqueous Workup Oxidation->Workup Extraction Extraction with Organic Solvent Workup->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product N-Cbz-4-keto-L-proline Characterization->Final_Product

Caption: General workflow for the synthesis and purification of N-Cbz-4-keto-L-proline.

Detailed Methodology: Oxidation using Dess-Martin Periodinane

This protocol describes a common and effective method for the synthesis of N-Cbz-4-keto-L-proline.

Materials:

  • N-Cbz-hydroxy-L-proline (either cis or trans isomer)

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cbz-hydroxy-L-proline (1 equivalent) in anhydrous dichloromethane.

  • Addition of Oxidant: To the stirred solution, add Dess-Martin periodinane (1.1 to 1.5 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. This usually takes 1-3 hours.

  • Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers become clear.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford N-Cbz-4-keto-L-proline as a white solid.

Characterization Data

Comprehensive characterization is essential to confirm the identity and purity of the synthesized N-Cbz-4-keto-L-proline. While a complete set of publicly available spectral data is not readily compiled, the following represents expected analytical data.

Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the Cbz protecting group (aromatic protons and benzylic CH₂), and the pyrrolidine ring protons. The diastereotopic protons at the C3 and C5 positions will likely show complex splitting patterns. The alpha-proton at C2 will appear as a doublet of doublets.
¹³C NMR Resonances for the carbonyl carbons of the ketone, the carboxylic acid, and the carbamate of the Cbz group. Signals for the aromatic carbons of the phenyl ring and the aliphatic carbons of the pyrrolidine ring and the benzylic CH₂.
Mass Spectrometry (MS) The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretching of the ketone, carboxylic acid, and carbamate groups.

Note: Actual chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and concentration. It is recommended to acquire and interpret the spectra for each synthesized batch.

Applications in Research and Development

N-Cbz-4-keto-L-proline is a valuable building block in the synthesis of a wide range of biologically active molecules. Its key applications include:

  • Peptidomimetics: The ketone functionality allows for the introduction of diverse substituents at the 4-position, leading to the creation of novel proline analogs for incorporation into peptides to modulate their conformation and biological activity.

  • Enzyme Inhibitors: It serves as a precursor for the synthesis of inhibitors of various enzymes, where the proline scaffold provides a rigid backbone for precise positioning of functional groups within an enzyme's active site.

  • Chiral Ligands: The chiral nature of N-Cbz-4-keto-L-proline makes it a useful starting material for the synthesis of chiral ligands for asymmetric catalysis.

This technical guide provides a foundational understanding of N-Cbz-4-keto-L-proline. For specific applications and further details, researchers are encouraged to consult the primary scientific literature.

References

An In-depth Technical Guide to (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic Acid: A Key Chiral Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, a pivotal chiral building block for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and its role in the design of novel therapeutics, particularly protease inhibitors.

Core Concepts and Properties

(2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid, also known as Z-4-oxo-L-proline, is a derivative of the amino acid proline. The presence of the benzyloxycarbonyl (Z or Cbz) protecting group on the nitrogen atom and a ketone at the 4-position of the pyrrolidine ring makes it a valuable and versatile intermediate in organic synthesis. The ketone functionality allows for further chemical modifications, enabling the creation of a diverse range of molecular structures.[1] This compound is particularly significant in the field of medicinal chemistry for its role in the synthesis of peptidomimetics and other bioactive molecules where conformational rigidity and specific stereochemistry are crucial for biological activity.

Chemical and Physical Data

A summary of the key quantitative data for (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is presented in Table 1.

PropertyValueReference
CAS Number 64187-47-9[1]
Molecular Formula C₁₃H₁₃NO₅[1]
Molecular Weight 263.25 g/mol [1]
Melting Point 98 - 102 °C[1]
Boiling Point 488.5 °C at 760 mmHg[1]
Density 1.409 g/cm³[1]
Storage Conditions 2-8°C[1]

Synthesis and Experimental Protocols

The primary route for the synthesis of (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid involves the oxidation of its precursor, (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. A common and effective method for this transformation is the Dess-Martin periodinane (DMP) oxidation, known for its mild reaction conditions and high efficiency in converting primary and secondary alcohols to aldehydes and ketones, respectively.[2][3]

Experimental Protocol: Synthesis via Dess-Martin Oxidation

Materials:

  • (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve (2S,4R)-1-(benzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.5 equivalents) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Protocol: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

(2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4][5][6][7]

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin (or other suitable solid support)

  • (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (requires Fmoc protection prior to use)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (prepared separately) with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the desired peptide sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups (including the Cbz group) using a cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Development

The unique structural features of (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid make it a valuable building block in the design of peptidomimetics and other small molecule inhibitors. The pyrrolidine ring serves as a rigid scaffold that can mimic the turns in a peptide backbone, while the 4-oxo group provides a handle for introducing further diversity and functionality.

Role in Protease Inhibitor Design

Proteases are a class of enzymes that play critical roles in numerous physiological and pathological processes, making them attractive targets for drug development.[8] Peptidomimetics designed to inhibit proteases often incorporate proline analogs to induce specific conformations that enhance binding to the enzyme's active site. The 4-oxo functionality of this compound can be exploited to create inhibitors with novel binding interactions or to serve as a precursor for other functional groups.

Drug Discovery Workflow

The incorporation of (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid into a drug discovery workflow typically follows a structured process from initial hit identification to lead optimization.[9][10][11]

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase Target Target Identification (e.g., Protease) HTS High-Throughput Screening Target->HTS Hit Hit Identification HTS->Hit Lead_Gen Lead Generation Hit->Lead_Gen SAR Structure-Activity Relationship (SAR) Lead_Gen->SAR Building_Block (2S)-1-(benzyloxycarbonyl) -4-oxopyrrolidine-2-carboxylic acid Building_Block->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->SAR ADMET ADMET Profiling Lead_Opt->ADMET Preclinical Preclinical Studies ADMET->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Caption: A generalized workflow for peptidomimetic drug discovery.

Role in Cellular Signaling

While (2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is a synthetic building block and not directly involved in natural signaling pathways, its derivatives are designed to interact with proteins that are key components of these pathways. Proline-rich motifs are frequently found in signaling proteins and are recognized by specific protein domains, such as SH3 (Src Homology 3) and WW domains. These interactions are fundamental for the assembly of signaling complexes and the propagation of cellular signals. By incorporating proline analogs, researchers can design molecules that modulate these protein-protein interactions, thereby influencing cellular signaling for therapeutic benefit.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Proline-Rich Motif Interaction cluster_2 Downstream Signaling Receptor Cell Surface Receptor Adaptor Adaptor Protein Receptor->Adaptor PRM Proline-Rich Motif (on Adaptor Protein) SH3 SH3 Domain-Containing Signaling Protein PRM->SH3 Binding Kinase Kinase Cascade SH3->Kinase Inhibitor Peptidomimetic Inhibitor (with 4-Oxoproline analog) Inhibitor->SH3 Inhibition TF Transcription Factor Activation Kinase->TF Response Cellular Response TF->Response

Caption: Conceptual diagram of a signaling pathway involving proline-rich motifs.

Conclusion

(2S)-1-(benzyloxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid is a highly valuable and versatile chiral intermediate in modern drug discovery and development. Its unique structural features provide a robust scaffold for the synthesis of complex peptidomimetics and other bioactive molecules. The ability to introduce a ketone functionality into a conformationally constrained proline ring opens up numerous possibilities for creating novel therapeutics, particularly in the area of protease inhibition. The experimental protocols and conceptual workflows provided in this guide are intended to support researchers in leveraging the full potential of this important chemical entity.

References

N-Carbobenzyloxy-4-keto-L-proline solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of N-Carbobenzyloxy-4-keto-L-proline

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the available data and theoretical considerations regarding the solubility and stability of this compound (Cbz-4-keto-L-proline). Due to the limited availability of specific experimental data for this compound, this guide leverages information on the closely related analogue, N-Carbobenzyloxy-L-proline (Cbz-L-proline), to provide estimations and guidance. Detailed experimental protocols for the determination of solubility and stability are also provided to enable researchers to generate specific data for their applications.

Introduction

This compound is a protected amino acid derivative of significant interest in peptide synthesis and drug discovery. The presence of the ketone functional group at the 4-position of the proline ring offers a site for further chemical modification, making it a valuable building block for creating complex peptide structures and peptidomimetics. Understanding the solubility and stability of this compound is critical for its effective storage, handling, and application in synthetic protocols.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of N-Carbobenzyloxy-L-proline is presented below. These values can serve as an initial reference for this compound, although the introduction of a polar ketone group is expected to influence these properties.

PropertyValue (for N-Carbobenzyloxy-L-proline)Reference
Molecular Formula C₁₃H₁₅NO₄[1][2]
Molecular Weight 249.26 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 75-78 °C
pKa 3.99 ± 0.20 (Predicted)[1]

Solubility Profile

Estimated Solubility

The following table provides an estimated qualitative solubility profile for this compound based on the known solubility of Cbz-L-proline and the expected influence of the ketone group.

SolventExpected SolubilityRationale
Water Sparingly soluble to slightly solubleThe parent compound is sparingly soluble; the ketone may slightly increase aqueous solubility.
Methanol SolubleThe parent compound is soluble in methanol.[1]
Ethanol SolubleSimilar to methanol, expected to be a good solvent.
Dimethyl sulfoxide (DMSO) SolubleA highly polar aprotic solvent, likely to dissolve the compound.
Dimethylformamide (DMF) SolubleA common solvent for peptide synthesis, expected to be effective.
Dichloromethane (DCM) Moderately solubleThe non-polar character of the Cbz group should allow for some solubility.
Acetonitrile Moderately solubleA polar aprotic solvent, likely to be a suitable solvent.
Ethyl Acetate Moderately solubleCommonly used for extraction of similar compounds.
Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the following experimental protocol, based on the static equilibrium method, is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, DCM, acetonitrile, ethyl acetate)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in sealed vials.

  • Equilibrate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C, 37 °C) for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw a known aliquot of the supernatant and dilute it with a suitable mobile phase.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

G Experimental Workflow for Solubility Determination cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Analysis A Add excess Cbz-4-keto-L-proline to solvent B Equilibrate at constant temperature A->B C Centrifuge to separate solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: Workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is a critical parameter for its storage and use in multi-step syntheses. The Cbz protecting group is known to be sensitive to certain conditions, and the 4-keto group may also be susceptible to degradation.

General Stability Considerations
  • Storage: N-Carbobenzyloxy-L-proline is typically stored in a cool, dry place, away from direct sunlight.[1] Similar conditions are recommended for the 4-keto derivative. Long-term storage at -20°C is advisable.

  • pH Stability: The Cbz group is generally stable to acidic and neutral conditions but can be cleaved by strong acids and catalytic hydrogenation. It is also labile to strong bases. The ester linkage of the carbamate can be susceptible to hydrolysis under strongly acidic or basic conditions. The 4-keto group may be prone to enolization, particularly under basic conditions, which could lead to racemization at the adjacent chiral center.

  • Thermal Stability: While specific data is unavailable, it is advisable to avoid prolonged exposure to high temperatures to prevent potential degradation.

Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is the preferred approach to assess the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under conditions of acid and base hydrolysis, oxidation, and heat.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a photodiode array (PDA) or UV detector

  • pH meter

  • Oven

Procedure:

  • Forced Degradation Studies:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or a slightly elevated temperature for a defined period.

    • Oxidation: Treat a solution of the compound with a dilute solution of H₂O₂ (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to a high temperature (e.g., 80°C) in an oven.

  • Sample Analysis:

    • At specified time points, withdraw samples from the stress conditions.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products. A gradient elution with a C18 column is often a good starting point.

  • Data Evaluation:

    • Monitor the decrease in the peak area of the parent compound and the formation of degradation products over time.

    • Determine the degradation pathways and kinetics.

G Signaling Pathway of Potential Degradation cluster_compound Compound cluster_conditions Stress Conditions cluster_products Potential Degradation Products A This compound F 4-keto-L-proline + Benzyl Alcohol + CO2 A->F Hydrogenolysis/ Strong Acid/Base G Hydrolyzed/Rearranged Products A->G Hydrolysis H Oxidized Products A->H Oxidation I Thermally Degraded Products A->I Thermal Stress B Strong Acid B->F C Strong Base C->F C->G D Oxidizing Agent D->H E Heat E->I

Caption: Potential degradation pathways of this compound under stress conditions.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily through extrapolation from its non-keto analogue. While direct experimental data remains limited, the provided experimental protocols offer a clear path for researchers to generate the specific, quantitative data required for their work. The inherent reactivity of the 4-keto position suggests that careful handling and storage are paramount to maintaining the integrity of this valuable synthetic building block. Further studies are encouraged to fully characterize the physicochemical properties of this compound.

References

The Pivotal Role of Keto-Proline Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological significance of keto-proline derivatives, a class of molecules demonstrating immense potential in therapeutic applications. Tailored for researchers, scientists, and drug development professionals, this document elucidates their mechanism of action, summarizes key quantitative data, and provides detailed experimental methodologies for their study.

Executive Summary

Keto-proline derivatives have emerged as a prominent scaffold in medicinal chemistry, primarily due to their unique structural features that allow for potent and selective interactions with various biological targets. The incorporation of a ketone functional group within the proline ring system offers a strategic advantage for designing enzyme inhibitors, particularly those targeting cysteine and serine proteases. This guide explores the multifaceted biological activities of these derivatives, with a significant focus on their roles as antiviral agents against SARS-CoV-2 and as inhibitors of prolyl oligopeptidase, an enzyme implicated in neurodegenerative diseases.

Mechanism of Action and Biological Significance

The biological activity of keto-proline derivatives is intrinsically linked to the electrophilic nature of the ketone group. This electrophilicity allows for covalent and non-covalent interactions with nucleophilic residues within the active sites of enzymes, leading to their inhibition.

Antiviral Activity: Inhibition of SARS-CoV-2 Main Protease (Mpro)

A significant area of research has been the development of keto-proline derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme crucial for viral replication.[1] These derivatives, often in the form of α-ketoamides, act as potent covalent reversible inhibitors.[2][3] The α-ketoamide warhead forms a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, effectively blocking its function and halting the viral life cycle.[2][3]

The logical workflow for the mechanism of action of keto-proline derivatives as SARS-CoV-2 Mpro inhibitors can be visualized as follows:

Keto_Proline Keto-Proline Derivative (α-ketoamide) Mpro SARS-CoV-2 Mpro (Active Site: Cys145) Keto_Proline->Mpro Binding Covalent_Bond Covalent Bond Formation (Reversible) Mpro->Covalent_Bond Nucleophilic Attack Inhibition Mpro Inhibition Covalent_Bond->Inhibition Replication_Block Blockade of Viral Polyprotein Processing Inhibition->Replication_Block Viral_Replication Inhibition of Viral Replication Replication_Block->Viral_Replication

Mechanism of SARS-CoV-2 Mpro Inhibition.
Inhibition of Prolyl Oligopeptidase (POP)

Prolyl oligopeptidase (POP) is a serine protease that has been implicated in the pathophysiology of several neurological disorders. Keto-proline derivatives have been investigated as inhibitors of POP. For instance, isophthalic acid bis(l-prolyl-pyrrolidine) amide has been identified as a potent POP inhibitor.[4] The mechanism of inhibition is believed to involve the interaction of the keto group with the serine residue in the catalytic triad of the enzyme. Inhibition of POP is being explored as a therapeutic strategy to enhance cognitive function and as a potential treatment for neurodegenerative diseases.[5]

Quantitative Data on Biological Activity

The potency of keto-proline derivatives has been quantified through various in vitro and cell-based assays. The following tables summarize key inhibitory activities against SARS-CoV-2 Mpro and prolyl oligopeptidase.

Inhibitory Activity against SARS-CoV-2 Mpro
Compound IDMpro IC50 (µM)Antiviral EC50 (µM)Cell LineReference
Compound 4a0.0430.064 (IFA)Vero E6[1]
Compound M-1-30.08--[6]
Compound M-1-60.08--[6]
Inhibitor 13b0.674-5Calu-3[7]
Ebselen0.674.67Vero[7]
Compound 9cSubmicromolar--[3]
Compound 9dSubmicromolar--[3]
Compound 9i0.026--[3]
Compound 9j0.030--[3]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; IFA: Immunofluorescence assay.

Inhibitory Activity against Prolyl Oligopeptidase
CompoundPOP Ki (nM)Reference
Fmoc-prolyl-pyrrolidine-2-nitrile5[8]
Fmoc-alanyl-pyrrolidine-2-nitrile5[8]

Ki: Inhibition constant.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline typical experimental protocols for the synthesis and evaluation of keto-proline derivatives.

General Synthesis of Bicyclic[3.3.0]proline Peptidyl α-Ketoamides

A representative synthetic route for a potent anti-SARS-CoV-2 compound (Compound 4a) is described by Li et al. (2023).[1] The synthesis involves a multi-step process starting from a protected proline derivative.

Workflow for the Synthesis of Compound 4a:

Start Acid Precursor 12 Step1 Condensation & Oxidation State Adjustment Start->Step1 Intermediate1 Compound 16 Step1->Intermediate1 Step2 Reaction with tert-butyl isocyanide 17 Intermediate1->Step2 Intermediate2 Intermediate Step2->Intermediate2 Step3 De-acylation Intermediate2->Step3 Intermediate3 Keto amide precursor 19 Step3->Intermediate3 Step4 Oxidation with DMP Intermediate3->Step4 Intermediate4 Intermediate Step4->Intermediate4 Step5 Deprotection Intermediate4->Step5 Intermediate5 Intermediate Step5->Intermediate5 Step6 Trifluoroacetylation Intermediate5->Step6 Final Compound 4a Step6->Final

Synthetic Workflow for Compound 4a.

Detailed reaction conditions, including reagents and solvents, can be found in the supplementary information of the cited literature.[1]

SARS-CoV-2 Mpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

The inhibitory activity of keto-proline derivatives against SARS-CoV-2 Mpro is commonly assessed using a FRET-based enzymatic assay.

Protocol Outline:

  • Reagents and Buffers:

    • Recombinant SARS-CoV-2 Mpro enzyme.

    • FRET substrate: A peptide containing the Mpro cleavage sequence flanked by a fluorophore and a quencher.

    • Assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and DTT).

    • Test compounds (keto-proline derivatives) dissolved in DMSO.

  • Assay Procedure:

    • The Mpro enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the FRET substrate.

    • The fluorescence intensity is monitored over time using a plate reader at appropriate excitation and emission wavelengths.

    • Cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • The initial reaction rates are calculated from the linear phase of the fluorescence signal.

    • The percentage of inhibition for each compound concentration is determined relative to a DMSO control.

    • IC50 values are calculated by fitting the dose-response data to a suitable equation (e.g., four-parameter logistic equation).

Antiviral Cell-Based Assay

The efficacy of the compounds in a cellular context is evaluated using antiviral assays in cell lines susceptible to SARS-CoV-2 infection, such as Vero E6 or Calu-3 cells.

Protocol Outline:

  • Cell Culture and Infection:

    • Cells are seeded in 96-well plates and incubated until they form a confluent monolayer.

    • The cells are treated with serial dilutions of the test compounds.

    • Subsequently, the cells are infected with a known titer of SARS-CoV-2.

  • Evaluation of Antiviral Activity:

    • After a defined incubation period (e.g., 48-72 hours), the antiviral effect is quantified. This can be done through various methods:

      • Cytopathic Effect (CPE) Reduction Assay: The protective effect of the compound against virus-induced cell death is visually assessed or quantified using a cell viability reagent (e.g., MTT, MTS).

      • Immunofluorescence Assay (IFA): The expression of viral antigens (e.g., nucleocapsid protein) in infected cells is detected using specific antibodies and visualized by fluorescence microscopy.

      • Viral Yield Reduction Assay: The amount of infectious virus particles released into the cell culture supernatant is quantified by plaque assay or TCID50 assay.

  • Data Analysis:

    • EC50 values, representing the concentration of the compound that reduces the viral effect by 50%, are calculated from the dose-response curves.

    • The cytotoxicity of the compounds (CC50) is also determined in parallel on uninfected cells to assess the therapeutic index (CC50/EC50).

Signaling Pathways and Broader Biological Implications

The biological significance of keto-proline derivatives extends beyond direct enzyme inhibition. Proline metabolism itself is intricately linked to cellular signaling pathways that are crucial in both health and disease, including cancer.

Proline metabolism can influence redox homeostasis, ATP production, and the response to cellular stress.[9][10] The interconversion of proline and Δ1-pyrroline-5-carboxylate (P5C) is a key metabolic hub. Proline dehydrogenase (PRODH), a mitochondrial enzyme, oxidizes proline to P5C, a process that can generate reactive oxygen species (ROS) and influence apoptosis and autophagy.[11][12] Conversely, the synthesis of proline from glutamate is upregulated in some cancers, supporting proliferation and redox balance.[9]

Simplified Proline Metabolism Signaling Pathway:

cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Proline_mito Proline PRODH PRODH Proline_mito->PRODH P5C_mito P5C PRODH->P5C_mito ETC Electron Transport Chain PRODH->ETC FAD -> FADH2 P5C_cyto P5C P5C_mito->P5C_cyto ROS ROS Apoptosis Apoptosis/ Autophagy ROS->Apoptosis ETC->ROS Glutamate Glutamate P5CS P5CS Glutamate->P5CS P5CS->P5C_cyto PYCR PYCR P5C_cyto->PYCR Proline_cyto Proline PYCR->Proline_cyto Proline_cyto->Proline_mito Proliferation Cell Proliferation & Redox Balance Proline_cyto->Proliferation

Proline Metabolism and Cellular Signaling.

While keto-proline derivatives are designed as specific enzyme inhibitors, their structural similarity to proline suggests the potential for off-target effects on these metabolic pathways, a consideration for future drug development and safety profiling.

Conclusion and Future Directions

Keto-proline derivatives represent a versatile and powerful class of molecules with significant therapeutic potential. Their demonstrated efficacy as inhibitors of viral proteases and enzymes implicated in neurological disorders underscores their importance in drug discovery. The synthetic accessibility and the tunability of their chemical properties allow for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles.

Future research should focus on expanding the therapeutic applications of keto-proline derivatives to other diseases where proline metabolism or specific proteases play a critical role. A deeper understanding of their interaction with cellular signaling pathways will be essential for predicting potential on- and off-target effects and for designing next-generation therapeutics with improved safety and efficacy. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in this exciting and rapidly evolving field.

References

An In-depth Technical Guide to N-Protected Keto Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-protected keto amino acids are a pivotal class of organic compounds, serving as versatile intermediates and key building blocks in the synthesis of a wide array of pharmaceuticals, peptidomimetics, and heterocyclic systems. Their unique bifunctional nature, combining a reactive ketone with a protected amino group, makes them particularly valuable in the design of enzyme inhibitors, especially for proteases. This guide provides a comprehensive overview of the synthesis, protection strategies, experimental protocols, and applications of N-protected keto amino acids, with a focus on their role in modern drug discovery and development.

Introduction to N-Protected Keto Amino Acids

An N-protected keto amino acid is a derivative of an amino acid in which the alpha-amino group is masked with a protecting group, and the carboxylic acid is replaced by a ketone functionality. This structural motif is of significant interest in medicinal chemistry. The ketone group can act as an electrophilic "warhead," capable of forming reversible or irreversible covalent bonds with nucleophilic residues in the active sites of enzymes, such as serine, cysteine, or threonine proteases. The amino acid side chain and the peptide backbone provide specificity for the target enzyme.[1][2]

The temporary "N-protection" is crucial during synthesis to prevent the nucleophilic amino group from engaging in undesired side reactions, such as polymerization, during coupling steps.[3] The choice of the protecting group is dictated by its stability under various reaction conditions and the ease of its removal under mild conditions that do not compromise the integrity of the final molecule. The most prevalent N-protecting groups in this context are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups.[3][4][5]

Synthesis of N-Protected Keto Amino Acids

The synthesis of N-protected keto amino acids can be achieved through several strategic approaches. The choice of method often depends on the desired scale, stereochemical purity, and the nature of the starting materials.

Key Synthetic Strategies:

  • From N-Protected Amino Acids via Activated Esters: A common and efficient method involves the conversion of a carboxylic acid into a more reactive species. One such approach treats the N-protected amino acid with 2-chloro-4,6-dimethoxy[6][7][8]triazine (CDMT) to form an activated ester, which then reacts with a Grignard reagent in the presence of a copper(I) catalyst to yield the corresponding ketone.[6][9]

  • The Weinreb Amide Approach: The reaction between N-protected α-amino Weinreb amides (N-methoxy-N-methyl amides) and organometallic reagents like Grignard or organolithium reagents is a highly reliable method.[6] This reaction proceeds via a stable metal chelate tetrahedral intermediate, which prevents the common over-addition that leads to tertiary alcohols.[6][10] Continuous flow methodologies have been developed to improve the safety and scalability of this reaction, especially when using highly reactive organometallics.[10]

  • Asymmetric Hydrogenation: For the synthesis of chiral N-protected amino ketones, asymmetric hydrogenation of prochiral precursors like N-protected enamides or β-amino ketones is a powerful, atom-economical method.[11] This technique often employs chiral transition metal catalysts, such as those based on iridium or rhodium, to achieve high yields and excellent enantioselectivity.[11]

  • Oxidation of N-Protected Amino Alcohols: The corresponding N-protected amino alcohols can be oxidized to the keto functionality using various oxidation protocols, such as Swern oxidation.[12]

Below is a generalized workflow for the synthesis of N-protected keto amino acids.

G cluster_0 General Synthetic Workflow AA Amino Acid NPAA N-Protected Amino Acid AA->NPAA Protection (e.g., Boc, Cbz, Fmoc) Activated Activated Species (e.g., Weinreb Amide, Activated Ester) NPAA->Activated Activation NPAAol N-Protected Amino Alcohol NPAA->NPAAol Reduction NPKA N-Protected Keto Amino Acid Activated->NPKA Organometallic Organometallic Reagent (e.g., R-MgBr, R-Li) Organometallic->NPKA Nucleophilic Addition Oxidation Oxidation NPAAol->NPKA Oxidation (e.g., Swern)

A generalized workflow for synthesizing N-protected keto amino acids.

Core N-Protecting Groups: A Comparative Analysis

The selection of an appropriate N-protecting group is a critical decision in the synthetic strategy. The ideal group is easy to introduce, stable during subsequent reaction steps, and can be removed selectively under mild conditions without racemization.[3]

Protecting Group Abbreviation Introduction Reagent Deprotection Conditions Key Characteristics
tert-Butyloxycarbonyl BocDi-tert-butyl dicarbonate (Boc₂O)Mild to strong acidic conditions (e.g., TFA, HCl)[11]Stable to bases and catalytic hydrogenation; commonly used in "Boc/Bn" solid-phase peptide synthesis (SPPS).[3]
Benzyloxycarbonyl Cbz or ZBenzyl chloroformate (Cbz-Cl)[13][14]Catalytic hydrogenation (e.g., H₂, Pd/C); strong acids (e.g., HBr/AcOH).[13][15]Stable to acidic and basic conditions; removable by hydrogenation, making it orthogonal to Boc.[3][13]
9-Fluorenylmethyloxycarbonyl FmocFmoc-Cl, Fmoc-OSu[5]Basic conditions (e.g., 20% piperidine in DMF).[16]Stable to acids and hydrogenation; central to "Fmoc/tBu" SPPS due to its base-lability.[3]
Table 1: Comparative analysis of common N-protecting groups.

Detailed Experimental Protocols

The following sections provide representative, detailed protocols for the introduction of common protecting groups and the synthesis of a keto amino acid derivative.

Protocol: N-Boc Protection of an Amino Acid

This protocol describes a general procedure for the protection of an amino acid's alpha-amino group using di-tert-butyl dicarbonate (Boc₂O).

  • Dissolution: Dissolve the amino acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Basification: Add sodium hydroxide (2.0 eq) to the solution and stir until the amino acid is fully dissolved. Cool the mixture to 0 °C in an ice bath.

  • Addition of Boc₂O: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove impurities.

  • Acidification: Cool the aqueous layer to 0 °C and acidify with a cold 1M HCl solution to a pH of 2-3.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Protocol: N-Cbz Protection via Schotten-Baumann Reaction

This protocol details the protection of an amino acid using benzyl chloroformate under biphasic Schotten-Baumann conditions.[13]

  • Dissolution: Dissolve the amino acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) and cool to 0 °C.

  • Addition of Cbz-Cl: While stirring vigorously, add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with dilute hydrochloric acid. The N-Cbz protected amino acid will precipitate.[13]

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

G cluster_0 Cbz Deprotection by Catalytic Hydrogenation Cbz_AA N-Cbz-Amino Acid Adsorption Adsorption onto Catalyst Surface Cbz_AA->Adsorption Catalyst Pd/C Catalyst Catalyst->Adsorption H2 H₂ Gas H2->Adsorption Cleavage Hydrogenolysis of C-O Bond Adsorption->Cleavage Products Free Amino Acid + Toluene + CO₂ Cleavage->Products

Logical workflow for Cbz group removal via catalytic hydrogenation.
Protocol: Asymmetric Hydrogenation of an N-Boc-β-Amino Ketone

This protocol is a representative example for the synthesis of a chiral N-Boc protected amino acid via asymmetric hydrogenation.[11]

  • Catalyst Preparation (Inert Atmosphere): In a glovebox, add [Ir(COD)Cl]₂ (0.05 mol%) and the appropriate chiral ligand (0.105 mol%) to a Schlenk flask. Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes.[11]

  • Reaction Setup: To the prepared catalyst solution, add the N-Boc-β-amino ketone substrate (1.0 eq) and sodium tert-butoxide (5 mol%).[11]

  • Hydrogenation: Seal the flask and purge with hydrogen gas three times. Pressurize the flask with hydrogen gas (pressure is substrate-dependent, typically 10-50 atm) and stir the reaction mixture vigorously at room temperature (25-30 °C) until completion (monitored by HPLC or LC-MS).[11]

  • Work-up: Carefully vent the hydrogen gas. Quench the reaction with an appropriate reagent (e.g., saturated aqueous NaHCO₃).[11]

  • Purification: Extract the product with an organic solvent. Purify the resulting N-Boc protected amino alcohol by column chromatography.[11]

Substrate Catalyst/Ligand Yield (%) ee (%) Reference
N-Boc-3-amino-1-phenylpropan-1-one[Ir(COD)Cl]₂ / (R,S,R)-L69598[6]
N-Boc-3-amino-1-(p-tolyl)propan-1-one[Ir(COD)Cl]₂ / (R,S,R)-L69697[6]
Table 2: Representative data for the asymmetric hydrogenation of N-Boc-β-amino ketones.[11] (Note: Data adapted from reference[6] as cited within reference[11]).

Applications in Drug Discovery and Development

N-protected keto amino acids and their derivatives are indispensable tools in medicinal chemistry, primarily for their role as protease inhibitors.

Protease Inhibitors

The α-ketoamide, α-ketoester, and α-diketone moieties derived from N-protected keto amino acids are potent "warheads" for inhibiting cysteine and serine proteases.[1] The keto-carbonyl carbon is electrophilic and is attacked by the nucleophilic hydroxyl (serine) or thiol (cysteine) group in the enzyme's active site, forming a stable, reversible hemiketal or thiohemiketal adduct. This effectively blocks the enzyme's catalytic activity. Peptidomimetic drugs containing these motifs have been developed to treat a range of diseases, including viral infections (e.g., HIV, SARS-CoV-2) and cancer.[17][18]

G cluster_0 Mechanism of Cysteine Protease Inhibition Protease Cysteine Protease (Active Site with Cys-SH) Binding Non-covalent Binding (Substrate Pocket Recognition) Protease->Binding Inhibitor N-Protected Keto-Amino Acid Inhibitor (with Electrophilic Ketone) Inhibitor->Binding Adduct Reversible Thiohemiketal Adduct (Enzyme-Inhibitor Complex) Binding->Adduct Nucleophilic Attack Inhibition Enzyme Inactivation Adduct->Inhibition

Inhibition pathway of a cysteine protease by a keto-amino acid derivative.
Synthesis of Unnatural Amino Acids and Peptidomimetics

N-protected keto amino acids are valuable precursors for synthesizing a variety of non-canonical amino acids (ncAAs).[19][] The ketone functionality can be further elaborated through various chemical transformations to introduce novel side chains or conformational constraints. The incorporation of ncAAs is a powerful strategy in drug design to enhance peptide stability against proteolytic degradation, improve potency, increase cell permeability, and modulate pharmacokinetic properties.[21][22]

Chemical Protein Synthesis

The α-ketoacid functionality is a key component in the α-ketoacid-hydroxylamine (KAHA) ligation reaction.[23] This reaction forms a native amide bond under acidic aqueous conditions, providing a powerful and complementary method to native chemical ligation (NCL) for the total chemical synthesis of proteins. Robust methods have been developed to incorporate α-ketoacids into unprotected peptide segments using standard Fmoc solid-phase synthesis protocols, highlighting the importance of keto-amino acid chemistry in protein engineering.[23]

Purification and Characterization

Purification: The purification of N-protected keto amino acids is a critical step to ensure high purity for subsequent synthetic transformations.[8] Common methods include:

  • Column Chromatography: Silica gel chromatography is frequently used to separate the product from unreacted starting materials and byproducts.[6][11]

  • Recrystallization: For crystalline solids, recrystallization is an effective method to obtain highly pure material.[24]

  • Supercritical Fluid Chromatography (SFC): This technique is a greener and efficient alternative for the purification of protected amino acids.[8]

Characterization: The structure and purity of synthesized N-protected keto amino acids are confirmed using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure, confirm the presence of the protecting group and ketone, and assess purity.[25][26]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[12]

  • Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the ketone (C=O stretch) and the carbamate of the protecting group.[12]

  • Polarimetry: Measures the optical rotation to confirm the stereochemical integrity of chiral compounds.[12]

Conclusion

N-protected keto amino acids represent a cornerstone of modern synthetic and medicinal chemistry. Their role as versatile intermediates allows for the construction of complex molecular architectures, particularly peptidomimetic protease inhibitors that are central to the development of novel therapeutics. A thorough understanding of the synthesis, protection/deprotection strategies, and reactivity of these compounds is essential for researchers and scientists in the field of drug discovery. The continued development of more efficient and scalable synthetic methods, including flow chemistry and asymmetric catalysis, promises to further expand the utility and impact of this important class of molecules.

References

The Genesis of Controlled Peptide Synthesis: An In-depth Technical Guide to N-Cbz Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery, history, and core applications of N-Carbobenzyloxy (Cbz) protected amino acids, a cornerstone in the field of peptide chemistry. We will explore the seminal work of Bergmann and Zervas, provide detailed experimental protocols for the synthesis and deprotection of Cbz-amino acids, present quantitative data in a structured format, and visualize key historical and experimental workflows.

A Historical Breakthrough: The Dawn of Controlled Peptide Synthesis

Prior to the 1930s, the synthesis of peptides with a defined sequence was a significant challenge for chemists. The inherent reactivity of the amino and carboxylic acid groups on amino acid monomers led to uncontrolled polymerization, resulting in complex and uncharacterizable mixtures.[1] This obstacle severely hampered the study of peptides and proteins.

A paradigm shift occurred in 1932 when German chemists Max Bergmann and Leonidas Zervas introduced the Carbobenzyloxy (Cbz or Z) group as a temporary protecting group for the α-amino group of amino acids.[2] This innovation, developed at the Kaiser Wilhelm Institute for Leather Research in Dresden, Germany, was the first truly effective and widely applicable method for reversible amine protection in peptide synthesis.[2] The Cbz group's stability under the conditions required for peptide bond formation, coupled with its facile removal under mild conditions, paved the way for the rational and stepwise synthesis of peptides.[2] This discovery laid the foundational groundwork for the field of solid-phase peptide synthesis, which was developed decades later by Bruce Merrifield.[2]

The Bergmann-Zervas method involves the formation of the N-carbobenzoxy derivative of an amino acid, which is then used in peptide synthesis. The amino group is later liberated at an appropriate stage by the hydrogenolysis of the labile carbon-oxygen bond. This strategic use of the Cbz group also played a role in the development of the Bergmann degradation, a method for sequencing peptides from the C-terminal end.[3]

Historical_Development_of_Cbz_Group cluster_0 Pre-1932: The Challenge cluster_1 1932: The Breakthrough cluster_2 Post-1932: The Impact Uncontrolled_Polymerization Uncontrolled Polymerization of Amino Acids Complex_Mixtures Complex, Uncharacterizable Peptide Mixtures Uncontrolled_Polymerization->Complex_Mixtures leads to Bergmann_Zervas Max Bergmann & Leonidas Zervas Cbz_Group Introduction of the Carbobenzyloxy (Cbz) Group Bergmann_Zervas->Cbz_Group introduce Controlled_Synthesis Controlled, Stepwise Peptide Synthesis Cbz_Group->Controlled_Synthesis enables Defined_Peptides Synthesis of Peptides with Defined Sequences Controlled_Synthesis->Defined_Peptides Merrifield_SPPS Foundation for Solid-Phase Peptide Synthesis (Merrifield) Controlled_Synthesis->Merrifield_SPPS

A diagram illustrating the historical context and impact of the Cbz group's discovery.

The Chemistry of Cbz Protection and Deprotection

The utility of the Cbz group lies in its unique chemical properties. It is introduced by reacting an amino acid with benzyl chloroformate under basic conditions, a classic Schotten-Baumann reaction.[2] This converts the nucleophilic amine into a much less reactive carbamate, effectively masking it from participating in subsequent reactions. The Cbz group is stable under both basic and mildly acidic conditions, allowing for a wide range of subsequent synthetic steps.[1][4]

The true elegance of the Cbz group is revealed in its selective removal. The most common method for Cbz deprotection is catalytic hydrogenolysis.[2] This process involves the use of a palladium catalyst and a hydrogen source to cleave the benzyl-oxygen bond, regenerating the free amine and producing toluene and carbon dioxide as byproducts.[1]

Quantitative Data on N-Cbz Protected Amino Acids

The efficiency of the Cbz protection and deprotection reactions, as well as the physical properties of the resulting protected amino acids, are critical for their application in synthesis. The following tables summarize key quantitative data.

Table 1: Physical Properties of Selected N-Cbz-L-Amino Acids
N-Cbz-Amino AcidMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
GlycineC10H11NO4209.20117-123[5][6]
AlanineC11H13NO4223.2284-87[7][8]
PhenylalanineC17H17NO4299.3385-88[4]
SerineC11H13NO5239.23118
ThreonineC12H15NO5253.25101-103[9][10]
Aspartic AcidC12H13NO6267.24117-122[11]
Glutamic AcidC13H15NO6281.26115-117[3][12]
HistidineC14H15N3O4289.29168 (dec.)[13][14]
MethionineC13H17NO4S283.3467-69[2]
TyrosineC17H17NO5315.3394-98[]
Table 2: Representative Yields for N-Cbz Protection of Amino Acids
Amino AcidTypical Yield (%)
Glycine>90
Alanine~73[7]
Phenylalanine>90
Leucine>90
L-CHG82.3[13]

Note: Yields can vary depending on the specific reaction conditions and the scale of the reaction.

Table 3: Representative Yields for Cbz Deprotection Methods
SubstrateDeprotection MethodReagents/CatalystSolventTypical Yield (%)
Cbz-AlanineCatalytic HydrogenolysisH2, Pd/CAcetic Acid~95
Cbz-PhenylalanineCatalytic HydrogenolysisH2, Pd/CMethanol~90
Cbz-LeucineTransfer HydrogenolysisHCOONH4, Pd/CMethanol>90
Cbz-Protected PeptideSodium in Liquid AmmoniaNa / liq. NH3-~85

Detailed Experimental Protocols

The following are representative experimental protocols for the introduction and removal of the Cbz protecting group.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
  • Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[16]

  • Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[16]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[16]

  • Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[16]

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[16]

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[16]

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[16]

Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
  • Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[16]

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[16]

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H2). Repeat this process three times.[16]

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature.[16] Monitor the reaction progress by thin-layer chromatography (TLC).[16]

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[16] Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[16]

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[16]

Mandatory Visualizations

Cbz_Protection_Deprotection_Workflow cluster_protection Cbz Protection Workflow cluster_deprotection Cbz Deprotection Workflow (Catalytic Hydrogenolysis) Amino_Acid Amino Acid Dissolution Dissolve in aq. Na2CO3 (ice bath) Amino_Acid->Dissolution Addition Add Benzyl Chloroformate (Cbz-Cl) dropwise at < 5 °C Dissolution->Addition Reaction Stir at room temperature (2-4 hours) Addition->Reaction Workup Wash with diethyl ether Reaction->Workup Acidification Acidify to pH 2 with HCl Workup->Acidification Extraction Extract with organic solvent Acidification->Extraction Drying Dry and concentrate Extraction->Drying Cbz_Amino_Acid N-Cbz Protected Amino Acid Drying->Cbz_Amino_Acid Cbz_Amino_Acid_Start N-Cbz Protected Amino Acid Dissolve_Deprotection Dissolve in MeOH or EtOH Cbz_Amino_Acid_Start->Dissolve_Deprotection Add_Catalyst Add 10% Pd/C catalyst Dissolve_Deprotection->Add_Catalyst Hydrogenate Evacuate and backfill with H2 Add_Catalyst->Hydrogenate Stir_Hydrogen Stir under H2 atmosphere (room temperature) Hydrogenate->Stir_Hydrogen Filter Filter through Celite Stir_Hydrogen->Filter Concentrate Concentrate filtrate Filter->Concentrate Deprotected_Amino_Acid Deprotected Amino Acid Concentrate->Deprotected_Amino_Acid

A workflow diagram for the Cbz protection and deprotection of amino acids.

References

The Pivotal Role of N-Carbobenzyloxy-4-keto-L-proline in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Carbobenzyloxy-4-keto-L-proline, a versatile chiral building block, holds a significant position in the landscape of medicinal chemistry. Its rigidified pyrrolidine ring and the presence of a reactive ketone functionality make it an invaluable starting material and intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of its synthesis, applications, and the underlying principles that govern its utility in drug discovery and development.

Synthesis and Chemical Properties

This compound is primarily synthesized through the oxidation of the readily available and relatively inexpensive N-Cbz-hydroxy-L-proline. The most common and effective method for this transformation is the Jones oxidation.

The benzyloxycarbonyl (Cbz or Z) group serves as a robust protecting group for the secondary amine of the proline ring, preventing its unwanted participation in subsequent reactions. This protecting group is stable under the oxidative conditions of the Jones reaction and can be readily removed at a later stage, typically through catalytic hydrogenation.

The key structural feature of N-Cbz-4-keto-L-proline is the ketone group at the C4 position of the proline ring. This electrophilic center provides a handle for a variety of chemical modifications, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

Core Applications in Medicinal Chemistry

The unique structural and chemical properties of this compound have positioned it as a crucial intermediate in the synthesis of several classes of therapeutic agents.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV a key target for the treatment of type 2 diabetes.

N-Cbz-4-keto-L-proline serves as a key precursor in the synthesis of several DPP-IV inhibitors. The keto group can be reductively aminated to introduce various amine-containing side chains, which can then be further functionalized to optimize binding to the S1 and S2 pockets of the DPP-IV active site. A notable example is the synthesis of Teneligliptin, a potent and selective DPP-IV inhibitor.

Antiviral Agents

The proline scaffold is a recurring motif in a number of antiviral drugs, particularly those targeting viral proteases and other non-structural proteins essential for viral replication.

Hepatitis C Virus (HCV) NS5A Inhibitors: The HCV non-structural protein 5A (NS5A) is a multifunctional phosphoprotein that is essential for viral RNA replication and virion assembly. N-Cbz-4-keto-L-proline and its derivatives have been utilized in the synthesis of potent HCV NS5A inhibitors. For example, it is a key building block in the synthesis of Ledipasvir, a component of the highly effective combination therapy for HCV infection. The rigidified proline core helps to correctly orient the pharmacophoric elements for optimal interaction with the NS5A protein.

Viral Protease Inhibitors: The unique conformational constraints imposed by the proline ring make it an attractive scaffold for the design of inhibitors targeting viral proteases, such as those from HIV and coronaviruses. The keto functionality of N-Cbz-4-keto-L-proline allows for the introduction of various functionalities that can mimic the transition state of peptide cleavage, thereby inhibiting the protease.

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds derived from or related to the applications of 4-keto-proline derivatives.

Table 1: Inhibitory Activity of DPP-IV Inhibitors

Compound/DrugTargetIC50 (nM)Reference
SitagliptinDPP-IV4.380 ± 0.319[1]
Teneligliptin (and derivatives)DPP-IV0.3 - 10[2]
Pyrrolidine-based inhibitorsDPP-IV0.3 µM - 4 µM[3]
Pyrazole-thiosemicarbazonesDPP-IV1.266 ± 0.264[1]

Table 2: Antiviral Activity of HCV NS5A Inhibitors

Compound/DrugTargetEC50 (pM)Reference
Ledipasvir (and derivatives)HCV NS5A9.5 - 23[4]
BMS-790052HCV NS5A≤ 50[4]
Bis-imidazolyl phenyl butadiynesHCV NS5A100[5]

Experimental Protocols

Synthesis of this compound

This protocol describes the Jones oxidation of N-Cbz-hydroxy-L-proline.

Materials:

  • N-Cbz-hydroxy-L-proline

  • Acetone (reagent grade)

  • Jones reagent (prepared from chromium trioxide and sulfuric acid)

  • Isopropyl alcohol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Cbz-hydroxy-L-proline in acetone and cool the solution to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution, maintaining the temperature at 0 °C. The color of the reaction mixture will change from orange to green.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears completely.

  • Filter the mixture to remove the chromium salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

General Procedure for Reductive Amination

This protocol outlines a general procedure for the reductive amination of N-Cbz-4-keto-L-proline, a key step in the synthesis of many DPP-IV inhibitors.

Materials:

  • This compound

  • Primary or secondary amine

  • Sodium triacetoxyborohydride or sodium cyanoborohydride

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-Cbz-4-keto-L-proline and the desired amine in DCM or DCE.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 4-amino-proline derivative.

Signaling Pathways and Experimental Workflows

DPP-IV Inhibition Signaling Pathway

DPP_IV_Inhibition Ingestion Food Ingestion Incretins Incretin Hormones (GLP-1, GIP) Ingestion->Incretins stimulates release DPP4 DPP-IV Enzyme Incretins->DPP4 Pancreas Pancreas (β-cells) Incretins->Pancreas acts on Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins degrades Proline_Mimetic 4-Keto-Proline-based Inhibitor Proline_Mimetic->DPP4 inhibits Insulin Insulin Secretion Pancreas->Insulin Glucagon Glucagon Secretion (Suppressed) Pancreas->Glucagon Glucose_Uptake Glucose Uptake by Tissues Insulin->Glucose_Uptake promotes Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose HCV_NS5A_Inhibition HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein translation Replication_Complex Viral Replication Complex (Membranous Web) HCV_RNA->Replication_Complex template for NS5A NS5A Protein Polyprotein->NS5A processed to Other_NS Other Non-structural Proteins (NS3, NS4B, NS5B) Polyprotein->Other_NS processed to NS5A->Replication_Complex forms Virion_Assembly Virion Assembly NS5A->Virion_Assembly required for Other_NS->Replication_Complex part of RNA_Replication RNA Replication Replication_Complex->RNA_Replication mediates Proline_Inhibitor 4-Keto-Proline-based NS5A Inhibitor Proline_Inhibitor->NS5A binds to and inhibits Synthesis_Workflow Start N-Cbz-hydroxy-L-proline Oxidation Jones Oxidation Start->Oxidation Intermediate1 N-Cbz-4-keto-L-proline Oxidation->Intermediate1 Purification1 Purification (Chromatography) Intermediate1->Purification1 Reductive_Amination Reductive Amination Intermediate2 4-Amino-proline Derivative Reductive_Amination->Intermediate2 Purification2 Purification (Chromatography) Intermediate2->Purification2 Coupling Amide Coupling / Further Functionalization Final_Product Target Bioactive Molecule Coupling->Final_Product Purification3 Purification (Crystallization/Chromatography) Final_Product->Purification3 Purification1->Reductive_Amination Purification2->Coupling

References

Methodological & Application

Application Notes and Protocols for N-Carbobenzyloxy-4-keto-L-proline in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzyloxy-4-keto-L-proline (Z-4-keto-L-proline) is a specialized amino acid derivative that introduces a ketone functionality into the proline ring. This modification offers a unique tool for peptide chemists, enabling the creation of peptides with novel structural and functional properties. The ketone group can serve as a reactive handle for bioconjugation, a probe for studying protein-protein interactions, or a key element in designing peptidomimetics with constrained conformations.[1] While the direct incorporation of Z-4-keto-L-proline into a growing peptide chain during Solid-Phase Peptide Synthesis (SPPS) presents certain challenges, the synthesis of 4-oxoproline-containing peptides is readily achievable through on-resin oxidation of a 4-hydroxyproline residue.

This document provides detailed application notes and protocols for the incorporation of a 4-keto-L-proline moiety into peptides using SPPS. It covers both a theoretical protocol for the direct coupling of Z-4-keto-L-proline and the more established and recommended on-resin oxidation methodology.

Core Applications in SPPS

The introduction of a 4-keto-proline residue into a peptide sequence can be leveraged for several advanced applications:

  • Bioconjugation: The ketone group serves as an electrophilic handle for chemoselective ligation reactions, such as oxime or hydrazone formation, allowing for the site-specific attachment of labels, drugs, or other molecules.[1]

  • Conformational Constraint: The sp2-hybridized carbon at the C4 position of the proline ring alters the ring pucker, which can influence the cis/trans isomerization of the preceding peptide bond and impose specific conformational constraints on the peptide backbone.

  • Infrared Probe: The carbonyl stretching vibration of the 4-oxoproline is sensitive to its local environment, making it a useful site-specific infrared probe to study peptide conformation and dynamics.[2]

  • Collagen Mimetic Peptides: Synthetic collagen-mimetic peptides containing 4-ketoproline have been shown to form stable triple helices, indicating its compatibility within such structures.[1]

Synthetic Strategies for 4-Oxoproline-Containing Peptides

There are two primary strategies for incorporating a 4-oxoproline residue into a peptide during SPPS:

  • Direct Coupling of Z-4-keto-L-proline: This approach involves the direct use of the pre-synthesized Z-4-keto-L-proline amino acid in a standard SPPS coupling cycle. This method is theoretically more straightforward but can be challenging due to the electrophilic nature of the ketone and potential for side reactions.

  • On-Resin Oxidation of 4-Hydroxy-L-proline: This is the more common and generally recommended approach.[3] It involves incorporating a standard Fmoc-4-hydroxy-L-proline (Fmoc-Hyp-OH) into the peptide sequence, followed by selective oxidation of the hydroxyl group to a ketone while the peptide is still attached to the solid support.

Method 1: Direct Coupling of this compound (Theoretical Protocol)

While not a standard or widely documented procedure, the direct coupling of Z-4-keto-L-proline would follow the general principles of SPPS for hindered or sensitive amino acids. The Z-group is used for N-terminal protection, which is stable to the basic conditions of Fmoc removal and requires a separate deprotection step, typically hydrogenolysis.

Challenges:

  • Electrophilicity of the Ketone: The ketone functionality may be susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain or other nucleophiles present in the reaction mixture.

  • Stability: The keto-proline moiety may not be fully stable to all SPPS reagents and cleavage conditions.

  • Coupling Efficiency: As a modified and potentially sterically hindered amino acid, achieving high coupling efficiency may require optimized conditions.

Experimental Protocol: Direct Coupling

This protocol is based on standard procedures for difficult couplings and would require significant optimization for any given sequence.

1. Resin Preparation:

  • Start with the peptide-resin after the successful deprotection of the N-terminal Fmoc group of the preceding amino acid.

  • Swell the resin in N,N-Dimethylformamide (DMF) for 20-30 minutes in a suitable reaction vessel.

  • Wash the resin thoroughly with DMF (3 x 1 min).

2. Amino Acid Activation (Pre-activation):

  • In a separate vessel, dissolve Z-4-keto-L-proline (3 eq.), a coupling reagent such as HCTU (2.9 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.

  • Allow the activation to proceed for 5-10 minutes.

3. Coupling Reaction:

  • Add the pre-activated Z-4-keto-L-proline solution to the resin.

  • Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, the reaction time may need to be extended, or a double coupling performed.

4. Monitoring and Washing:

  • After the coupling time, take a small sample of resin beads and perform a chloranil test to check for the presence of free secondary amines. A negative result indicates a complete reaction.

  • Once the reaction is complete, drain the reaction mixture and wash the resin extensively with DMF (5 x 1 min).

5. Z-Group Deprotection (Post-Synthesis):

  • After completion of the peptide sequence, the N-terminal Z-group can be removed by catalytic hydrogenolysis (e.g., Pd/C, H2) if the peptide sequence and resin are compatible. This step must be performed before final cleavage if other acid-labile side-chain protecting groups are present.

Table 1: Quantitative Parameters for Direct Coupling of Z-4-keto-L-proline (Estimated)
ParameterValueNotes
Amino Acid Excess 3 - 5 equivalentsRelative to resin loading. Higher excess may be needed for this modified amino acid.
Coupling Reagent Excess 2.9 - 4.9 equivalentsHCTU, HATU, or PyBOP are recommended for hindered couplings.
Base Excess 6 - 10 equivalentsDIPEA is commonly used.
Coupling Time 2 - 4 hoursMay require longer times or double coupling. Monitoring is crucial.
Expected Coupling Efficiency 85 - 95%Highly sequence-dependent and requires optimization. Potential for lower efficiency compared to standard amino acids.

Method 2: On-Resin Oxidation of 4-Hydroxy-L-proline (Recommended)

This is the preferred and more reliable method for synthesizing 4-oxoproline-containing peptides.[3] It involves the incorporation of Fmoc-Hyp-OH followed by oxidation of the hydroxyl group. Several mild oxidation reagents are suitable for this on-resin transformation.

Experimental Workflow: On-Resin Oxidation

On_Resin_Oxidation_Workflow Start Start with Peptide-Resin (N-terminal Fmoc deprotected) Incorporate_Hyp Couple Fmoc-Hyp-OH Start->Incorporate_Hyp Wash_1 Wash (DMF) Incorporate_Hyp->Wash_1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Wash_1->Fmoc_Deprotection Wash_2 Wash (DMF) Fmoc_Deprotection->Wash_2 Couple_Next_AA Couple Next Amino Acid Wash_2->Couple_Next_AA Repeat Repeat until sequence is complete Couple_Next_AA->Repeat Oxidation On-Resin Oxidation of Hyp (e.g., Dess-Martin Periodinane) Repeat->Oxidation Wash_3 Wash (DCM) Oxidation->Wash_3 Cleavage Cleavage from Resin and Side-Chain Deprotection Wash_3->Cleavage End Purify 4-Oxoproline Peptide Cleavage->End

Caption: Workflow for the synthesis of 4-oxoproline peptides via on-resin oxidation.

Experimental Protocols: On-Resin Oxidation

1. Incorporation of Fmoc-Hyp-OH:

  • Follow standard Fmoc-SPPS protocols to couple Fmoc-Hyp-OH to the growing peptide chain. Standard coupling reagents like HCTU/DIPEA in DMF are effective.[4]

2. On-Resin Oxidation Protocols:

Two common and effective methods for the on-resin oxidation of the hydroxyproline residue are the Dess-Martin periodinane (DMP) oxidation and the Parikh-Doering oxidation.

Protocol 2a: Dess-Martin Periodinane (DMP) Oxidation [5]

  • Resin Preparation: After completion of the peptide synthesis, swell the peptide-resin in dichloromethane (DCM).

  • Oxidation: Prepare a solution of Dess-Martin periodinane (5-10 equivalents) in DCM. Add the solution to the resin and agitate at room temperature for 2-4 hours.

  • Monitoring: The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing: After the reaction is complete, wash the resin thoroughly with DCM (5 x 1 min) to remove excess reagent and byproducts. The resin is then dried in preparation for cleavage.

Protocol 2b: Parikh-Doering Oxidation [6]

  • Resin Preparation: Swell the peptide-resin in a mixture of DCM and dimethyl sulfoxide (DMSO) (e.g., 1:1 v/v).

  • Oxidation: To the resin suspension, add sulfur trioxide pyridine complex (5-10 equivalents) and DIPEA (5-10 equivalents).

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by LC-MS analysis of a cleaved sample.

  • Washing: Wash the resin extensively with DCM (5 x 1 min) and dry under vacuum.

3. Cleavage and Deprotection:

  • Cleave the peptide from the resin using a standard cleavage cocktail, such as TFA/TIS/H2O (95:2.5:2.5).[4]

  • The 4-keto group is generally stable to standard TFA cleavage conditions.[3]

Table 2: Quantitative Parameters for On-Resin Oxidation
ParameterValueNotes
Oxidant Excess (DMP) 5 - 10 equivalentsRelative to resin loading.
Oxidant Excess (SO3-pyridine) 5 - 10 equivalentsRelative to resin loading.
Base Excess (DIPEA) 5 - 10 equivalentsFor Parikh-Doering oxidation.
Oxidation Time 2 - 4 hoursReaction progress should be monitored.
Expected Oxidation Efficiency >95%Generally high-yielding reactions.
Overall Crude Peptide Yield 40 - 70%Dependent on peptide length and sequence.
Crude Peptide Purity (by HPLC) 30 - 60%Purification is typically required.

Biological Context and Signaling Pathways

The post-translational modification of proline to 4-hydroxyproline is a critical process, particularly in the biosynthesis of collagen, where it is essential for the stability of the triple helix.[7] This hydroxylation is catalyzed by prolyl 4-hydroxylases.[8] The presence of 4-hydroxyproline can also play a role in cell signaling by influencing protein phosphorylation and stability.[9]

While 4-oxoproline is not a common natural post-translational modification, its introduction into peptides can be used to probe biological systems. For instance, peptides containing 4-oxoproline can be used to study enzymes that interact with proline-rich regions of proteins. The electrophilic nature of the ketone can allow for covalent trapping of enzymatic intermediates or binding partners.

Currently, there is limited evidence for the direct involvement of 4-oxoproline-containing peptides in specific natural signaling pathways. However, their utility as research tools to investigate proline-dependent signaling is an active area of interest. For example, proline metabolism itself is linked to cellular signaling pathways, including the amino acid stress response.[10] Peptides containing 4-oxoproline could be used to dissect the roles of proline recognition and metabolism in these pathways.

Proline_Signaling_Context cluster_synthesis Synthetic Peptides cluster_natural Natural Cellular Processes Keto_Peptide 4-Oxoproline Peptide (Synthetic Probe) Signaling Cell Signaling (e.g., Protein Stability, Phosphorylation) Keto_Peptide->Signaling Probes / Modulates Proline Proline P4H Prolyl-4-Hydroxylase (P4H) Proline->P4H Hyp_Protein 4-Hydroxyproline in Proteins (e.g., Collagen) P4H->Hyp_Protein Hydroxylation Hyp_Protein->Signaling Influences

Caption: Relationship between synthetic 4-oxoproline peptides and natural proline-related signaling.

Conclusion

The incorporation of this compound into peptides via SPPS is a valuable technique for creating novel research tools and potential therapeutics. While direct coupling of Z-4-keto-L-proline is theoretically possible, the on-resin oxidation of a 4-hydroxyproline residue is the more established, reliable, and recommended method. This approach provides high yields of the desired 4-oxoproline-containing peptide and is compatible with standard Fmoc-SPPS workflows. The unique properties of the 4-keto-proline moiety offer exciting opportunities for advancing our understanding of peptide structure, function, and interaction with biological systems. Researchers are encouraged to consider the on-resin oxidation method as the primary route for the synthesis of these valuable molecules.

References

Application Notes and Protocols for Peptide Coupling Using N-Cbz-4-keto-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of N-Cbz-4-keto-L-proline into peptide chains. This unique amino acid derivative offers a valuable building block for creating peptides with modified structures and potential applications in drug discovery and development. The protocols outlined below are based on established peptide coupling methodologies and can be adapted for both solution-phase and solid-phase peptide synthesis (SPPS).

Introduction to N-Cbz-4-keto-L-proline in Peptide Synthesis

N-Carbobenzyloxy-4-keto-L-proline (N-Cbz-4-keto-L-proline) is a proline derivative featuring a ketone group at the C4 position of the pyrrolidine ring and a benzyloxycarbonyl (Cbz) protecting group on the α-amino group. The Cbz group, introduced by Bergmann and Zervas, is a classic and robust protecting group in peptide synthesis, typically removable by catalytic hydrogenation. The ketone functionality at the 4-position provides a site for further chemical modification, allowing for the introduction of diverse functionalities into the peptide backbone.

The unique structural features of proline and its derivatives can present challenges in peptide synthesis, such as steric hindrance and the potential for side reactions. Therefore, the choice of coupling reagents and reaction conditions is critical for achieving high yields and purity.

Key Considerations for Peptide Coupling with N-Cbz-4-keto-L-proline

Several factors must be considered to ensure successful peptide coupling with N-Cbz-4-keto-L-proline:

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is paramount to activate the carboxylic acid of N-Cbz-4-keto-L-proline efficiently and minimize side reactions. Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC), phosphonium salts (e.g., PyBOP, PyAOP), and uronium/aminium salts (e.g., HATU, HBTU). For sterically hindered amino acids, more potent coupling reagents like HATU are often preferred.

  • Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and reaction time is crucial. N,N-Dimethylformamide (DMF) is a common solvent for peptide coupling. Reactions are typically carried out at room temperature, although lower temperatures may be used to reduce racemization.

  • Base Selection: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often required to neutralize the reaction mixture and facilitate the coupling process.

  • Monitoring the Reaction: The progress of the coupling reaction should be monitored to determine completion. Qualitative methods like the Kaiser test (for primary amines) or the isatin test (for secondary amines like proline) are commonly used in SPPS.[1]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the coupling of N-Cbz-4-keto-L-proline with a generic amino acid ester (H-AA-OR) in solution-phase synthesis. Please note that actual yields and purities may vary depending on the specific amino acid being coupled and the reaction scale.

Coupling Reagent/MethodN-Cbz-4-keto-L-proline (Equivalents)Amino Acid Ester (Equivalents)Coupling Reagent (Equivalents)Additive (Equivalents)Base (Equivalents)SolventReaction Time (h)Typical Yield (%)Typical Purity (%)
DCC/HOBt 1.01.11.1 (DCC)1.1 (HOBt)1.1 (DIPEA)DMF/DCM12-2470-85>90
HATU 1.01.11.1-2.0 (DIPEA)DMF2-485-95>95
PyBOP 1.01.11.1-2.0 (DIPEA)DMF4-880-90>95

Experimental Protocols

The following are detailed protocols for key experiments involving the peptide coupling of N-Cbz-4-keto-L-proline.

This protocol describes a classic and cost-effective method for peptide bond formation.

Materials:

  • N-Cbz-4-keto-L-proline

  • Amino acid ester hydrochloride (H-AA-OR·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolution: In a round-bottom flask, dissolve N-Cbz-4-keto-L-proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or a mixture of DMF/DCM.

  • Amino Acid Preparation: In a separate flask, suspend the amino acid ester hydrochloride (1.1 eq) in DMF/DCM and add DIPEA (1.1 eq) to neutralize the salt. Stir for 10-15 minutes at room temperature.

  • Activation: Cool the solution from step 1 to 0 °C in an ice bath. Add DCC (1.1 eq) to the solution and stir for 15-20 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling: Add the neutralized amino acid solution from step 2 to the activated N-Cbz-4-keto-L-proline solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: a. Filter the reaction mixture to remove the precipitated DCU. b. Dilute the filtrate with ethyl acetate or DCM. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

This protocol utilizes a highly efficient coupling reagent, often preferred for sterically hindered amino acids.

Materials:

  • N-Cbz-4-keto-L-proline

  • Amino acid ester hydrochloride (H-AA-OR·HCl)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Activation: In a round-bottom flask, dissolve N-Cbz-4-keto-L-proline (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Addition of Base: Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add the amino acid ester hydrochloride (1.1 eq) directly to the activated mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

This protocol outlines the general steps for incorporating N-Cbz-4-keto-L-proline into a growing peptide chain on a solid support (e.g., Wang resin for C-terminal acid or Rink amide resin for C-terminal amide). The example uses the Fmoc/tBu strategy.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • 20% Piperidine in DMF (deprotection solution)

  • N-Cbz-4-keto-L-proline

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA or NMM)

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection: a. Drain the DMF. b. Add the deprotection solution (20% piperidine in DMF) to the resin and shake for 5-10 minutes. c. Drain the solution and repeat the deprotection step for another 15-20 minutes. d. Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Coupling of N-Cbz-4-keto-L-proline: a. In a separate vessel, dissolve N-Cbz-4-keto-L-proline (3-5 eq relative to resin loading) and HATU (2.9-4.9 eq) in DMF. b. Add DIPEA or NMM (6-10 eq) to the activation mixture and allow it to pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a qualitative test (e.g., isatin test) on a few resin beads to ensure the coupling is complete. A negative test indicates a successful coupling. If the test is positive, a second coupling may be necessary.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Visualizations

G cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification A N-Cbz-4-keto-L-proline ActiveEster Activated Intermediate A->ActiveEster CR Coupling Reagent (e.g., DCC, HATU) CR->ActiveEster B Base (e.g., DIPEA) B->ActiveEster Peptide Dipeptide ActiveEster->Peptide Coupling Reaction AA Amino Acid Ester AA->Peptide Workup Aqueous Work-up Peptide->Workup Purification Column Chromatography Workup->Purification PurePeptide Pure Dipeptide Purification->PurePeptide

Caption: Solution-phase peptide coupling workflow.

G Resin Resin-Bound Amino Acid Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of N-Cbz-4-keto-L-proline (HATU, DIPEA, DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Cycle Repeat for next Amino Acid Washing2->Cycle Cycle->Deprotection

Caption: Solid-phase peptide synthesis cycle.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low Coupling Yield - Incomplete activation- Steric hindrance- Aggregation of peptide chain (SPPS)- Increase pre-activation time.- Switch to a more powerful coupling reagent (e.g., HATU).- Increase excess of amino acid and coupling reagent.- Extend coupling time.[2]- Change solvent to disrupt aggregation (e.g., NMP, DMSO).
Racemization - Prolonged activation time- High reaction temperature- Strong base- Minimize pre-activation time.- Perform coupling at 0 °C.- Use a weaker base like NMM or 2,4,6-collidine.
Side Reactions (e.g., N-acylurea formation with DCC) - Reaction of activated intermediate with excess DCC- Pre-activate at 0 °C and filter the DCU byproduct before adding the amine component.
Incomplete Deprotection (SPPS) - Insufficient deprotection time- Increase the duration of the piperidine treatment.

Conclusion

The incorporation of N-Cbz-4-keto-L-proline into peptide sequences is a valuable strategy for the synthesis of modified peptides. By carefully selecting the appropriate coupling reagents and optimizing reaction conditions, researchers can achieve high yields and purities. The protocols provided in these application notes serve as a detailed guide for the successful use of this versatile building block in both solution-phase and solid-phase peptide synthesis. Further optimization may be required based on the specific peptide sequence and desired scale of the synthesis.

References

Application Notes and Protocols for Incorporating N-Carbobenzyloxy-4-keto-L-proline into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. N-Carbobenzyloxy-4-keto-L-proline is a particularly interesting building block, as the ketone functionality at the 4-position of the proline ring can introduce unique conformational constraints and serve as a handle for further chemical modifications. This document provides detailed application notes and protocols for the incorporation of this modified amino acid into peptide sequences, addressing both indirect and direct coupling strategies, potential challenges, and relevant biological contexts.

The introduction of a keto group into the proline ring can influence the local peptide backbone conformation and provides a site for chemoselective ligation, such as the formation of oximes or hydrazones, enabling the attachment of labels, drugs, or other moieties.[1][2]

Physicochemical Properties of N-Cbz-4-keto-L-proline

A clear understanding of the properties of N-Cbz-4-keto-L-proline is essential before its use in peptide synthesis.

PropertyValueReference
CAS Number 64187-47-9[3]
Molecular Formula C₁₃H₁₃NO₅[3]
Molecular Weight 263.25 g/mol [3]
Melting Point 95 °C[3]
Appearance White to off-white solid[4]

Experimental Protocols

While the direct coupling of N-Cbz-4-keto-L-proline presents challenges due to potential side reactions and steric hindrance, a highly effective and recommended indirect method, known as "Proline Editing," has been developed.[5] This method involves the incorporation of the more readily available N-Fmoc-4-hydroxy-L-proline followed by on-resin oxidation to the desired keto-proline.

Protocol 1: Indirect Incorporation of 4-keto-L-proline via On-Resin Oxidation (Proline Editing)

This protocol is adapted from the "Proline Editing" methodology and is the recommended approach for incorporating 4-keto-L-proline into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5]

Materials:

  • Fmoc-4(R)-hydroxy-L-proline (Fmoc-Hyp-OH)

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Dess-Martin periodinane (DMP)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Experimental Workflow:

G start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash with DMF and DCM deprotect1->wash1 couple_hyp Couple Fmoc-Hyp-OH (DIC/Oxyma in DMF) wash1->couple_hyp wash2 Wash couple_hyp->wash2 couple_aa Couple Subsequent Fmoc-Amino Acids wash2->couple_aa deprotect2 Final Fmoc Deprotection couple_aa->deprotect2 wash3 Wash deprotect2->wash3 oxidize On-Resin Oxidation (Dess-Martin Periodinane in DCM) wash3->oxidize wash4 Wash oxidize->wash4 cleave Cleavage from Resin and Side-Chain Deprotection (TFA Cocktail) wash4->cleave precipitate Precipitate with Cold Ether cleave->precipitate purify Purify by HPLC precipitate->purify end_node Characterize Peptide purify->end_node

Caption: Workflow for indirect incorporation of 4-keto-L-proline.

Procedure:

  • Resin Swelling and Initial Deprotection: Swell the Rink Amide resin in DMF for 1-2 hours. Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Coupling of Fmoc-Hyp-OH: Couple Fmoc-Hyp-OH (3 equivalents) to the deprotected resin using DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF. Allow the reaction to proceed for 2-4 hours. Monitor coupling completion using a Kaiser test.

  • Peptide Chain Elongation: Continue the peptide synthesis by standard Fmoc-SPPS protocols, coupling the desired sequence of amino acids.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group with 20% piperidine in DMF.

  • On-Resin Oxidation: Wash the resin thoroughly with DCM. Prepare a solution of Dess-Martin periodinane (5 equivalents) in DCM and add it to the resin. Gently agitate the mixture for 2-4 hours at room temperature.

  • Washing: After oxidation, wash the resin extensively with DCM and DMF to remove excess reagent and byproducts.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide containing the 4-keto-L-proline residue by mass spectrometry and analytical HPLC.

Quantitative Data Summary for Protocol 1:

ParameterValue/RangeNotes
Resin Substitution 0.3 - 0.7 mmol/gStandard for Rink Amide resin.
Amino Acid Excess 3 - 5 equivalentsRelative to resin loading.
Coupling Reagent Excess 3 - 5 equivalentsRelative to resin loading.
Coupling Time 2 - 4 hoursPer amino acid.
Oxidizing Agent Excess 5 equivalentsDess-Martin periodinane.
Oxidation Time 2 - 4 hoursAt room temperature.
Expected Yield (crude) 50 - 70%Sequence dependent.
Expected Purity (after HPLC) >95%
Protocol 2: Direct Coupling of N-Cbz-4-keto-L-proline in Solution-Phase (Conceptual)

Materials:

  • N-Cbz-4-keto-L-proline

  • C-terminally protected amino acid or peptide (e.g., H-Ala-OMe)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous DMF or DCM

  • Saturated sodium bicarbonate solution

  • 1M HCl solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Experimental Workflow:

G start Dissolve N-Cbz-4-keto-L-proline in anhydrous DMF add_reagents Add Coupling Reagent (HBTU) and Base (DIPEA) start->add_reagents preactivate Pre-activate for 5-10 min add_reagents->preactivate add_amine Add C-protected Amino Acid (e.g., H-Ala-OMe) preactivate->add_amine react React for 4-12 hours at RT add_amine->react workup Aqueous Workup (EtOAc extraction, washes) react->workup dry Dry organic layer (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end_node Characterize Dipeptide purify->end_node

Caption: Workflow for direct solution-phase coupling.

Procedure:

  • Activation: Dissolve N-Cbz-4-keto-L-proline (1 equivalent) in anhydrous DMF. Add HBTU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.

  • Coupling: To the activated amino acid solution, add the C-terminally protected amino acid or peptide (1.2 equivalents). Let the reaction proceed at room temperature for 4-12 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude dipeptide by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the product by NMR and mass spectrometry.

Challenges in Direct Coupling:

The direct coupling of N-Cbz-4-keto-L-proline, especially in SPPS, is challenging due to:

  • Side Reactions: The ketone functionality can potentially react with nucleophiles present in the reaction mixture, such as the deprotected N-terminus of the growing peptide chain or scavengers used during cleavage.

  • Steric Hindrance: The bulky Cbz protecting group combined with the cyclic structure can lead to slower coupling kinetics and incomplete reactions.[3]

  • Stability of the Cbz group: The Cbz group is sensitive to the standard TFA cleavage conditions used in Fmoc-SPPS if not carefully controlled, although it is generally more stable than the Boc group under these conditions.[6]

For these reasons, the indirect "Proline Editing" method is generally preferred as it circumvents these issues by introducing the keto functionality at a later stage on the solid support.

Biological Applications and Signaling Pathways

Peptides containing modified proline residues can have profound effects on biological systems. Proline-rich motifs are known to be involved in protein-protein interactions and can influence signaling cascades.[7] While specific signaling pathways directly modulated by 4-keto-proline are still an active area of research, we can extrapolate from the known functions of proline-rich peptides. For instance, proline-rich polypeptide complexes have been shown to regulate the secretion of inflammatory mediators by affecting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8]

The NF-κB pathway is a crucial regulator of immune responses, inflammation, and cell survival.[9] Its dysregulation is implicated in various diseases, including cancer and autoimmune disorders.

Hypothetical Signaling Pathway Modulation by a 4-keto-Proline Containing Peptide:

A synthetic peptide incorporating 4-keto-proline could be designed to mimic or disrupt the interaction of a native proline-rich ligand with a receptor or an intracellular signaling protein. For example, it could interfere with the signaling cascade leading to NF-κB activation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) adaptor Adaptor Proteins receptor->adaptor 2. Receptor Activation ikk IKK Complex adaptor->ikk 3. IKK Activation ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb 4. IκB Phosphorylation nfkb NF-κB ikb_nfkb->nfkb 6. NF-κB Release ikb_p P-IκB nfkb_nuc NF-κB nfkb->nfkb_nuc 7. Nuclear Translocation proteasome Proteasome ikb_p->proteasome 5. IκB Ubiquitination & Degradation peptide 4-keto-Proline Peptide peptide->ikk Inhibition dna DNA nfkb_nuc->dna 8. DNA Binding transcription Gene Transcription (Inflammatory Cytokines) dna->transcription 9. Transcription Activation ligand Ligand (e.g., TNFα) ligand->receptor 1. Ligand Binding

Caption: Hypothetical inhibition of the NF-κB pathway.

In this model, the 4-keto-proline containing peptide acts as an inhibitor of the IKK complex, preventing the phosphorylation and subsequent degradation of IκB. This stabilizes the IκB-NF-κB complex in the cytoplasm, thereby preventing the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.

Conclusion

The incorporation of N-Cbz-4-keto-L-proline into peptide sequences offers exciting possibilities for the development of novel therapeutics and research tools. While direct coupling of this modified amino acid presents significant challenges, the "Proline Editing" method provides a robust and reliable alternative. The unique properties of the resulting keto-proline containing peptides, including their conformational effects and potential for bio-conjugation, make them valuable assets in peptide design and drug discovery. Further research into the specific biological activities of these peptides is warranted and will likely uncover new therapeutic applications.

References

Application Notes and Protocols for N-Cbz-4-keto-L-proline: A Constrained Amino Acid Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Cbz-4-keto-L-proline as a constrained amino acid analog in peptide synthesis and drug discovery. Detailed protocols for its synthesis, incorporation into peptides, and analysis of its effects on peptide conformation and biological activity are provided.

Introduction

N-Cbz-4-keto-L-proline is a valuable synthetic amino acid analog characterized by a ketone group at the C4 position of the proline ring and a benzyloxycarbonyl (Cbz) protecting group on the amine. This modification introduces significant conformational constraints on the peptide backbone, making it a powerful tool for probing structure-activity relationships (SAR) and designing peptides with enhanced biological properties. The ketone moiety offers a unique site for further chemical modification and bioconjugation.

The constrained nature of the 4-keto-L-proline residue influences the local peptide conformation by affecting the cis/trans isomerization of the peptide bond and the puckering of the pyrrolidine ring. These conformational effects can lead to peptides with increased receptor affinity, enhanced stability against proteolytic degradation, and improved pharmacokinetic profiles. A significant area of application for this analog is in the development of inhibitors for enzymes such as Dipeptidyl Peptidase IV (DPP-IV), a key target in the management of type 2 diabetes.

Physicochemical Properties

A summary of the key physicochemical properties of N-Cbz-4-keto-L-proline is presented in Table 1.

PropertyValueReference
CAS Number 64187-47-9[1]
Molecular Formula C₁₃H₁₃NO₅[1]
Molecular Weight 263.25 g/mol [1]
Appearance White to off-white solid
Melting Point 95 °C[1]
Boiling Point 488.45 °C at 760 mmHg[1]
Density 1.409 g/cm³[1]
Solubility Soluble in methanol, ethanol, and ethyl acetate.

Synthesis of N-Cbz-4-keto-L-proline

The synthesis of N-Cbz-4-keto-L-proline is typically achieved through the oxidation of the readily available precursor, N-Cbz-trans-4-hydroxy-L-proline.

Protocol 1: Oxidation of N-Cbz-trans-4-hydroxy-L-proline

This protocol describes a common method for the oxidation of the hydroxyl group to a ketone using a mild oxidizing agent like Dess-Martin periodinane (DMP).

Materials:

  • N-Cbz-trans-4-hydroxy-L-proline

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve N-Cbz-trans-4-hydroxy-L-proline (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add Dess-Martin periodinane (1.5 eq) to the solution in portions at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.

  • Stir the mixture vigorously for 15-20 minutes until the layers become clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure N-Cbz-4-keto-L-proline.

Incorporation of N-Cbz-4-keto-L-proline into Peptides

N-Cbz-4-keto-L-proline can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols. The secondary amine of the proline ring requires optimized coupling conditions.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of N-Cbz-4-keto-L-proline into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • N-Cbz-4-keto-L-proline

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Activation of N-Cbz-4-keto-L-proline: In a separate vial, dissolve N-Cbz-4-keto-L-proline (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Allow the activation to proceed for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. Monitor the coupling reaction using a ninhydrin test.

  • Washing: After complete coupling, wash the resin thoroughly with DMF, DCM, and Methanol.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

G Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling of N-Cbz-4-keto-L-proline Deprotection->Coupling Washing Washing Coupling->Washing Elongation Repeat Cycle Washing->Elongation Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Washing->Cleavage Final Amino Acid Purification RP-HPLC Purification Cleavage->Purification

Caption: Solid-Phase Peptide Synthesis Workflow.

Alternative "Proline Editing" Strategy

An alternative and efficient method to introduce a 4-keto-proline residue is through the "proline editing" technique. This involves the incorporation of N-Fmoc-trans-4-hydroxy-L-proline into the peptide during SPPS, followed by on-resin oxidation of the hydroxyl group to a ketone.

Protocol 3: On-Resin Oxidation of Hydroxyproline

Materials:

  • Peptide-resin containing a hydroxyproline residue

  • Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., Parikh-Doering reagent)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • After incorporation of Fmoc-Hyp-OH and completion of the peptide sequence, swell the peptide-resin in anhydrous DCM.

  • Add a solution of DMP (5-10 equivalents) in anhydrous DCM to the resin.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Wash the resin extensively with DCM to remove excess reagent and byproducts.

  • Proceed with the standard cleavage and purification protocols.

G Start Peptide-Resin with Fmoc-Hyp-OH Oxidation On-Resin Oxidation (e.g., DMP in DCM) Start->Oxidation Cleavage Cleavage and Deprotection Oxidation->Cleavage FinalPeptide Peptide with 4-keto-proline Cleavage->FinalPeptide

Caption: "Proline Editing" Workflow.

Impact on Peptide Conformation and Biological Activity

The introduction of a 4-keto group significantly impacts the conformational preferences of the proline ring. The electron-withdrawing nature of the ketone can influence the puckering of the pyrrolidine ring (endo vs. exo) and the equilibrium between the cis and trans conformations of the preceding peptide bond. These conformational changes can have a profound effect on the peptide's ability to bind to its biological target.

Application in DPP-IV Inhibition

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin hormones. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes. Peptides containing proline or proline analogs at the P1 position are known to be substrates or inhibitors of DPP-IV. The conformational constraint imposed by the 4-keto group can enhance the binding affinity of peptide inhibitors to the active site of DPP-IV.

The table below presents illustrative IC₅₀ values for various proline-containing peptides as DPP-IV inhibitors. While specific data for N-Cbz-4-keto-L-proline containing peptides is limited in publicly available literature, the provided data demonstrates the potential for proline analogs to modulate DPP-IV activity.

PeptideIC₅₀ (µM)Reference
Diprotin A (Ile-Pro-Ile)3.5[2]
Val-Pro160
Ala-Pro>1000
Phe-Leu-Gln-Pro65.3[3]

Note: The inhibitory activity is highly sequence-dependent.

G cluster_0 Incretin Hormone Regulation GLP1 GLP-1 (Active) DPPIV DPP-IV GLP1->DPPIV Degradation Insulin Insulin Secretion GLP1->Insulin GIP GIP (Active) GIP->DPPIV Degradation GIP->Insulin Inactive_GLP1 GLP-1 (Inactive) DPPIV->Inactive_GLP1 Inactive_GIP GIP (Inactive) DPPIV->Inactive_GIP KetoProlinePeptide 4-keto-proline Peptide Inhibitor KetoProlinePeptide->DPPIV Inhibition

Caption: DPP-IV Signaling Pathway Inhibition.

Characterization of Peptides Containing 4-keto-L-proline

Protocol 4: NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to elucidate the conformational changes induced by the 4-keto-proline residue.

Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

  • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

NMR Experiments:

  • 1D ¹H NMR: To observe the overall spectral features and assess sample purity.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints, which are crucial for determining the three-dimensional structure. The relative intensities of cross-peaks involving protons on and near the proline ring can reveal information about the ring pucker and the cis/trans isomer ratio.

  • ¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms. The chemical shifts of the proline Cβ and Cγ carbons are particularly sensitive to the cis/trans isomerization state.

Data Analysis:

The ratio of cis and trans isomers can be quantified by integrating the corresponding distinct sets of peaks in the NMR spectra. The NOE patterns and coupling constants can be used to determine the preferred ring pucker (Cγ-endo or Cγ-exo).

Conclusion

N-Cbz-4-keto-L-proline is a versatile and valuable tool for peptide chemists and drug discovery scientists. Its ability to impose conformational constraints on the peptide backbone allows for the rational design of peptides with improved biological activity and stability. The detailed protocols and application notes provided herein offer a comprehensive guide for the synthesis, incorporation, and characterization of peptides containing this unique constrained amino acid analog, with a particular focus on its potential in developing novel DPP-IV inhibitors.

References

N-Carbobenzyloxy-4-keto-L-proline as a precursor for novel peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

Topic: N-Carbobenzyloxy-4-keto-L-proline as a Precursor for Novel Peptidomimetics

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as N-Cbz-4-oxo-L-proline, is a pivotal chiral building block in medicinal chemistry and peptide science. Its rigid pyrrolidine ring, a common feature in many biologically active molecules, provides conformational constraint, which is often crucial for potent and selective interaction with biological targets. The presence of the ketone at the C4 position offers a versatile chemical handle for introducing a wide array of functional groups, making it an ideal precursor for generating libraries of novel peptidomimetics.[1] This document provides detailed protocols for the synthesis and derivatization of N-Cbz-4-keto-L-proline and highlights its application in the development of structurally diverse peptides.

Physicochemical and Safety Information

A summary of the key physical, chemical, and safety properties of N-Cbz-4-keto-L-proline is presented below.

PropertyValueReference
CAS Number 64187-47-9[2]
Molecular Formula C₁₃H₁₃NO₅[2]
Molecular Weight 263.25 g/mol [2][3]
Appearance White to off-white solid[4]
Melting Point 95 °C[2][3]
Boiling Point 488.46 °C at 760 mmHg[2]
Density 1.409 g/cm³[2]
Hazard Codes Xi (Irritant)[2]
Risk Statements R36/37/38 (Irritating to eyes, respiratory system and skin)[2]
Safety Statements S26, S36, S37[2]

Experimental Protocols

Protocol 1: Synthesis of N-Cbz-4-keto-L-proline via Oxidation of N-Cbz-trans-4-hydroxy-L-proline

This protocol describes the oxidation of the readily available N-Cbz-trans-4-hydroxy-L-proline to the corresponding ketone. The method is adapted from established procedures utilizing a TEMPO-catalyzed oxidation system.[5]

Materials:

  • N-Cbz-trans-4-hydroxy-L-proline

  • Trichloroisocyanuric acid (TCCA) or Sodium hypochlorite (bleach solution)

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Dichloromethane (DCM)

  • Water

  • Triethylamine

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl), dilute

  • Ethyl Acetate

Procedure:

  • Dissolution: Dissolve N-Cbz-trans-4-hydroxy-L-proline (1 eq) in water.

  • Cooling: Cool the reaction mixture to -5 °C to 0 °C using an ice-salt bath.

  • Catalyst Addition: Add a catalytic amount of TEMPO (e.g., 0.1 eq) to the solution.

  • Oxidant Addition: Slowly add the oxidant, such as TCCA (1.1 eq) or a 10% bleach solution, to the reaction mixture, ensuring the temperature is maintained below 0 °C.[5]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & pH Adjustment: Once the reaction is complete, maintain the temperature below 0 °C and adjust the pH of the solution to 8-9 using triethylamine.[5]

  • Extraction: Extract the aqueous phase with dichloromethane (2x).[5]

  • Washing & Drying: Combine the organic layers and wash with saturated brine solution. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like dichloromethane/hexanes to yield N-Cbz-4-keto-L-proline as a white solid.[5] A reported synthesis achieved a yield of 79% with 99.4% purity (HPLC).[5]

G cluster_synthesis Synthesis Workflow start N-Cbz-4-hydroxy-L-proline step1 Dissolve in Water Cool to 0°C start->step1 step2 Add TEMPO (cat.) & Oxidant (e.g., TCCA) step1->step2 step3 Reaction Monitoring (TLC) step2->step3 step4 Quench & Adjust pH step3->step4 step5 Extraction with DCM step4->step5 step6 Wash, Dry, Concentrate step5->step6 end N-Cbz-4-keto-L-proline step6->end

Caption: Workflow for the synthesis of N-Cbz-4-keto-L-proline.

Applications in Peptidomimetic Synthesis

The 4-keto moiety is a versatile functional group that serves as a key branching point for the synthesis of diverse proline analogues. These derivatives can then be incorporated into peptides to modulate their structure, stability, and biological activity.

G center_node N-Cbz-4-keto-L-proline reduction Stereoselective Reduction center_node->reduction [H] reductive_amination Reductive Amination center_node->reductive_amination R₂NH, [H] wittig Wittig Reaction center_node->wittig Ph₃P=CHR grignard Grignard Reaction center_node->grignard R-MgBr hydroxy cis/trans-4-Hydroxy- L-proline Derivatives reduction->hydroxy amino cis/trans-4-Amino- L-proline Derivatives reductive_amination->amino alkylidene 4-Alkylidene- L-proline Derivatives wittig->alkylidene alkyl 4-Alkyl-4-hydroxy- L-proline Derivatives grignard->alkyl

Caption: Diversification pathways from N-Cbz-4-keto-L-proline.

Protocol 2: Stereoselective Reduction to 4-Hydroxy-L-proline Derivatives

The reduction of the ketone provides access to both cis-(4S) and trans-(4R) 4-hydroxy-L-proline diastereomers, depending on the choice of reducing agent and reaction conditions. These stereoisomers can induce different peptide conformations and biological activities.[6]

Materials:

  • N-Cbz-4-keto-L-proline

  • Reducing agent (e.g., Sodium borohydride (NaBH₄), Lithium borohydride (LiBH₄), Catecholborane)

  • Anhydrous solvent (e.g., Methanol (MeOH), Tetrahydrofuran (THF))

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

Procedure (General):

  • Dissolution: Dissolve N-Cbz-4-keto-L-proline (1 eq) in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., Nitrogen).

  • Cooling: Cool the solution to the desired temperature (e.g., -78 °C for high stereoselectivity).[7]

  • Reducing Agent Addition: Slowly add the reducing agent (e.g., Catecholborane, 2.0 eq) to the stirred solution.[7]

  • Reaction: Allow the reaction to stir for several hours at the specified temperature. Monitor completion by TLC.

  • Quenching: Quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extraction: Extract the product into ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting diastereomers can often be separated by silica gel column chromatography.

Comparative Reduction Data: The choice of reducing agent can significantly influence the diastereoselectivity of the reduction.

Reducing AgentSolventTemp (°C)Diastereomeric Ratio (syn:anti)Reference
NaBH₄MeOH-7885:15[7]
LiBH₄THF-7880:20[7]
DIBAL-HTHF-7875:25[7]
CatecholboraneTHF-78>99:1 (syn)[7]
Protocol 3: Synthesis of 4-Amino-L-proline Derivatives via Reductive Amination

Reductive amination of the ketone introduces a primary or secondary amine at the C4 position, a key functional group for building diverse side chains or for cyclization strategies.

Materials:

  • N-Cbz-4-keto-L-proline

  • Amine source (e.g., Ammonium acetate, primary amine)

  • Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (STAB))

  • Methanol (MeOH) or Dichloroethane (DCE)

Procedure (General):

  • Imine Formation: Dissolve N-Cbz-4-keto-L-proline (1 eq) and the amine source (e.g., Ammonium acetate, 5-10 eq) in the chosen solvent (e.g., MeOH). Stir at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • Reduction: Cool the mixture to 0 °C and add the reducing agent (e.g., NaBH₃CN, 1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and concentrate the solvent.

  • Purification: The product can be purified using standard techniques such as extraction followed by column chromatography or crystallization.

Advanced Application: On-Resin "Proline Editing"

A powerful, modern strategy involves incorporating a protected 4-hydroxyproline residue into a peptide sequence using standard solid-phase peptide synthesis (SPPS). This hydroxyl group can then be oxidized to a ketone while the peptide is still attached to the solid support. This on-resin ketone serves as a versatile handle for a multitude of modification reactions, allowing for the rapid synthesis of a library of proline-modified peptides.[1]

G cluster_proline_editing On-Resin Proline Editing Workflow start Solid Support Resin spps1 SPPS: Couple Fmoc-Hyp(PG)-OH start->spps1 spps2 SPPS: Continue Peptide Elongation spps1->spps2 deprotect Orthogonal Deprotection of Hyp Hydroxyl spps2->deprotect oxidize On-Resin Oxidation of Hydroxyl to Ketone deprotect->oxidize modify On-Resin Modification (e.g., Reductive Amination) oxidize->modify cleave Cleavage from Resin & Global Deprotection modify->cleave end Purified, Modified Peptide cleave->end G cluster_drug_discovery Conceptual Pathway start N-Cbz-4-keto-L-proline Precursor step1 Synthesis of Proline Analogues start->step1 step2 Screening for DPP-IV Inhibition step1->step2 step3 Lead Optimization step2->step3 end Anti-diabetic Drug Candidate step3->end

References

Application Notes and Protocols for the Coupling of Z-4-keto-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the coupling of N-benzyloxycarbonyl-4-keto-L-proline (Z-4-keto-L-proline), a valuable chiral building block in the synthesis of various pharmaceuticals and bioactive molecules. The presence of the ketone functionality and the tertiary amide formed upon coupling make this proline derivative a unique component in peptide synthesis.[1]

Introduction

Z-4-keto-L-proline is a derivative of proline, a unique proteinogenic amino acid known for its rigid, cyclic structure that introduces conformational constraints into peptides.[1][2] The ketone group at the 4-position offers a site for further chemical modifications, making it a versatile synthon. The coupling of Z-4-keto-L-proline to an amine nucleophile (such as an amino acid ester or a peptide) to form an amide bond is a critical step in the synthesis of more complex molecules. This process, also known as peptide coupling, involves the activation of the carboxylic acid group to facilitate the reaction with the amine.[3][4] A variety of coupling reagents have been developed to promote this reaction efficiently while minimizing side reactions, particularly racemization.[3][5]

Core Concepts in Peptide Coupling

The fundamental principle of peptide coupling is the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[4] This reaction is not spontaneous and requires the "activation" of the carboxyl group. This is typically achieved using a coupling reagent.

Key components of a coupling reaction include:

  • The N-protected amino acid: In this case, Z-4-keto-L-proline. The Z (benzyloxycarbonyl) group protects the proline's secondary amine.

  • The amine component: This is typically an amino acid ester or a peptide with a free N-terminus.

  • The coupling reagent: A chemical agent that converts the carboxylic acid into a more reactive species.[6]

  • An additive (optional but recommended): Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used to suppress racemization and improve coupling efficiency.[3][5][6]

  • A non-nucleophilic base: A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often required to neutralize salts and facilitate the reaction.[3]

  • An appropriate solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used.

The general workflow for a coupling reaction is depicted below.

G cluster_0 Reaction Setup cluster_1 Coupling Reagent Addition cluster_2 Reaction and Work-up Start Dissolve Z-4-keto-L-proline in anhydrous solvent Add_Amine Add amine component (e.g., H-Gly-OMe·HCl) and base (e.g., DIPEA) Start->Add_Amine Cool Cool reaction mixture to 0 °C Add_Amine->Cool Add_Reagent Add coupling reagent (e.g., HBTU/HOBt) Cool->Add_Reagent React Stir at 0 °C to room temperature Add_Reagent->React Monitor Monitor reaction progress (TLC or LC-MS) React->Monitor Workup Perform aqueous work-up (e.g., wash with 1N HCl, NaHCO3, brine) Monitor->Workup Dry Dry organic layer (e.g., over Na2SO4) Workup->Dry Purify Purify by column chromatography Dry->Purify

Caption: General workflow for the solution-phase coupling of Z-4-keto-L-proline.

Common Coupling Reagents

A variety of coupling reagents are available, each with its own advantages. The choice of reagent can impact reaction time, yield, and the degree of side reactions.[5]

Reagent ClassExamplesKey Characteristics
Carbodiimides DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Widely used and cost-effective. DCC and DIC produce urea byproducts that may require removal by filtration. EDC and its byproduct are water-soluble, simplifying work-up.[3][6] Often used with additives like HOBt to minimize racemization.[6]
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTUHighly efficient with fast reaction times (as little as six minutes).[6] Byproducts are generally soluble.[3] HATU, which forms a highly reactive HOAt ester, is particularly effective for difficult couplings.[3] Excess reagent can cause guanidinylation of the N-terminal amine.[6]
Phosphonium Salts BOP, PyBOP, PyAOPEffective for sterically hindered couplings and peptide cyclization. BOP is highly effective but produces carcinogenic HMPA as a byproduct.[3] PyBOP is a safer and effective alternative.[3] These reagents do not cause guanidinylation side reactions.
Other Reagents DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one)Known for causing very little racemization, making it useful for sensitive amino acids.[6]

Experimental Protocols

Below are two detailed protocols for the coupling of Z-4-keto-L-proline with a representative amine component, Glycine methyl ester hydrochloride (H-Gly-OMe·HCl).

Protocol 1: Coupling using HBTU/HOBt

This protocol utilizes a common and highly efficient uronium salt-based coupling reagent combination.

Materials:

  • Z-4-keto-L-proline

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Z-4-keto-L-proline (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add H-Gly-OMe·HCl (1.1 eq) to the solution.

  • Add HOBt (1.2 eq) to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution. Ensure the mixture remains basic.

  • In a separate container, dissolve HBTU (1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the HBTU solution to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the dipeptide, Z-4-keto-L-Pro-Gly-OMe.

Protocol 2: Coupling using EDC/HOBt

This protocol uses a water-soluble carbodiimide, which simplifies the removal of the coupling reagent and its byproduct.

Materials:

  • Z-4-keto-L-proline

  • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • NMM (N-Methylmorpholine)

  • Anhydrous DCM (Dichloromethane)

  • Ethyl acetate (EtOAc)

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve Z-4-keto-L-proline (1.0 eq), H-Gly-OMe·HCl (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C using an ice bath.

  • Add NMM (2.2 eq) dropwise to the stirred solution.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purify the resulting crude product by flash column chromatography to obtain the desired peptide.

Data Presentation: Comparison of Coupling Methods

The efficiency of coupling reactions can vary based on the chosen reagents. The following table summarizes typical outcomes for the methods described. (Note: Actual yields are substrate-dependent and require empirical optimization).

Coupling ReagentAdditiveBaseTypical Reaction TimeTypical Yield RangeKey Advantages
HBTU HOBtDIPEA2-4 hours80-95%Fast, high yield, soluble byproducts.[3][6]
EDC·HCl HOBtNMM12-16 hours70-90%Water-soluble byproducts for easy removal, cost-effective.[6]
PyBOP NoneDIPEA2-6 hours85-98%Excellent for hindered couplings, no carcinogenic byproduct.[3]
DEPBT NoneDIPEA12-24 hours75-90%Very low racemization.[6]

Signaling Pathways and Applications

Z-4-keto-L-proline and its derivatives are incorporated into peptides to act as probes, introduce conformational constraints, or serve as intermediates for further functionalization. For instance, peptides containing modified prolines can influence protein-protein interactions or enzyme activity by altering the peptide's three-dimensional structure.[7] The keto group can be used as a handle for bioorthogonal conjugation reactions or for the synthesis of complex heterocyclic systems.

The logical relationship for utilizing Z-4-keto-L-proline in a synthetic route is outlined below.

G cluster_0 Starting Material cluster_1 Core Reaction cluster_2 Intermediate Product cluster_3 Further Modifications cluster_4 Final Products A Z-4-keto-L-proline B Amide Bond Coupling A->B C Z-Protected Peptide B->C D Z-Group Deprotection (e.g., Hydrogenolysis) C->D E Ketone Modification (e.g., Reduction, Reductive Amination) C->E F Final Peptide D->F G Functionalized Peptide Derivative E->G

References

Application Note: Chiral Analysis of Peptides Containing N-Carbobenzyloxy-4-keto-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereochemical configuration of amino acid residues within a peptide is a critical determinant of its three-dimensional structure and biological activity. The incorporation of modified amino acids, such as N-Carbobenzyloxy-4-keto-L-proline, into peptide sequences is a common strategy in medicinal chemistry to enhance stability, conformational rigidity, and potency. Consequently, the development of robust analytical methods to verify and quantify the enantiomeric purity of such peptides is paramount during drug discovery and development.

This application note provides a detailed protocol for the chiral analysis of peptides containing this compound using High-Performance Liquid Chromatography (HPLC). The proposed method is based on established principles for the separation of N-protected amino acids and peptides, offering a reliable starting point for method development and validation.

Principle of Chiral Separation

The enantiomers of a chiral molecule possess identical physical and chemical properties in an achiral environment. Chiral separation by HPLC is achieved by creating a diastereomeric interaction between the analyte and a chiral stationary phase (CSP). This transient interaction results in different retention times for the respective enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including N-protected amino acids and peptides.[1] The selection of an appropriate mobile phase is crucial for optimizing the chiral recognition process.

Recommended Analytical Approach: Chiral HPLC

High-Performance Liquid Chromatography with a chiral stationary phase is the recommended method for the enantiomeric purity assessment of peptides containing this compound. This direct approach avoids the need for derivatization, which can introduce additional complexities and potential for racemization.[2]

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® series column (e.g., Chiralpak® AD-H or similar), is recommended as a starting point. These columns have demonstrated broad applicability for the separation of N-protected amino acids.[3]

  • Solvents: HPLC grade n-hexane, isopropanol (IPA), and trifluoroacetic acid (TFA) are required.

  • Sample Preparation: The peptide sample should be dissolved in a suitable solvent, preferably the mobile phase, to a concentration of approximately 1 mg/mL.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a starting point for the method development for the chiral analysis of a peptide containing this compound. Optimization of the mobile phase composition and other chromatographic parameters may be necessary for specific peptides.

4.1. Chromatographic Conditions

ParameterRecommended Condition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA)
(Initial composition: 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm and 254 nm
Injection Volume 10 µL
Run Time Approximately 30 minutes (adjust as necessary)

4.2. Sample Preparation

  • Accurately weigh approximately 1 mg of the peptide standard or sample.

  • Dissolve the peptide in 1 mL of the mobile phase.

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

4.3. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared sample solution.

  • Record the chromatogram and integrate the peaks corresponding to the enantiomers.

4.4. Calculation of Enantiomeric Excess (% ee)

The enantiomeric excess is calculated using the peak areas of the two enantiomers:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Data Presentation

The following table presents expected, illustrative quantitative data for the chiral separation of a model dipeptide containing N-Cbz-4-keto-L-proline and its corresponding D-enantiomer. These values are based on typical separations of similar N-protected proline derivatives and may vary depending on the specific peptide sequence and optimized chromatographic conditions.[3]

AnalyteExpected Retention Time (min)Resolution (Rs)Tailing Factor
Peptide with N-Cbz-4-keto-L -proline~ 15.5-~ 1.2
Peptide with N-Cbz-4-keto-D -proline~ 18.2> 2.0~ 1.3

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Peptide Sample prep2 Dissolve in Mobile Phase (1 mg/mL) prep1->prep2 prep3 Vortex to Mix prep2->prep3 prep4 Filter through 0.45 µm Syringe Filter prep3->prep4 hplc1 Equilibrate Chiral HPLC Column prep4->hplc1 hplc2 Inject Blank (Mobile Phase) hplc1->hplc2 hplc3 Inject Prepared Sample hplc2->hplc3 hplc4 Acquire Chromatogram hplc3->hplc4 data1 Integrate Enantiomer Peaks hplc4->data1 data2 Calculate Resolution (Rs) data1->data2 data3 Calculate Enantiomeric Excess (% ee) data2->data3 data4 Generate Report data3->data4

Caption: Experimental workflow for the chiral analysis of peptides.

G cluster_system Chiral HPLC System cluster_interaction Principle of Separation mobile_phase Mobile Phase (Hexane/IPA/TFA) pump HPLC Pump mobile_phase->pump injector Autosampler pump->injector column Chiral Stationary Phase (CSP) (e.g., Chiralpak® AD-H) injector->column detector UV Detector column->detector data_system Data Acquisition detector->data_system L_peptide L-enantiomer Peptide L_peptide->column Stronger Diastereomeric Interaction (Longer Retention) D_peptide D-enantiomer Peptide D_peptide->column Weaker Diastereomeric Interaction (Shorter Retention)

Caption: Conceptual diagram of the chiral separation process.

Troubleshooting and Optimization

  • Poor Resolution: If the resolution between the enantiomers is insufficient (< 1.5), adjust the mobile phase composition. Decreasing the percentage of the polar modifier (isopropanol) often increases retention and may improve resolution. The concentration of the acidic modifier (TFA) can also be varied.

  • Peak Tailing: Ensure the sample is fully dissolved and the system is free of contaminants. A small adjustment in the TFA concentration may also help to improve peak shape.

  • No Separation: If no separation is observed, a different chiral stationary phase may be required. Zwitterionic chiral ion-exchangers can be an alternative for the separation of peptides and N-protected amino acids.[4][5]

Conclusion

The chiral HPLC method detailed in this application note provides a robust starting point for the analysis of peptides containing this compound. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase is a well-established technique for the separation of N-protected amino acids and their derivatives.[3] For successful implementation, method optimization tailored to the specific peptide of interest is recommended. This analytical protocol is an essential tool for ensuring the stereochemical integrity of novel peptide-based drug candidates.

References

Protecting Group Strategies for N-Carbobenzyloxy-4-keto-L-proline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups for the ketone functionality of N-Carbobenzyloxy-4-keto-L-proline (Cbz-4-oxo-Pro). The focus is on the formation and deprotection of thioketals and ketals, which are crucial for the successful application of this versatile building block in peptide synthesis and drug discovery.

Introduction

This compound is a valuable chiral intermediate in organic synthesis, particularly in the preparation of complex peptides and pharmaceutical agents.[1] The presence of a ketone at the C4 position of the proline ring offers a site for diverse chemical modifications. However, the reactivity of this ketone necessitates the use of protecting groups to ensure chemoselectivity during subsequent synthetic transformations. The choice of protecting group is critical and must be orthogonal to the existing N-Cbz protecting group and the carboxylic acid or its ester. This note details two primary strategies for the protection of the keto group: formation of a spirocyclic thioketal and an ethylene ketal.

Key Protecting Group Strategies

The selection of a suitable protecting group for the ketone in Cbz-4-oxo-Pro depends on the planned downstream reaction conditions. The two most common and effective strategies involve the formation of a five-membered ring with the carbonyl carbon, providing good stability.

Spirocyclic Thioketal Protection

The formation of a spirocyclic thioketal using 1,2-ethanedithiol is a robust method for protecting the ketone functionality. Thioketals are highly stable to acidic and basic conditions, making them suitable for a wide range of synthetic manipulations.

Ethylene Ketal Protection

Protection of the ketone as an ethylene ketal using ethylene glycol provides an alternative strategy. Ketals are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions. This allows for selective deprotection when orthogonal strategies are required.

Data Presentation

The following table summarizes the key parameters for the protection and deprotection of N-Cbz-4-keto-L-proline methyl ester.

Protecting GroupProtection Reagents & ConditionsDeprotection Reagents & ConditionsTypical Yield (%)StabilityOrthogonality
Spirocyclic Thioketal 1,2-Ethanedithiol, BF₃·OEt₂ in CH₂Cl₂Dess-Martin Periodinane in CH₂Cl₂Protection: High Deprotection: GoodStable to acid and baseOrthogonal to Cbz (acid/base stable)
Ethylene Ketal Ethylene glycol, p-TsOH in Toluene (Dean-Stark)Aqueous acid (e.g., HCl or TFA)Protection: ~53%[2] Deprotection: HighStable to base, labile to acidOrthogonal to Cbz (H₂/Pd)

Experimental Protocols

Protocol 1: Spirocyclic Thioketal Protection of N-Cbz-4-keto-L-proline methyl ester

This protocol describes the formation of a spirocyclic thioketal at the C4 position of N-Cbz-4-keto-L-proline methyl ester.

Materials:

  • N-Cbz-4-keto-L-proline methyl ester

  • 1,2-Ethanedithiol

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Cbz-4-keto-L-proline methyl ester in anhydrous dichloromethane.

  • Add 1,2-ethanedithiol (1.1 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add boron trifluoride diethyl etherate (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-Cbz-4-spiro-(1,3-dithiolane)-L-proline methyl ester.

Protocol 2: Deprotection of Spirocyclic Thioketal

This protocol outlines the cleavage of the spirocyclic thioketal to regenerate the ketone functionality using a mild oxidizing agent.

Materials:

  • N-Cbz-4-spiro-(1,3-dithiolane)-L-proline methyl ester

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the thioketal-protected proline derivative in dichloromethane.

  • Add Dess-Martin Periodinane (1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.[3]

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate solution.

  • Stir vigorously until the solid dissolves and the layers are clear.

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield N-Cbz-4-keto-L-proline methyl ester.

Protocol 3: Ethylene Ketal Protection of N-Cbz-4-keto-L-proline

This protocol describes the formation of an ethylene ketal at the C4 position of N-Cbz-4-keto-L-proline.

Materials:

  • N-Cbz-4-keto-L-proline

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Cbz-4-keto-L-proline in toluene, add ethylene glycol (2.0 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate.

  • Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Cbz-4,4-(ethylenedioxy)-L-proline.

Protocol 4: Deprotection of Ethylene Ketal

This protocol outlines the acidic hydrolysis of the ethylene ketal to restore the ketone.

Materials:

  • N-Cbz-4,4-(ethylenedioxy)-L-proline

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) or a solution of trifluoroacetic acid (TFA) in water/THF

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ketal-protected proline derivative in a mixture of THF and water.

  • Add 1 M HCl or a solution of TFA and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC. The deprotection is typically complete within a few hours.

  • Neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the deprotected N-Cbz-4-keto-L-proline.

Mandatory Visualizations

G cluster_protection Ketone Protection cluster_deprotection Ketone Deprotection Cbz-4-oxo-Pro Cbz-4-oxo-Pro Thioketal Thioketal Cbz-4-oxo-Pro->Thioketal 1,2-Ethanedithiol, BF3.OEt2 Ketal Ketal Cbz-4-oxo-Pro->Ketal Ethylene glycol, p-TsOH Deprotected_Thioketal Cbz-4-oxo-Pro Thioketal->Deprotected_Thioketal DMP Deprotected_Ketal Cbz-4-oxo-Pro Ketal->Deprotected_Ketal H+

Caption: Workflow for the protection and deprotection of the ketone in N-Cbz-4-keto-L-proline.

Orthogonal_Strategy Start N-Cbz-4-keto-L-proline Protect_Ketone Protect Ketone (e.g., Ketal) Start->Protect_Ketone Modify_Carboxyl Modify Carboxylic Acid (e.g., Esterification, Amide Coupling) Protect_Ketone->Modify_Carboxyl Deprotect_Ketone Deprotect Ketone (Acidic Conditions) Modify_Carboxyl->Deprotect_Ketone Deprotect_N Deprotect N-Cbz (Hydrogenolysis) Modify_Carboxyl->Deprotect_N Final_Product Modified Proline Derivative Deprotect_Ketone->Final_Product Deprotect_N->Final_Product

Caption: Logical workflow demonstrating an orthogonal protecting group strategy.

Applications in Synthesis

Protected N-Cbz-4-keto-L-proline derivatives are versatile intermediates in the synthesis of various biologically active molecules. For example, they serve as key building blocks for inhibitors of dipeptidyl peptidase IV (DPP-IV), which are important therapeutic agents for type 2 diabetes.[4] The protected ketone allows for modifications at the carboxylic acid terminus, such as peptide couplings, without interference from the C4 position. Subsequently, the ketone can be deprotected and further functionalized, for instance, by reductive amination, to introduce diverse substituents. This strategic use of protecting groups enables the synthesis of complex proline-containing peptidomimetics and spirocyclic compounds.[4]

Conclusion

The judicious selection and application of protecting groups for the ketone functionality of N-Cbz-4-keto-L-proline are paramount for its successful use in multi-step organic synthesis. The protocols provided herein for the formation and cleavage of spirocyclic thioketals and ethylene ketals offer robust and reliable methods for researchers in drug discovery and peptide chemistry. The orthogonality of these protecting groups with the N-Cbz group allows for a flexible and powerful synthetic strategy to access a wide array of complex molecular architectures.

References

Troubleshooting & Optimization

preventing side reactions with N-Carbobenzyloxy-4-keto-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with N-Carbobenzyloxy-4-keto-L-proline.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and use of this compound.

Question: My oxidation of N-Cbz-L-hydroxyproline to N-Cbz-4-keto-L-proline is showing low yield and the presence of impurities. What are the likely side reactions and how can I prevent them?

Answer:

Low yields and impurities in this oxidation are often due to epimerization at the C2 position (the α-carbon to the carboxyl group) or over-oxidation. The primary side product is often the D-enantiomer, N-Cbz-4-keto-D-proline.

Key Prevention Strategies:

  • Choice of Oxidizing Agent: The choice of oxidizing agent is critical. While chromium-based reagents like pyridinium dichromate (PDC) have been used, modern methods often favor milder and more selective reagents to minimize side reactions. Swern oxidation and its variations are common alternatives.

  • Temperature Control: Maintaining a low reaction temperature is crucial to suppress the rate of epimerization. The ideal temperature range depends on the specific oxidizing agent being used.

  • Reaction Time: Prolonged reaction times can increase the likelihood of both epimerization and the formation of other degradation byproducts. The reaction should be monitored closely (e.g., by TLC or LC-MS) and quenched as soon as the starting material is consumed.

  • pH Control: The basicity of certain reagents or reaction conditions can promote epimerization. Maintaining a neutral or slightly acidic pH can help to mitigate this side reaction.

Question: I am observing a significant amount of the starting material, N-Cbz-L-hydroxyproline, remaining after the reaction. What could be the cause?

Answer:

Incomplete conversion is a common issue that can stem from several factors:

  • Insufficient Oxidizing Agent: Ensure that the molar equivalents of the oxidizing agent are sufficient for the amount of starting material. It is advisable to use a slight excess.

  • Reagent Quality: The oxidizing agent may have degraded over time. Use freshly opened or properly stored reagents. For instance, Swern oxidation reagents like oxalyl chloride and DMSO must be of high purity and handled under anhydrous conditions.

  • Activation Temperature: Some oxidation protocols, like the Swern oxidation, require a specific temperature for the activation of the oxidizing species. Ensure that the temperature is carefully controlled during this step.

  • Poor Solubility: The starting material may not be fully dissolved in the chosen solvent system, limiting its availability for the reaction. Ensure adequate stirring and consider alternative solvent systems if solubility is an issue.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent method is the oxidation of N-Cbz-L-hydroxyproline. Common oxidizing systems include Swern oxidation (and its variations like Parikh-Doering), and oxidations using chromium reagents such as pyridinium dichromate (PDC). The choice of method often depends on the desired scale, available reagents, and tolerance for specific side products.

Q2: How can I effectively purify this compound?

A2: Purification is typically achieved through column chromatography on silica gel. The choice of eluent system is critical for separating the desired product from the starting material and any side products, particularly the D-epimer. A common eluent system is a gradient of ethyl acetate in hexanes. Crystallization can also be an effective purification method if a suitable solvent system is identified.

Q3: What are the key analytical techniques to monitor the reaction and assess the purity of the final product?

A3:

  • Thin-Layer Chromatography (TLC): Useful for monitoring the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion rate and can help identify the mass of the product and any major impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for assessing its purity.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): The most effective method for determining the enantiomeric purity of the product and quantifying the extent of epimerization.

Experimental Protocols

Protocol 1: Swern Oxidation of N-Cbz-L-hydroxyproline

This protocol provides a general procedure for the Swern oxidation.

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM) and cooled to -78 °C in a dry ice/acetone bath.

  • Oxalyl Chloride Addition: Oxalyl chloride (1.1 to 1.5 equivalents) is added dropwise to the cooled DCM.

  • DMSO Addition: A solution of anhydrous dimethyl sulfoxide (DMSO) (2.0 to 2.5 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature below -65 °C. The mixture is stirred for 5-10 minutes.

  • Substrate Addition: A solution of N-Cbz-L-hydroxyproline (1.0 equivalent) in anhydrous DCM is added dropwise, again keeping the internal temperature below -65 °C. The reaction is stirred for 30-45 minutes.

  • Triethylamine Addition: Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is allowed to warm slowly to room temperature.

  • Workup: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Oxidation Oxidation Start->Oxidation N-Cbz-L-hydroxyproline Workup Workup Oxidation->Workup Crude Product Purification Purification Workup->Purification Analysis Analysis Purification->Analysis Final_Product Pure Product Analysis->Final_Product Meets Specs

Caption: Workflow for the synthesis and purification of this compound.

Side_Reactions N-Cbz-L-hydroxyproline N-Cbz-L-hydroxyproline N-Cbz-4-keto-L-proline Desired Product N-Cbz-L-hydroxyproline->N-Cbz-4-keto-L-proline Oxidation Over-oxidation_Products Over-oxidation Products N-Cbz-L-hydroxyproline->Over-oxidation_Products Over-oxidation N-Cbz-4-keto-D-proline Epimerized Side Product N-Cbz-4-keto-L-proline->N-Cbz-4-keto-D-proline Epimerization

Caption: Potential side reactions during the synthesis of this compound.

Troubleshooting_Tree Low_Yield Low Yield? Incomplete_Conversion Incomplete Conversion? Low_Yield->Incomplete_Conversion Yes Multiple_Spots Multiple Spots on TLC? Low_Yield->Multiple_Spots No Check_Reagent_Equiv Check Reagent Equivalents Incomplete_Conversion->Check_Reagent_Equiv Yes Check_Reagent_Quality Check Reagent Quality Incomplete_Conversion->Check_Reagent_Quality No Check_for_Epimer Analyze for Epimer (Chiral HPLC) Multiple_Spots->Check_for_Epimer Yes Optimize_Purification Optimize Purification Multiple_Spots->Optimize_Purification No Check_Temp Check Temperature Control Check_Time Check Reaction Time Check_for_Epimer->Check_Temp Check_for_Epimer->Check_Time

Caption: Decision tree for troubleshooting common issues in N-Cbz-4-keto-L-proline synthesis.

Technical Support Center: Troubleshooting Low Coupling Yield with N-Cbz-4-keto-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Cbz-4-keto-L-proline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during peptide synthesis with this specialized amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling yield when using N-Cbz-4-keto-L-proline?

A1: Low coupling yields with N-Cbz-4-keto-L-proline can stem from several factors:

  • Steric Hindrance: The rigid pyrrolidine ring of proline, combined with the N-terminal Cbz protecting group, can create significant steric bulk, impeding the approach of the activated carboxyl group to the resin-bound amine.

  • Reactivity of the 4-keto Group: The ketone functionality can potentially participate in side reactions under certain coupling conditions, leading to the consumption of the amino acid derivative.

  • Epimerization: The α-carbon of proline derivatives can be susceptible to racemization, especially with prolonged activation times or the use of strong bases.[1]

  • Diketopiperazine (DKP) Formation: If N-Cbz-4-keto-L-proline is the second amino acid in the sequence, the dipeptide is prone to cyclization and cleavage from the resin, resulting in a truncated peptide.[1]

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, hindering further coupling reactions.[1]

Q2: Is the 4-keto group stable throughout the solid-phase peptide synthesis (SPPS) process?

A2: The 4-keto group is generally stable under standard SPPS conditions. However, prolonged exposure to strong acids or bases should be avoided. The presence of the carbonyl group can activate the adjacent peptide bond, potentially making it more susceptible to hydrolysis under harsh cleavage conditions.[2]

Q3: Can N-Cbz-4-keto-L-proline be used in both Boc and Fmoc-SPPS strategies?

A3: N-Cbz-4-keto-L-proline is primarily designed for Boc-SPPS, where the Cbz group is stable during the repetitive acid-mediated deprotection of the Boc group. The Cbz group is typically removed at the final cleavage step using strong acids like HF or through catalytic hydrogenation. It is generally not compatible with the basic conditions used for Fmoc group removal in Fmoc-SPPS.

Troubleshooting Guides

Problem 1: Low or Incomplete Coupling

Symptom: A positive Kaiser test (blue beads) after the coupling step, or mass spectrometry (MS) analysis of a test cleavage showing a significant amount of the unreacted peptide-resin.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Insufficient Activation - Use a more potent coupling reagent such as HATU, HCTU, or PyBOP. - Increase the equivalents of the amino acid and coupling reagent (e.g., 3-5 equivalents).
Steric Hindrance - Extend the coupling time (e.g., 2-4 hours or overnight). - Perform a double coupling by repeating the coupling step with fresh reagents.
Peptide Aggregation - Switch to a more polar solvent like NMP or a mixture of DMF/DCM. - Perform the coupling at a slightly elevated temperature (e.g., 30-40°C).
Suboptimal Base - Use a non-nucleophilic, sterically hindered base like DIEA or 2,4,6-collidine.
Problem 2: Presence of a Side Product with the Same Mass (Epimerization)

Symptom: HPLC analysis of the crude peptide shows a diastereomeric impurity, often eluting close to the main product peak.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Prolonged Pre-activation - Minimize the pre-activation time before adding the activated amino acid to the resin.
Strong Base - Use a weaker base such as N-methylmorpholine (NMM) instead of DIEA.
Inappropriate Coupling Reagent - Use coupling reagents known for low racemization, such as COMU or OxymaPure® with DIC.
Elevated Temperature - Perform the coupling at room temperature or below if possible.
Problem 3: Significant Truncation of the Peptide Chain

Symptom: MS analysis shows a major peak corresponding to the peptide sequence truncated at the position where N-Cbz-4-keto-L-proline was to be incorporated. This is particularly common if it is the second residue.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Diketopiperazine (DKP) Formation - If using a Boc strategy, employ an in situ neutralization protocol.[1] - Couple a pre-formed dipeptide (e.g., Boc-Xaa-Cbz-4-keto-Pro-OH) to bypass the vulnerable dipeptide-resin stage.
Sterically Hindered Resin - Use a resin with a more sterically hindered linker, such as 2-chlorotrityl chloride resin, which can suppress DKP formation.[1]

Experimental Protocols

Protocol 1: Standard Coupling of N-Cbz-4-keto-L-proline in Boc-SPPS
  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc protecting group.[3]

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (3x), and then DCM (3x).[3]

  • Neutralization: Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[3]

  • Washing: Wash the resin with DCM (5x) to remove excess base.[3]

  • Coupling:

    • In a separate vessel, dissolve N-Cbz-4-keto-L-proline (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, consider a second coupling.

Protocol 2: Final Cleavage and Deprotection

Standard Cleavage Cocktail (for Cbz and other side-chain protecting groups):

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

Procedure:

  • Dry the peptide-resin thoroughly under vacuum.

  • In a specialized HF cleavage apparatus, cool the vessel containing the resin to -78°C (dry ice/acetone bath).

  • Add the appropriate scavengers.

  • Condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Precipitate the crude peptide with cold diethyl ether.

  • Wash the peptide precipitate with cold ether and dry under vacuum.

Note: HF is extremely hazardous. This procedure must be performed by trained personnel in a properly equipped laboratory.

Visualizations

Troubleshooting_Low_Coupling_Yield start Low Coupling Yield (Positive Kaiser Test or MS Data) check_reagents Check Reagent Quality & Stoichiometry start->check_reagents Initial Check check_conditions Review Coupling Conditions start->check_conditions If reagents are fine check_sequence Analyze Peptide Sequence start->check_sequence Sequence-specific issues increase_equivalents Increase Equivalents of Amino Acid & Coupling Reagent check_reagents->increase_equivalents If stoichiometry is low change_reagent Use a More Potent Coupling Reagent (HATU, HCTU) check_reagents->change_reagent If standard reagents fail end Improved Coupling Yield increase_equivalents->end change_reagent->end extend_time Extend Coupling Time check_conditions->extend_time For steric hindrance increase_temp Increase Temperature (30-40°C) check_conditions->increase_temp To overcome aggregation double_coupling Perform Double Coupling extend_time->double_coupling If still incomplete double_coupling->end increase_temp->end dkp_formation Diketopiperazine (DKP) Formation Suspected? check_sequence->dkp_formation If Pro is 2nd residue aggregation Aggregation Suspected? check_sequence->aggregation If hydrophobic sequence in_situ_neutralization Use In Situ Neutralization dkp_formation->in_situ_neutralization in_situ_neutralization->end change_solvent Change Solvent (NMP) aggregation->change_solvent change_solvent->end

Caption: Troubleshooting workflow for low coupling yield.

Side_Reactions_Proline activated_aa Activated N-Cbz-4-keto-L-proline racemization Epimerization (Racemization) activated_aa->racemization Strong base or prolonged activation dkp Diketopiperazine Formation activated_aa->dkp If dipeptide-resin (Pro at pos. 2) hydrolysis Peptide Bond Hydrolysis (under harsh cleavage) activated_aa->hydrolysis Keto group activation of adjacent amide desired_peptide Desired Peptide Elongation activated_aa->desired_peptide Successful Coupling

Caption: Potential side reactions of N-Cbz-4-keto-L-proline.

References

Technical Support Center: Optimizing Reaction Conditions for N-Cbz-4-keto-L-proline Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the successful incorporation of N-Cbz-4-keto-L-proline into your peptide sequences. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guidance, frequently asked questions (FAQs), and optimized experimental protocols to address the unique challenges presented by this sterically hindered and functionalized amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: Why is N-Cbz-4-keto-L-proline considered a "difficult" residue to incorporate in peptide synthesis?

A1: The primary challenges associated with N-Cbz-4-keto-L-proline coupling are:

  • Steric Hindrance: The bulky N-Cbz (benzyloxycarbonyl) protecting group impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, which can lead to slower reaction kinetics and incomplete coupling.

  • Potential for Side Reactions: The presence of a ketone at the 4-position of the proline ring introduces the possibility of undesired side reactions under certain coupling conditions, particularly with strong bases or extended reaction times.

  • Aggregation: As with other proline-containing sequences, peptides incorporating N-Cbz-4-keto-L-proline can be prone to aggregation on the solid support, further hindering coupling efficiency.[1]

Q2: Which coupling reagents are most effective for N-Cbz-4-keto-L-proline?

A2: For sterically hindered amino acids like N-Cbz-4-keto-L-proline, high-efficiency uronium/aminium or phosphonium salt-based coupling reagents are recommended. These include HATU, HBTU, PyAOP, and COMU.[1][2] Carbodiimide reagents like DIC, when used with an additive such as HOBt or Oxyma Pure, can also be effective, but may require longer reaction times.[3][4]

Q3: Is the ketone group on the proline ring stable during standard solid-phase peptide synthesis (SPPS) conditions?

A3: The 4-keto group is generally stable under standard Fmoc-based SPPS conditions. However, prolonged exposure to strong bases should be avoided to minimize the risk of enolization and subsequent side reactions. The stability of the ketone has been demonstrated in "proline editing" approaches where a hydroxyproline residue within a peptide on a solid support is oxidized to the corresponding ketone.[5]

Q4: What is the stability of the N-Cbz protecting group during synthesis?

A4: The N-Cbz group is stable to the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and the mild acidic conditions sometimes used in SPPS.[6] However, it is sensitive to strong acids and is readily removed by catalytic hydrogenation.[6] Care must be taken during the final cleavage and deprotection steps if other protecting groups that require harsh acidic conditions are present.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Yield / Incomplete Reaction 1. Steric hindrance from the N-Cbz group. 2. Insufficient activation of the amino acid. 3. Peptide aggregation on the resin.1. Switch to a more powerful coupling reagent such as HATU, PyAOP, or COMU.[1] 2. Increase the excess of N-Cbz-4-keto-L-proline and coupling reagent (e.g., 3-5 equivalents).[1] 3. Extend the coupling time (e.g., 2-4 hours or overnight).[1] 4. Perform a "double coupling" by repeating the coupling step before proceeding to the next deprotection.[1] 5. Consider gentle heating (30-40°C) if your synthesizer allows.[1] 6. Change the solvent to NMP or add a chaotropic salt (e.g., LiCl) to disrupt aggregation.[1]
Epimerization/Racemization 1. Over-activation of the amino acid. 2. Use of a strong base.1. While proline is resistant to racemization at the alpha-carbon, epimerization at other stereocenters is a theoretical concern. Use an additive like HOBt or Oxyma Pure to suppress this.[7] 2. If using a strong base like DIPEA and racemization of adjacent amino acids is a concern, consider switching to a milder base like N-methylmorpholine (NMM).[4] 3. Minimize the pre-activation time before adding the activated amino acid to the resin.
Diketopiperazine Formation 1. This is a common side reaction when proline is the second amino acid in the sequence (at the dipeptide stage).[7]1. If synthesizing a short peptide, consider using a 2-chlorotrityl chloride resin, as its steric bulk can inhibit diketopiperazine formation.[7]
Unidentified Side Products 1. Reaction of the ketone with cleavage cocktail components. 2. Guanidinylation of the N-terminus by excess uronium/aminium reagents.[7]1. Ensure appropriate scavengers are used in the final cleavage cocktail. 2. Avoid using an excess of coupling reagents like HBTU or HATU. Pre-activate the N-Cbz-4-keto-L-proline with a stoichiometric amount of the coupling reagent before adding it to the resin.[3][7]

Data Presentation: Comparison of Recommended Coupling Reagents

Coupling ReagentReagent TypeBase RequiredRelative Reactivity for Hindered CouplingsKey Considerations
HATU Uronium/Aminium SaltYes (e.g., DIPEA, NMM)Very HighHighly efficient, rapid coupling.[3] Avoid using in excess to prevent guanidinylation.[7]
HBTU Uronium/Aminium SaltYes (e.g., DIPEA, NMM)HighVery effective, but slightly less reactive than HATU.[3] Also carries a risk of guanidinylation if used in excess.[7]
PyAOP Phosphonium SaltYes (e.g., DIPEA, NMM)Very HighExcellent for sterically demanding couplings.
COMU Uronium/Aminium SaltYes (e.g., DIPEA, NMM)Very HighHigh solubility and efficiency, considered a safer alternative to HOBt/HOAt-based reagents.[4]
DIC/Oxyma Pure Carbodiimide + AdditiveNo (or catalytic base)Moderate to HighGood efficiency with reduced risk of racemization.[4] Byproducts are soluble.[3]
DIC/HOBt Carbodiimide + AdditiveNo (or catalytic base)Moderate to HighA classic combination that is effective at suppressing racemization.[3] HOBt has safety concerns (explosive potential).[4]

Experimental Protocols

Recommended Protocol for N-Cbz-4-keto-L-proline Incorporation using HATU

This protocol is a general guideline and may require optimization based on the specific peptide sequence and synthesis scale.

Materials:

  • Fmoc-deprotected peptide-resin

  • N-Cbz-4-keto-L-proline (3-5 equivalents)

  • HATU (2.9-4.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Washing Solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Ensure the peptide-resin is adequately swelled in DMF for at least 30 minutes prior to coupling.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes and drain.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times), followed by DCM (2-3 times) and then DMF (2-3 times).

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve N-Cbz-4-keto-L-proline (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.

    • Add DIPEA or NMM (6-10 eq.) to the mixture.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. For difficult sequences, this time can be extended, or a double coupling can be performed.[1]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser or TNBS test) on a small sample of resin beads to check for the absence of free primary amines, confirming the completion of the coupling reaction.

  • Capping (Optional): If the coupling is incomplete, any unreacted N-terminal amines can be capped using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion sequences.

  • Continuation of Synthesis: Proceed to the Fmoc deprotection of the subsequent amino acid to be added to the chain.

Visualizations

Experimental Workflow for N-Cbz-4-keto-L-proline Incorporation

experimental_workflow start Start: Fmoc-Peptide-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling (2-4 hours) wash1->coupling activation Activation: N-Cbz-4-keto-L-proline + HATU + DIPEA in DMF activation->coupling wash2 Wash (DMF) coupling->wash2 monitoring Monitoring (Kaiser Test) wash2->monitoring end End: Peptide-Resin with N-Cbz-4-keto-L-proline monitoring->end troubleshooting_workflow problem Problem: Low Coupling Yield cause1 Cause: Steric Hindrance problem->cause1 cause2 Cause: Aggregation problem->cause2 cause3 Cause: Insufficient Activation problem->cause3 solution1a Solution: Use Stronger Reagent (HATU, PyAOP) cause1->solution1a solution1b Solution: Double Couple / Extend Time cause1->solution1b solution2 Solution: Change Solvent (NMP) / Add Chaotropic Salts cause2->solution2 solution3 Solution: Increase Reagent Excess (3-5 eq.) cause3->solution3

References

Technical Support Center: Avoiding Diketopiperazine Formation with N-Terminal Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate diketopiperazine (DKP) formation during the synthesis of peptides containing N-terminal proline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a concern in peptide synthesis?

A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction involving the first two N-terminal amino acids of a peptide, resulting in a stable six-membered ring. This side reaction is particularly prevalent when proline is the second amino acid in the sequence. The formation of DKP leads to the cleavage of the desired peptide from the resin support during solid-phase peptide synthesis (SPPS), significantly reducing the overall yield. It also introduces a challenging impurity that can complicate the purification process.

Q2: Which factors primarily influence the rate of DKP formation?

A2: Several factors can significantly impact the propensity for DKP formation:

  • Peptide Sequence: The amino acid at the N-terminus (Xaa) of an Xaa-Pro sequence plays a crucial role. Peptides with polar or charged N-terminal residues tend to form DKPs more rapidly than those with nonpolar residues.[1]

  • Temperature: Higher temperatures accelerate the rate of DKP formation.[2]

  • pH: The rate of DKP formation is pH-dependent. For dipeptides, the highest formation is often observed around neutral pH (pH 7.0), while for tripeptides and longer sequences, the optimal pH for DKP formation is slightly acidic (pH 5.0-6.0). Formation decreases significantly under alkaline conditions (pH > 9.0).[2]

  • Deprotection Conditions: The basic conditions used for Fmoc group removal, typically with piperidine, can catalyze DKP formation.[3]

  • Solvent: The choice of solvent can influence the stability of the peptide on the resin and the rate of DKP formation. Self-deprotection of the Fmoc group and subsequent DKP formation can occur in solvents like DMF, DMSO, and NMP even without the addition of a base.[4]

Q3: How can I detect the formation of DKPs in my synthesis?

A3: DKP formation can be detected by analyzing the crude peptide product using High-Performance Liquid Chromatography (HPLC). The DKP will appear as a distinct peak, separate from the desired peptide. Mass spectrometry can then be used to confirm the identity of the DKP by its characteristic mass.

Troubleshooting Guide

Problem: Low yield of the target peptide and a significant peak corresponding to the DKP in the HPLC analysis.

Possible Cause Suggested Solution
Standard Fmoc-deprotection conditions are promoting DKP formation. Utilize an optimized Fmoc-deprotection cocktail. A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP) has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[3]
The free N-terminal amine of the dipeptide is susceptible to cyclization during the coupling of the third amino acid. Employ an in situ neutralization protocol. Here, the neutralization of the TFA salt (in Boc-SPPS) or the piperidine adduct (in Fmoc-SPPS) is performed simultaneously with the coupling of the next amino acid. This minimizes the time the free amine is available for intramolecular cyclization.[5]
The Xaa-Pro dipeptide sequence is highly prone to DKP formation under the current synthetic conditions. Synthesize the Xaa-Pro dipeptide fragment separately and then couple it to the resin-bound amino acid or peptide chain. This strategy completely bypasses the formation of the susceptible dipeptide intermediate on the solid support.
Elevated temperatures during coupling are accelerating DKP formation. Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature) to reduce the rate of the cyclization side reaction.

Data Presentation

Table 1: Effect of N-Terminal Amino Acid (Xaa) on the Dissociation Half-Life of Xaa-Pro-Gly4-Lys7 Peptides at Different Temperatures.

N-Terminal Amino Acid (Xaa)Dissociation Half-Life (min) at 75 °CDissociation Half-Life (min) at 70 °CDissociation Half-Life (min) at 65 °C
Glycine (Gly)276485866
Valine (Val)127224398
Tryptophan (Trp)269474843
Phenylalanine (Phe)88155276
Tyrosine (Tyr)102180320
Lysine (Lys)58103183
Serine (Ser)5394167
Glutamic Acid (Glu)4681144
Glutamine (Gln)3969123

Data extracted from a study on model peptides in ethanol with 1% acetic acid.[1]

Table 2: Influence of pH on Diketopiperazine (DKP) Formation Yield from Various Linear Peptides.

Linear PeptideDKP Formation Yield (%) at pH 4.0DKP Formation Yield (%) at pH 5.0DKP Formation Yield (%) at pH 6.0DKP Formation Yield (%) at pH 7.0DKP Formation Yield (%) at pH 8.0DKP Formation Yield (%) at pH 9.0DKP Formation Yield (%) at pH 10.0
Leu-Pro2.14.58.212.09.81.50.3
Pro-Leu0.10.20.30.50.40.10.0
Gly-Pro-Leu15.325.138.430.118.23.10.5
Leu-Pro-Gly20.135.252.341.525.64.20.7
Gly-Gly-Pro-Leu18.228.945.135.721.33.80.6

Data represents DKP formation after heating at 100°C for 1.0 hour.[2]

Table 3: Effect of Fmoc-Deprotection Conditions on DKP Formation.

Fmoc-Deprotection ReagentSolventDKP Formation (%)
20% (v/v) piperidineDMF13.8
5% (v/v) piperidineDMF12.2
20% (v/v) piperidineToluene11.7
5% (w/v) piperazineDMF< 4
5% (w/v) piperazineNMP< 4
2% DBU, 5% piperazineNMPSignificantly reduced

Data compiled from studies on different peptide sequences.[3]

Experimental Protocols

Protocol 1: Optimized Fmoc-Deprotection using DBU and Piperazine

This protocol describes an alternative Fmoc-deprotection procedure to minimize DKP formation.

  • Resin Swelling: Swell the peptide-resin in N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.

  • Deprotection Solution Preparation: Prepare a fresh solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP.

  • First Deprotection: Drain the swelling solvent from the resin and add the deprotection solution (10 mL per gram of resin). Agitate the mixture for 5-10 minutes at room temperature.

  • Second Deprotection: Drain the solution and add a fresh portion of the deprotection solution. Agitate for another 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5 x 10 mL per gram of resin) to remove all traces of the deprotection reagents.

  • Confirmation of Deprotection: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine. For N-terminal proline (a secondary amine), the chloranil or isatin test is recommended.

Protocol 2: Coupling of the Third Amino Acid using In Situ Neutralization (Boc-SPPS)

This protocol is for coupling an amino acid to a dipeptide sequence ending in proline (e.g., H-Pro-Xaa-Resin), which is highly susceptible to DKP formation.

  • Boc-Deprotection: Swell the Boc-Pro-Xaa-resin in dichloromethane (DCM). Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group.

  • Washing: Wash the resin with DCM (3x) to remove excess TFA.

  • Amino Acid Activation: In a separate vessel, dissolve the incoming Boc-protected amino acid (3 equivalents) and a coupling agent such as HBTU (2.9 equivalents) in DMF.

  • In Situ Neutralization and Coupling: Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activated amino acid solution. Immediately add this mixture to the washed resin from step 2.

  • Coupling Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring: Monitor the coupling reaction using a suitable test for the presence of free amines.

Protocol 3: Synthesis of a Boc-Pro-Xaa Dipeptide for Subsequent Coupling

This protocol describes the solution-phase synthesis of a dipeptide to be used in a fragment condensation strategy.

  • Protection of Proline: Start with commercially available Boc-Pro-OH.

  • Activation of Boc-Pro-OH: Dissolve Boc-Pro-OH (1 equivalent) and an activating agent such as HOBt (1 equivalent) in a suitable solvent like DMF. Add a carbodiimide coupling reagent like DIC (1.1 equivalents) and stir for 15-30 minutes at 0 °C.

  • Coupling to Amino Acid Ester: In a separate flask, dissolve the desired amino acid methyl or ethyl ester hydrochloride (H-Xaa-OMe·HCl or H-Xaa-OEt·HCl) (1 equivalent) in DMF and add a base like N-methylmorpholine (NMM) (1 equivalent) to neutralize the salt.

  • Dipeptide Formation: Add the activated Boc-Pro-OH solution to the neutralized amino acid ester solution and let the reaction proceed at room temperature overnight.

  • Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts. Purify the resulting Boc-Pro-Xaa-OR dipeptide by column chromatography.

  • Saponification (Optional): If the free acid of the dipeptide is required for subsequent coupling, the ester can be saponified using a mild base like LiOH in a THF/water mixture.

Visualizations

DKP_Formation_Mechanism Resin Solid Support (Resin) Dipeptide H₂N-Xaa-CO-Pro-CO-O-Resin Resin->Dipeptide Peptide Synthesis TransitionState Cyclic Intermediate Dipeptide->TransitionState Intramolecular Nucleophilic Attack DKP Diketopiperazine (Xaa-Pro) TransitionState->DKP Ring Closure CleavedPeptide HO-Resin TransitionState->CleavedPeptide Cleavage

Mechanism of Diketopiperazine (DKP) Formation

DKP_Avoidance_Workflow cluster_synthesis Peptide Synthesis cluster_strategies Avoidance Strategies Start Start Synthesis of Xaa-Pro Peptide Check Is DKP Formation a High Risk? Start->Check Standard Standard SPPS Protocol Check->Standard No Modified Implement Avoidance Strategy Check->Modified Yes Analysis HPLC/MS Analysis Standard->Analysis Modified->Analysis S1 Optimized Fmoc Deprotection (e.g., DBU/Piperazine) Modified->S1 S2 In Situ Neutralization Modified->S2 S3 Dipeptide Coupling Modified->S3 S4 Lower Reaction Temperature Modified->S4 Result High Yield of Desired Peptide Analysis->Result Successful Troubleshoot Low Yield / DKP Peak (Troubleshoot) Analysis->Troubleshoot Unsuccessful

Workflow for Avoiding DKP Formation

References

stability issues of N-Carbobenzyloxy-4-keto-L-proline during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during the synthesis of N-Carbobenzyloxy-4-keto-L-proline. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low yield of this compound after oxidation of N-Carbobenzyloxy-L-hydroxyproline.

  • Question: We are experiencing significantly lower than expected yields after the oxidation of N-Carbobenzyloxy-L-hydroxyproline. What are the potential causes and how can we improve the yield?

  • Answer: Low yields in this oxidation step can be attributed to several factors, including incomplete reaction, product degradation, or difficult purification.

    Potential Causes and Solutions:

    Potential CauseRecommended Solution
    Incomplete Oxidation Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider adding a fresh portion of the oxidizing agent. Ensure the reaction temperature is optimal for the chosen oxidant.
    Over-oxidation Strong oxidizing agents or prolonged reaction times can lead to undesired side products. Consider using milder and more selective oxidation conditions. Common methods for oxidizing protected hydroxyprolines include Swern oxidation or using reagents like Dess-Martin periodinane.[1]
    Product Degradation during Workup The 4-keto position can make the molecule susceptible to degradation under harsh pH conditions. During aqueous workup, use a buffered system or mild acids/bases (e.g., saturated ammonium chloride, sodium bicarbonate) to adjust the pH. Avoid prolonged exposure to strong acids or bases.
    Epimerization at C2 The presence of the ketone at C4 can facilitate epimerization at the C2 position under basic conditions, leading to a mixture of diastereomers and complicating purification. Maintain a neutral or slightly acidic pH during workup and purification.
    Difficult Purification The product may be highly polar, leading to recovery issues during extraction or chromatography. Use a suitable extraction solvent like ethyl acetate and consider back-extraction to maximize recovery. For column chromatography, a gradient elution with a polar solvent system may be necessary.

Issue 2: Presence of multiple spots on TLC after purification, suggesting impurities or degradation.

  • Question: After column chromatography, our final product shows multiple spots on the TLC plate. What could these impurities be, and how can we avoid their formation?

  • Answer: The presence of multiple spots indicates that the product is not pure and may have undergone degradation or isomerization.

    Potential Impurities and Prevention Strategies:

    • Starting Material: An intense spot corresponding to the starting N-Carbobenzyloxy-L-hydroxyproline indicates incomplete oxidation.

      • Solution: Increase the reaction time or the equivalents of the oxidizing agent.

    • Epimerized Product: A closely running spot could be the diastereomer formed via epimerization at the C2 position.

      • Solution: As mentioned previously, maintain neutral or slightly acidic conditions throughout the synthesis and purification process.

    • Aldol Adducts: Under basic conditions, the ketone can undergo self-condensation.

      • Solution: Strictly avoid basic conditions, especially during workup and storage.

    • Decarboxylated Byproduct: Although less common for this specific molecule, beta-keto acids are prone to decarboxylation upon heating. If the synthesis involves high temperatures, this could be a possibility.

      • Solution: Conduct the reaction and purification at or below room temperature if possible.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To minimize degradation, this compound should be stored as a solid in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, temperatures of -20°C are recommended. In solution, it is best to prepare fresh solutions for immediate use. If storage in solution is necessary, use an aprotic solvent and store at low temperatures.

Q2: Can the Carbobenzyloxy (Cbz) protecting group be cleaved during the oxidation step?

A2: The Cbz group is generally stable to most oxidizing agents used for converting alcohols to ketones. However, extremely harsh oxidation conditions or the presence of certain catalysts could potentially affect the Cbz group. It is advisable to use well-established and selective oxidation protocols.

Q3: How can I confirm the stereochemical integrity of my final product?

A3: The stereochemical purity can be assessed using chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy. For NMR, the use of chiral shift reagents can help in distinguishing between enantiomers or diastereomers.

Experimental Protocols

Protocol 1: Swern Oxidation of N-Carbobenzyloxy-L-hydroxyproline

This protocol provides a detailed methodology for the oxidation of N-Carbobenzyloxy-L-hydroxyproline to this compound using Swern oxidation.

  • Preparation:

    • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

    • All solvents must be anhydrous. Dichloromethane (DCM) and triethylamine (TEA) should be distilled from calcium hydride. Dimethyl sulfoxide (DMSO) should be distilled from calcium hydride under reduced pressure.

  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath.

  • Activation:

    • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, keeping the temperature below -65°C.

    • Stir the mixture for 15 minutes at -78°C.

  • Addition of Alcohol:

    • Dissolve N-Carbobenzyloxy-L-hydroxyproline (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature below -65°C.

    • Stir the reaction mixture for 45 minutes at -78°C.

  • Quenching:

    • Add triethylamine (5.0 equivalents) to the reaction mixture and stir for 30 minutes at -78°C.

    • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Workup:

    • Add water to the reaction mixture and separate the organic layer.

    • Wash the organic layer sequentially with a saturated solution of ammonium chloride, a saturated solution of sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware react1 Oxalyl Chloride in DCM (-78°C) prep1->react1 prep2 Anhydrous Solvents prep2->react1 react2 Add DMSO (Activation) react1->react2 < -65°C react3 Add Substrate (N-Z-Hyp) react2->react3 < -65°C react4 Add Triethylamine (Quench) react3->react4 -78°C workup1 Aqueous Workup react4->workup1 Warm to RT workup2 Extraction workup1->workup2 workup3 Drying & Concentration workup2->workup3 purify Column Chromatography workup3->purify final_product final_product purify->final_product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Impurities cause1 Incomplete Reaction start->cause1 cause2 Product Degradation start->cause2 cause3 Epimerization start->cause3 cause4 Purification Issues start->cause4 sol1 Optimize Reaction (Time, Reagents) cause1->sol1 sol2 Mild Workup Conditions (Control pH) cause2->sol2 sol3 Neutral/Slightly Acidic pH cause3->sol3 sol4 Optimize Chromatography cause4->sol4

Caption: Troubleshooting logic for stability issues during synthesis.

References

Technical Support Center: Racemization of N-Cbz-4-keto-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the racemization of N-Cbz-4-keto-L-proline during the activation step of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of N-Cbz-4-keto-L-proline activation?

A1: Racemization is the undesirable conversion of the intended L-enantiomer of N-Cbz-4-keto-L-proline into its D-enantiomer during the activation of its carboxyl group for peptide bond formation. This process leads to the formation of diastereomeric impurities in the final peptide, which can be difficult to separate and may alter the peptide's biological activity and three-dimensional structure.

Q2: What is the primary mechanism of racemization for N-Cbz-4-keto-L-proline during activation?

A2: The primary mechanism of racemization for N-protected amino acids, including N-Cbz-4-keto-L-proline, involves the formation of a planar oxazolone (or azlactone) intermediate. The activation of the carboxyl group increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of the planar oxazolone. The subsequent nucleophilic attack by the amine component can occur from either face of this planar intermediate, resulting in a mixture of L- and D-isomers in the final peptide.[1] A secondary mechanism is direct enolization, where a base directly abstracts the alpha-proton of the activated amino acid.

Q3: Which factors primarily contribute to the racemization of N-Cbz-4-keto-L-proline?

A3: Several factors can significantly influence the extent of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent is critical. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), especially when used in combination with 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), are known to promote proline racemization.[2][3]

  • Base: The type and concentration of the base used can affect racemization. Stronger bases and excess base can increase the rate of α-proton abstraction.

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.[4]

  • Solvent: The polarity of the solvent can play a role. Less polar solvents may help to reduce racemization.

Q4: How can I detect and quantify the extent of racemization?

A4: The most common and reliable method for quantifying the racemization of N-Cbz-4-keto-L-proline is through chiral High-Performance Liquid Chromatography (HPLC) analysis of the resulting peptide or after hydrolysis and derivatization of the amino acid.[2] Chiral Gas Chromatography (GC) after derivatization is another viable method. These techniques allow for the separation and quantification of the L- and D-enantiomers.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High levels of D-proline diastereomer detected in the final peptide. Inappropriate Coupling Reagent/Additive Combination: Use of carbodiimides (DCC, DIC) with HOBt in DMF is a known cause of significant proline racemization.[2][3]Optimize Coupling Reagents: Switch to a coupling reagent known for lower racemization potential, such as uronium/aminium-based reagents like HBTU, HATU, or HCTU.[4] If using a carbodiimide, consider an alternative additive to HOBt or a different solvent.
Excessive Base or Inappropriate Base: Strong bases like diisopropylethylamine (DIEA) can promote proton abstraction and subsequent racemization.Control the Base: Use a sterically hindered or weaker base, such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[4] Use the minimum necessary amount of base.
Elevated Reaction Temperature: Higher temperatures increase the rate of epimerization.[4]Manage Reaction Temperature: Perform the coupling reaction at a lower temperature, such as 0 °C or room temperature. Avoid heating the reaction mixture.[4]
Inconsistent or unexpectedly high racemization levels. Pre-activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component can lead to increased oxazolone formation and racemization.Minimize Pre-activation Time: Add the activated N-Cbz-4-keto-L-proline solution to the amine component immediately after activation.
Solvent Effects: Polar aprotic solvents like DMF can sometimes exacerbate racemization with certain reagent combinations.Solvent Selection: If the solubility of reagents permits, consider using a less polar solvent like dichloromethane (DCM).

Quantitative Data on Proline Racemization

Table 1: Effect of Coupling Reagent and Solvent on Proline Racemization

Coupling ReagentAdditiveSolventApproximate % D-Proline
DICHOBtDMFHigh
DICHOBtDCMModerate
HBTU-DMFLow
HATU-DMFLow
HCTU-DMFLow

Disclaimer: This data is illustrative and based on studies with Boc-L-proline in solid-phase peptide synthesis.[4] The actual extent of racemization can vary depending on the specific reaction conditions, the nature of the amine component, and other factors.

Experimental Protocols

Protocol 1: Activation of N-Cbz-4-keto-L-proline with HBTU

This protocol describes a general procedure for the activation and coupling of N-Cbz-4-keto-L-proline to an amino acid ester or a resin-bound amine, designed to minimize racemization.

  • Reagent Preparation:

    • Dissolve N-Cbz-4-keto-L-proline (1.2 equivalents) and HBTU (1.2 equivalents) in anhydrous DMF.

    • In a separate vessel, dissolve the amino acid ester hydrochloride or swell the amine-functionalized resin in anhydrous DMF.

  • Activation:

    • To the solution of N-Cbz-4-keto-L-proline and HBTU, add N-methylmorpholine (NMM) (2.4 equivalents) while stirring at 0 °C.

    • Allow the activation to proceed for 2-5 minutes. The solution should change color.

  • Coupling:

    • Immediately add the activated solution to the vessel containing the amino component.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by a suitable method (e.g., Kaiser test for resin-bound amines).

  • Work-up:

    • For solution-phase synthesis, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl) and extract the product with an organic solvent.

    • For solid-phase synthesis, drain the reaction mixture and wash the resin thoroughly with DMF, DCM, and methanol.

Protocol 2: Chiral HPLC Analysis of Proline Enantiomers

This protocol outlines a method for the determination of the enantiomeric purity of the proline residue after peptide hydrolysis and derivatization.

  • Peptide Hydrolysis:

    • Place approximately 1 mg of the purified peptide in a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.

    • Cool the tube, open it, and evaporate the HCl under a stream of nitrogen or using a centrifugal evaporator.[2]

  • Derivatization with NBD-Cl:

    • Dissolve the dried amino acid residue in ethanol.

    • Add a solution of 4-chloro-7-nitrobenzofurazan (NBD-Cl) in ethanol (e.g., 4 mg/mL).

    • Heat the mixture at 60 °C for 10 minutes.

  • Chiral HPLC Analysis:

    • Column: CHIRALPAK IA (250 x 4.6 mm, 5 µm) or a similar chiral stationary phase.

    • Mobile Phase: Isocratic elution with 0.1% trifluoroacetic acid (TFA) in ethanol.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 464 nm.

    • Injection Volume: 10 µL.

    • The D- and L-proline derivatives will elute at different retention times, allowing for their quantification by integrating the respective peak areas.

Visualizations

RacemizationMechanism NCbz_L_Pro N-Cbz-4-keto-L-proline Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, HOBt-ester) NCbz_L_Pro->Activated_Intermediate Activation (Coupling Reagent) Oxazolone Planar Oxazolone Intermediate Activated_Intermediate->Oxazolone + Base - H⁺ (α-proton abstraction) L_Product L-Proline containing Peptide (Desired) Activated_Intermediate->L_Product + Amine (Direct Coupling - Desired Pathway) D_Product D-Proline containing Peptide (Racemized) Oxazolone->D_Product + Amine Oxazolone->L_Product + Amine Amine Amine Nucleophile

Caption: Mechanism of racemization of N-Cbz-4-keto-L-proline via oxazolone formation.

ExperimentalWorkflow start Start: Peptide Synthesis hydrolysis 1. Peptide Hydrolysis (6 M HCl, 110°C, 24h) start->hydrolysis derivatization 2. Derivatization (NBD-Cl, 60°C) hydrolysis->derivatization hplc 3. Chiral HPLC Analysis (CHIRALPAK IA) derivatization->hplc quantification 4. Quantification (Peak Area Integration) hplc->quantification end End: Determine % Racemization quantification->end

Caption: Experimental workflow for the analysis of proline racemization.

References

Technical Support Center: Synthesis of N-Carbobenzyloxy-4-keto-L-proline Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the synthesis of peptides containing N-Carbobenzyloxy-4-keto-L-proline (N-Cbz-4-keto-L-proline). This resource is designed to assist in optimizing experimental protocols, minimizing side reactions, and improving the overall yield and purity of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing peptides containing N-Cbz-4-keto-L-proline?

A1: The primary challenges stem from the presence of the ketone functionality and the inherent steric hindrance of the proline ring. Key issues include:

  • Side reactions involving the ketone group: The electrophilic nature of the ketone at the 4-position makes it susceptible to reactions with nucleophiles, particularly scavengers used during the final cleavage step.

  • Incomplete coupling reactions: As with other proline derivatives, coupling to and from the N-Cbz-4-keto-L-proline residue can be sluggish due to the secondary amine and steric bulk.

  • Racemization: The α-carbon of the 4-keto-proline residue can be prone to epimerization under basic conditions used during coupling.

  • Diketopiperazine formation: This is a common side reaction when proline is the second residue in the peptide chain, leading to truncation of the desired peptide.[1]

Q2: What are the primary strategies for incorporating 4-keto-L-proline into a peptide sequence?

A2: There are two main approaches for incorporating 4-keto-L-proline into a peptide sequence during solid-phase peptide synthesis (SPPS):

  • Direct Coupling: This method involves the direct use of a pre-synthesized N-Cbz-4-keto-L-proline amino acid monomer in the coupling step.

  • On-Resin Oxidation ("Proline Editing"): This technique involves first incorporating a protected hydroxyproline residue (e.g., N-Cbz-4-hydroxy-L-proline) into the peptide chain. Following subsequent amino acid couplings, the hydroxyl group is then oxidized to the ketone while the peptide is still attached to the solid support. This approach can be advantageous as it utilizes more readily available starting materials.

Q3: Which coupling reagents are recommended for N-Cbz-4-keto-L-proline?

A3: Due to the steric hindrance of the proline derivative, high-efficiency coupling reagents are recommended. Uronium/aminium salts and phosphonium salts are generally more effective than carbodiimides. Recommended reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

It is often beneficial to use a hindered base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine to minimize racemization.

Q4: Can the ketone group react with scavengers during peptide cleavage?

A4: Yes, this is a significant concern. The ketone group is an electrophilic center that can react with nucleophilic scavengers commonly used in trifluoroacetic acid (TFA) cleavage cocktails. For example, triisopropylsilane (TIS), a common carbocation scavenger, can potentially reduce the ketone to an alcohol. Thiol-based scavengers like ethanedithiol (EDT) could potentially form thioacetals. Careful selection of the cleavage cocktail is crucial.

Troubleshooting Guides

Problem 1: Low Coupling Efficiency After N-Cbz-4-keto-L-proline Incorporation
Symptom Potential Cause Troubleshooting Steps & Solutions
Positive Kaiser test after coupling the subsequent amino acid.Steric hindrance of the N-Cbz-4-keto-L-proline residue impeding the incoming activated amino acid.1. Double Coupling: Perform a second coupling of the amino acid following the N-Cbz-4-keto-L-proline residue. 2. Use a More Potent Coupling Reagent: Switch to HATU or PyBOP for the coupling step. 3. Increase Reagent Excess: Use a higher excess (3-5 equivalents) of the amino acid and coupling reagent. 4. Extend Coupling Time: Increase the reaction time to 2-4 hours at room temperature.
Mass spectrometry analysis shows a significant amount of a deletion peptide lacking the amino acid after N-Cbz-4-keto-L-proline.Incomplete coupling reaction.Follow the solutions outlined above. Consider performing a capping step with acetic anhydride after the first coupling attempt to block any unreacted amino groups and prevent the formation of deletion sequences.
Problem 2: Presence of an Unexpected Mass in the Final Peptide (e.g., +2 Da or other adducts)
Symptom Potential Cause Troubleshooting Steps & Solutions
Mass spectrometry shows a peak corresponding to the desired mass +2 Da.Reduction of the ketone to a secondary alcohol during cleavage, likely due to the scavenger TIS.1. Modify the Cleavage Cocktail: Use a cleavage cocktail with a scavenger less likely to reduce the ketone. A recommended cocktail is TFA/Water/Dichloromethane (DCM) (90:5:5). If tryptophan is present, consider adding a small amount of a non-reducing scavenger like 1,2-ethanedithiol (EDT) with caution and analyze for thioacetal formation. 2. Perform a Test Cleavage: Before cleaving the entire batch, perform a small-scale test cleavage with different scavenger cocktails and analyze the products by LC-MS to identify the optimal conditions.
Mass spectrometry shows a peak corresponding to an adduct with a scavenger molecule (e.g., +134 Da for EDT adduct).Reaction of the ketone with a nucleophilic scavenger like EDT to form a thioacetal.1. Avoid Thiol-Based Scavengers: If possible, avoid using scavengers like EDT or dithiothreitol (DTT). 2. Optimize Scavenger Concentration: If a thiol scavenger is necessary (e.g., for tryptophan protection), use the minimum effective concentration and keep the cleavage time as short as possible.
The crude peptide shows a broad peak or multiple closely eluting peaks on HPLC.A mixture of the desired ketone-containing peptide and the reduced alcohol form.Purify the peptide using reversed-phase HPLC. The ketone and alcohol forms should have different retention times, allowing for their separation. Optimize the gradient for better resolution.
Problem 3: Incomplete On-Resin Oxidation of Hydroxyproline to 4-Ketoproline
Symptom Potential Cause Troubleshooting Steps & Solutions
Mass spectrometry of the crude peptide shows a mixture of the desired 4-keto product and the starting hydroxyproline-containing peptide.Incomplete oxidation reaction.1. Increase Oxidant Excess: Increase the equivalents of the oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation reagent system). 2. Extend Reaction Time: Increase the oxidation reaction time and monitor the reaction progress by taking small resin samples for test cleavage and LC-MS analysis. 3. Repeat Oxidation: Perform the oxidation step a second time with fresh reagents.
Mass spectrometry shows byproducts indicating over-oxidation or other side reactions.Harsh oxidation conditions.1. Use a Milder Oxidizing Agent: Consider using a milder and more selective oxidizing agent. 2. Control Reaction Temperature: Perform the oxidation at a lower temperature (e.g., 0 °C or room temperature) to minimize side reactions.

Experimental Protocols

Protocol 1: On-Resin Oxidation of N-Cbz-4-hydroxy-L-proline to N-Cbz-4-keto-L-proline

This protocol is adapted from the "proline editing" methodology and is performed after the peptide chain has been fully assembled on the solid support.

  • Resin Preparation:

    • Swell the peptide-resin (containing the N-Cbz-4-hydroxy-L-proline residue) in dichloromethane (DCM) for 30 minutes.

    • Wash the resin thoroughly with DCM (3 x 5 resin volumes).

  • Oxidation with Dess-Martin Periodinane (DMP):

    • Prepare a solution of Dess-Martin periodinane (5 equivalents relative to the resin loading) in DCM.

    • Add the DMP solution to the swollen resin.

    • Gently agitate the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by performing a test cleavage on a small aliquot of resin and analyzing the product by LC-MS.

  • Quenching and Washing:

    • Drain the DMP solution.

    • Wash the resin with DCM (3 x 5 resin volumes).

    • To quench any remaining DMP, wash the resin with a 1:1 solution of DCM and saturated aqueous sodium bicarbonate containing 10% sodium thiosulfate (3 x 5 resin volumes).

    • Wash the resin sequentially with DCM (3 x 5 resin volumes), and DMF (3 x 5 resin volumes).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Proceed with the final cleavage and deprotection of the peptide from the resin using a suitable cleavage cocktail (see Troubleshooting Guide for recommendations).

Protocol 2: Reversed-Phase HPLC Purification of Ketone-Containing Peptides
  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent, such as a mixture of Buffer A and acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow gradient is often required to separate the target peptide from closely related impurities. A typical starting gradient would be 5-95% B over 30-60 minutes. This may need to be optimized based on the hydrophobicity of the peptide.

    • Detection: UV detection at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.

    • Pool the pure fractions and lyophilize to obtain the final product.

Data Presentation

Table 1: Comparison of Synthetic Strategies for a Model Peptide (Ac-Tyr-Lys(Boc)-Pro(4-keto)-NH2)

Parameter Direct Coupling of N-Cbz-4-keto-L-proline On-Resin Oxidation of N-Cbz-Hyp
Starting Material N-Cbz-4-keto-L-prolineN-Cbz-4-hydroxy-L-proline
Key Reagents HATU, DIEADess-Martin Periodinane
Typical Crude Purity 65-75%60-70%
Major Impurities Deletion peptide, DiastereomersUnreacted hydroxyproline peptide, Over-oxidation byproducts
Overall Yield (after purification) 20-30%18-28%
Advantages Fewer synthetic steps on-resin.Utilizes more common starting materials.
Disadvantages Requires synthesis of the 4-keto-proline monomer.Additional on-resin reaction step required.

Note: The data presented are typical and may vary depending on the specific peptide sequence and experimental conditions.

Visualizations

Experimental Workflow for On-Resin Oxidation

OnResinOxidation start Start: Peptide-Resin with N-Cbz-4-hydroxy-L-proline swell Swell Resin in DCM start->swell oxidize Oxidize with Dess-Martin Periodinane swell->oxidize monitor Monitor Reaction (Test Cleavage & LC-MS) oxidize->monitor monitor->oxidize Incomplete Reaction quench Quench and Wash Resin monitor->quench Reaction Complete cleave Cleave Peptide from Resin quench->cleave purify Purify by RP-HPLC cleave->purify end End: Pure N-Cbz-4-keto-L-proline Peptide purify->end

Caption: Workflow for the on-resin synthesis of a 4-keto-L-proline peptide via oxidation.

Troubleshooting Logic for Low Purity of 4-Keto-Proline Peptides

TroubleshootingPurity start Low Purity of Crude Peptide check_mass Analyze by Mass Spectrometry start->check_mass mass_plus_2 Mass +2 Da Observed? check_mass->mass_plus_2 adduct_mass Other Adduct Mass Observed? check_mass->adduct_mass incomplete_reaction Starting Material Observed? check_mass->incomplete_reaction reduce_scavenger Ketone Reduction: Modify Cleavage Cocktail (e.g., remove TIS) mass_plus_2->reduce_scavenger Yes change_scavenger Scavenger Adduct: Change Scavenger Type (e.g., avoid thiols) adduct_mass->change_scavenger Yes optimize_synthesis Incomplete Reaction: Optimize Coupling or Oxidation Step incomplete_reaction->optimize_synthesis Yes repurify Repurify with Optimized HPLC Gradient reduce_scavenger->repurify change_scavenger->repurify optimize_synthesis->repurify end Pure Peptide repurify->end

Caption: Decision tree for troubleshooting low purity in 4-keto-L-proline peptide synthesis.

References

Technical Support Center: Improving Peptide Solubility with N-Carbobenzyloxy-4-keto-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing N-Carbobenzyloxy-4-keto-L-proline (Z-4-keto-L-proline) and its derivatives to enhance peptide solubility. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during peptide synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a critical issue?

A1: Peptide aggregation is a process where individual peptide molecules self-associate to form larger, often insoluble, structures. This phenomenon is a major obstacle in both peptide synthesis and therapeutic development. Aggregation during solid-phase peptide synthesis (SPPS) can lead to incomplete reactions, resulting in low yields and difficult purification. For therapeutic peptides, aggregation can decrease bioavailability, cause loss of biological activity, and potentially induce an immunogenic response. The primary driver of aggregation is often the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets, particularly in hydrophobic sequences.

Q2: How does incorporating a 4-keto-L-proline residue improve peptide solubility?

A2: Proline and its analogs are known as "structure-breakers" because their unique cyclic structure introduces a "kink" into the peptide backbone. This conformational constraint disrupts the formation of regular secondary structures like β-sheets and α-helices, which are often precursors to aggregation. By interfering with the hydrogen bonding networks that stabilize aggregates, these residues enhance the solvation of the peptide chain, leading to improved solubility. 4-keto-L-proline, a proline analog, is expected to function similarly. While direct studies on its solubility-enhancing properties are emerging, its structural similarity to other effective proline analogs, like pseudoprolines, suggests it can effectively mitigate aggregation.

Q3: What is the purpose of the N-Carbobenzyloxy (Cbz or Z) group?

A3: The N-Carbobenzyloxy group is a protecting group for the α-amine of an amino acid. In peptide synthesis, protecting groups are essential to prevent the amino group from reacting out of turn, ensuring that peptide bonds form in the correct sequence. The Cbz group is traditionally used in solution-phase synthesis and is typically removed by catalytic hydrogenation. For modern solid-phase peptide synthesis (SPPS), the Fmoc (Fluorenylmethyloxycarbonyl) protecting group is more common. Therefore, for incorporation via SPPS, Fmoc-4-keto-L-proline would be the required building block.

Q4: Are there potential side reactions when using 4-keto-L-proline in a peptide sequence?

A4: The ketone group at the 4-position makes this proline analog electrophilic. This creates the potential for reactions with nucleophiles. For example, the ketone can react with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. While this reactivity can be harnessed for specific bioconjugation applications, it is a critical consideration during synthesis and in the final formulation buffer, which should be free of such nucleophiles to ensure the stability of the peptide.

Troubleshooting Guides

Problem 1: Poor Coupling Efficiency During SPPS with Fmoc-4-keto-L-proline

If you observe incomplete coupling (indicated by a positive Kaiser test) after introducing Fmoc-4-keto-L-proline or the subsequent amino acid, consider the following troubleshooting steps.

Potential Cause Recommended Solution Rationale
Steric Hindrance Use a more powerful coupling reagent like HATU or HCTU. Extend the coupling time or perform a double coupling.The cyclic structure of proline analogs can sometimes hinder coupling kinetics. Stronger activating reagents and longer reaction times can overcome this barrier.
On-Resin Aggregation Switch to a more disruptive solvent like N-Methylpyrrolidone (NMP) or add 25% DMSO to DMF. Perform a wash with a chaotropic salt solution (e.g., 0.8 M NaClO₄ in DMF) before coupling.Even with a structure-breaking residue, severe aggregation can still occur. Enhancing the solvation of the peptide-resin complex is crucial.
Degradation of Reagent Use freshly prepared solutions of the coupling reagents and the Fmoc-4-keto-L-proline.Coupling reagents can degrade upon exposure to moisture or over time. The stability of the keto-proline derivative should also be considered.
Problem 2: The Final Peptide Containing 4-keto-L-proline is Insoluble in Aqueous Buffer

If the purified, cleaved peptide fails to dissolve in your desired aqueous buffer, follow this systematic approach.

Troubleshooting_Solubility Troubleshooting Workflow for Peptide Insolubility start Lyophilized Peptide test_small Test solubility on a small aliquot first start->test_small calc_charge Calculate Net Charge of Peptide at pH 7 test_small->calc_charge decision_charge Is Net Charge... calc_charge->decision_charge positive Positive (Basic) decision_charge->positive > 0 negative Negative (Acidic) decision_charge->negative < 0 neutral Neutral / Hydrophobic (>50% hydrophobic residues) decision_charge->neutral = 0 dissolve_acid 1. Try sterile water. 2. If insoluble, add 10% Acetic Acid dropwise. positive->dissolve_acid dissolve_base 1. Try sterile water. 2. If insoluble, add 0.1M NH4HCO3 dropwise. negative->dissolve_base dissolve_organic 1. Dissolve in minimal DMSO (<50 µL). 2. Slowly add aqueous buffer dropwise with vortexing. neutral->dissolve_organic check_sol Is the solution clear? dissolve_acid->check_sol dissolve_base->check_sol dissolve_organic->check_sol success Peptide is Solubilized. Aliquot and store at -80°C. check_sol->success Yes failure Still Insoluble / Precipitated check_sol->failure No sonicate Try gentle sonication in a cool water bath. failure->sonicate sonicate->check_sol

Caption: A decision workflow for solubilizing synthetic peptides.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-4-keto-L-proline from Fmoc-4-hydroxy-L-proline

This protocol is adapted from established oxidation methods for hydroxyproline derivatives.

Materials:

  • Fmoc-4-hydroxy-L-proline (Fmoc-Hyp-OH)

  • Acetone (anhydrous)

  • Jones Reagent (Chromium trioxide in sulfuric acid)

  • Isopropanol

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄, anhydrous)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Dissolution: Dissolve Fmoc-Hyp-OH in anhydrous acetone in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Oxidation: Slowly add Jones Reagent dropwise to the stirred solution. The reaction mixture will typically change color. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (typically 1-2 hours), quench the excess oxidant by adding isopropanol until the solution turns from reddish-orange to green.

  • Workup: Filter the reaction mixture and concentrate the filtrate under reduced pressure to remove the acetone.

  • Extraction: Dissolve the resulting residue in water and extract the product into ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude Fmoc-4-keto-L-proline by flash column chromatography (e.g., using a DCM/Methanol gradient) to obtain the pure product. Confirm identity and purity via NMR and Mass Spectrometry.

Protocol 2: Incorporation of Fmoc-4-keto-L-proline into a Peptide via SPPS

This protocol outlines the manual incorporation of the modified amino acid into a peptide sequence using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in DMF (deprotection solution)

  • Fmoc-4-keto-L-proline

  • Coupling Reagent: HBTU, HATU, or HCTU

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvent: DMF (peptide synthesis grade) or NMP

  • DCM (for washing)

Workflow:

SPPS_Workflow SPPS Workflow for Incorporating Fmoc-4-keto-L-proline start Start: Swell Fmoc-Peptide-Resin in DMF deprotect Fmoc Deprotection: Treat with 20% Piperidine/DMF start->deprotect wash1 Wash Resin (DMF, DCM, DMF) deprotect->wash1 kaiser_pre Perform Kaiser Test (Optional) wash1->kaiser_pre activate Pre-activate Amino Acid: Fmoc-4-keto-Pro + HATU + DIPEA in DMF kaiser_pre->activate couple Coupling: Add activated mixture to resin. Agitate for 1-2 hours. activate->couple wash2 Wash Resin (DMF, DCM, DMF) couple->wash2 kaiser_post Perform Kaiser Test wash2->kaiser_post decision Coupling Complete? kaiser_post->decision recouple Recouple or Cap decision->recouple No (Beads are blue) next_cycle Proceed to Next Cycle decision->next_cycle Yes (Beads are colorless) recouple->couple

Caption: Workflow for incorporating a modified amino acid in SPPS.

Procedure Steps:

  • Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group.

  • Washing: Thoroughly wash the resin with DMF, followed by DCM, and then DMF again to remove residual piperidine.

  • Activation: In a separate vessel, dissolve Fmoc-4-keto-L-proline (3-5 eq.), a coupling reagent like HATU (2.9 eq.), and a base like DIPEA (6-10 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF, DCM, and DMF to remove excess reagents.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), a second coupling may be necessary.

  • Continuation: Once coupling is complete, proceed with the deprotection and coupling of the next amino acid in the sequence.

Visualization of Mechanism

The primary benefit of incorporating proline analogs is the disruption of aggregation-prone secondary structures.

Aggregation_Disruption Mechanism of Aggregation Disruption by 4-keto-Proline cluster_0 Standard Peptide Chains cluster_1 Peptide with 4-keto-Proline a1 Gly a2 Ala a1->a2 a3 Val a2->a3 b2 Ala a2->b2 a4 Leu a3->a4 b4 Leu a4->b4 b1 Gly b1->b2 b3 Val b2->b3 b3->b4 c1 Gly c2 Ala c1->c2 c3 4-keto-Pro c2->c3 c4 Val disrupt_label Introduced 'kink' prevents inter-chain H-bonding c5 Leu c4->c5

Caption: Proline analogs introduce a kink, disrupting β-sheet formation.

deprotection methods for the Cbz group in the presence of other protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of the carboxybenzyl (Cbz or Z) group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the removal of the Cbz protecting group, especially in the presence of other protecting groups.

Troubleshooting Guides

This section addresses common problems encountered during Cbz deprotection reactions and offers potential solutions.

Issue 1: Incomplete or Sluggish Catalytic Hydrogenolysis

Question: My Cbz deprotection using catalytic hydrogenation (e.g., H₂, Pd/C) is slow or fails to reach completion. What are the possible causes and how can I resolve this?

Answer: Slow or incomplete catalytic hydrogenation is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[1][2]

    • Solution: Ensure the starting material is highly purified to remove any sulfur-containing contaminants. If the substrate inherently contains sulfur, consider alternative deprotection methods not prone to poisoning, such as acid-catalyzed cleavage or nucleophilic cleavage.[1][3]

  • Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between different batches and may decrease over time.

    • Solution: Use a fresh batch of a high-quality catalyst. Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also improve the reaction rate.[1]

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen might not be sufficient for the complete conversion of sterically hindered substrates.

    • Solution: Increase the hydrogen pressure, for example, to 50 psi or higher, using appropriate hydrogenation apparatus.[1]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst's surface.

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1]

  • Product Inhibition: The deprotected amine product can sometimes inhibit the catalyst.

    • Solution: Adding a weak acid, such as acetic acid, can protonate the amine product and prevent it from coordinating to the palladium surface.[2]

G Troubleshooting Incomplete Catalytic Hydrogenolysis start Incomplete/Slow Hydrogenolysis cause1 Catalyst Poisoning start->cause1 cause2 Poor Catalyst Activity start->cause2 cause3 Insufficient Hydrogen start->cause3 cause4 Poor Mixing start->cause4 cause5 Product Inhibition start->cause5 sol1 Purify Substrate (Remove Sulfur) cause1->sol1 sol1_alt Consider Alternative Deprotection Method cause1->sol1_alt sol2 Use Fresh/Higher Loading of Catalyst cause2->sol2 sol3 Increase H₂ Pressure cause3->sol3 sol4 Improve Agitation cause4->sol4 sol5 Add Weak Acid (e.g., Acetic Acid) cause5->sol5

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Issue 2: Unwanted Reduction of Other Functional Groups

Question: During the Cbz deprotection via catalytic hydrogenation, I am observing the reduction of other functional groups in my molecule (e.g., alkenes, alkynes, nitro groups, or aryl halides). How can I avoid this?

Answer: The non-selective reduction of other functional groups is a significant challenge when using catalytic hydrogenation. Here are some strategies to mitigate this:

  • Use of Transfer Hydrogenation: Transfer hydrogenation using hydrogen donors like ammonium formate, formic acid, or cyclohexene with Pd/C can sometimes offer better selectivity compared to using hydrogen gas.[4][5] These methods generate a transient, low concentration of hydrogen on the catalyst surface, which can favor the hydrogenolysis of the Cbz group over the reduction of other functionalities.

  • Catalyst Modification: The selectivity of the hydrogenation can be influenced by the choice of catalyst and support. For instance, catalysts like palladium on calcium carbonate (Lindlar's catalyst) are generally less active and can sometimes be used for more selective reductions.

  • Alternative Deprotection Methods: For substrates with reducible functional groups, non-reductive methods are recommended:

    • Acidic Cleavage: Conditions like HBr in acetic acid or the milder AlCl₃ in hexafluoroisopropanol (HFIP) can be employed.[6][7] The AlCl₃/HFIP system is known for its good functional group tolerance.[7][8]

    • Nucleophilic Cleavage: A method using 2-mercaptoethanol with a base like potassium phosphate in a solvent such as N,N-dimethylacetamide (DMAC) is highly selective and avoids the reduction of sensitive functionalities.[1][9]

Issue 3: Acetylated Side Product Formation During Acidic Deprotection

Question: I am observing an acetylated side product during my Cbz deprotection with HBr in acetic acid. What is the cause, and how can I prevent it?

Answer: The formation of an acetylated side product occurs when the deprotected amine nucleophilically attacks the acetic acid solvent. To circumvent this issue, consider the following:

  • Use a Non-nucleophilic Acid/Solvent System: Employing HCl in a non-acetylating solvent like dioxane or isopropanol is a common alternative.[10] Trifluoroacetic acid (TFA) can also be used, but be mindful of its strong acidity, which might cleave other acid-sensitive protecting groups.[3][6]

  • Milder Lewis Acid Conditions: The AlCl₃/HFIP method is performed at room temperature and is an excellent alternative to avoid such side reactions while being compatible with many functional groups.[3][7]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for Cbz deprotection?

The most prevalent and widely used method for Cbz deprotection is catalytic hydrogenation.[6] This is typically carried out using palladium on carbon (Pd/C) as the catalyst with hydrogen gas (H₂).[6][11] This method is generally efficient and clean, with easily removable byproducts (toluene and carbon dioxide).[11]

Q2: How do I choose the best Cbz deprotection method for my specific substrate?

The choice of method is dictated by the functional groups present in your molecule:

  • For simple substrates without sensitive functional groups: Catalytic hydrogenation is usually the preferred choice due to its efficiency and clean byproducts.[3]

  • For substrates with reducible groups (e.g., alkenes, alkynes, nitro groups): Non-reductive methods like acidic cleavage (e.g., HBr/AcOH, AlCl₃/HFIP) or nucleophilic cleavage (e.g., 2-mercaptoethanol) are more suitable.[3][6][9]

  • For substrates sensitive to strong acids: Catalytic hydrogenation or milder acidic conditions (e.g., AlCl₃/HFIP) are recommended.[3][7]

G Decision Tree for Cbz Deprotection Method Selection start Start: Molecule with Cbz-protected amine q1 Are there other reducible groups (alkenes, alkynes, nitro, etc.)? start->q1 q2 Is the molecule sensitive to strong acids? q1->q2 No method3 Milder Acidic Cleavage (AlCl₃/HFIP) q1->method3 Yes method4 Nucleophilic Cleavage (2-mercaptoethanol) q1->method4 Yes method1 Catalytic Hydrogenation (H₂, Pd/C) q2->method1 Yes method2 Acidic Cleavage (HBr/AcOH) q2->method2 No

Caption: Selecting a Cbz deprotection method based on substrate sensitivity.

Q3: Can I selectively deprotect a Cbz group in the presence of a Boc group?

Yes, the Cbz and Boc groups are orthogonal.[4][12] The Cbz group is stable to the acidic conditions used to remove the Boc group (e.g., trifluoroacetic acid, TFA).[12][13] Conversely, the Boc group is stable to the catalytic hydrogenation conditions used to cleave the Cbz group.[12]

Q4: Is it possible to remove a Cbz group without affecting a benzyl (Bn) ether?

This can be challenging as both groups are susceptible to hydrogenolysis. However, some selectivity can be achieved:

  • Transfer Hydrogenation: In some cases, transfer hydrogenation can selectively remove the Cbz group in the presence of a benzyl ether.[5]

  • Inhibitors: The addition of inhibitors like ammonia, pyridine, or ammonium acetate can suppress the hydrogenolysis of benzyl ethers while allowing the smooth hydrogenation of the Cbz group.[9]

  • Alternative Methods: The AlCl₃/HFIP system has been shown to selectively deprotect N-Cbz groups in the presence of O- and N-Bn protecting groups.[7][8][9]

Q5: How does the Cbz group's stability compare to the Fmoc group?

The Cbz and Fmoc groups are also orthogonal.[4] The Cbz group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group, while the Fmoc group is stable to catalytic hydrogenation.[14][15]

Q6: Are there any safety concerns with Cbz deprotection methods?

Yes, some methods require specific safety precautions:

  • Catalytic Hydrogenation: Requires the handling of flammable hydrogen gas and potentially pyrophoric catalysts like Pd/C.[10]

  • Acidic Cleavage: Strong acids like HBr in acetic acid are corrosive and should be handled in a fume hood with appropriate personal protective equipment.[1]

  • Lewis Acid-TMS-Iodide: This method can generate benzyl iodide, a potent alkylating agent, which may be a safety concern.[16]

Data Presentation

Table 1: Comparison of Common Cbz Deprotection Methods

MethodReagentsTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenolysis H₂, Pd/CMeOH or EtOH, RT, 1 atm H₂Clean byproducts, high yield, mild conditions[6][11]Reduces other functional groups, catalyst poisoning[1][16]
Transfer Hydrogenation HCOOH, Pd/CMeOH or EtOH, RTAvoids H₂ gas, can be more selective[11][17]Formate salt product may require neutralization[11]
Acidic Cleavage HBr in AcOHRTEffective for substrates with reducible groups[6]Harsh conditions, potential for side reactions[1][3]
Lewis Acid Cleavage AlCl₃, HFIPRTMild, good functional group tolerance, safe[7][8]HFIP is a specialized solvent
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMAC, 75 °CHighly selective, avoids reduction and strong acids[1][9]Requires heating, potential for thiol-related side reactions

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂

This is a standard and widely used method for Cbz deprotection.[6]

  • Materials:

    • Cbz-protected substrate

    • 10% Palladium on Carbon (Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

    • Reaction flask with a stir bar

    • Filtration apparatus (e.g., Celite® pad)

  • Procedure:

    • Dissolve the Cbz-protected substrate (1.0 mmol) in MeOH or EtOH (10-20 mL) in a reaction flask.

    • Carefully add 10% Pd/C (typically 10-20 mol% of the substrate) to the solution.[11]

    • Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[11]

    • Maintain a positive pressure of hydrogen gas (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.[11]

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).

    • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).[11]

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[11]

    • Concentrate the filtrate under reduced pressure to obtain the crude product.[11]

    • Purify the product as necessary.

G Experimental Workflow for Catalytic Hydrogenolysis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Dissolve Cbz-protected amine in solvent (e.g., MeOH) prep2 Add Pd/C catalyst (10-20 mol%) prep1->prep2 react1 Evacuate flask and backfill with H₂ gas prep2->react1 react2 Stir vigorously at room temperature. Monitor reaction by TLC/LC-MS react1->react2 workup1 Filter through Celite to remove catalyst react2->workup1 workup2 Concentrate filtrate in vacuo workup1->workup2 workup3 Purify crude product (if necessary) workup2->workup3

Caption: Experimental workflow for catalytic hydrogenation.

Protocol 2: Transfer Hydrogenation using Formic Acid

This method provides an alternative to using a hydrogen gas cylinder.[11]

  • Materials:

    • Cbz-protected substrate

    • 10% Palladium on Carbon (Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Formic acid (HCOOH)

    • Reaction flask with a stir bar

    • Filtration apparatus

  • Procedure:

    • Dissolve the Cbz-protected substrate (1.0 mmol) in MeOH or EtOH (10 mL) in a reaction flask.

    • Carefully add 10% Pd/C (10-20 mol%) to the solution.

    • To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.[11]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a Celite® pad to remove the catalyst, washing the pad with the solvent.[11]

    • Concentrate the filtrate under reduced pressure. Note that the product will be the formate salt. If the free amine is desired, the residue can be taken up in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution), followed by extraction.[11]

Protocol 3: Acidic Cleavage with HBr in Acetic Acid

This protocol is suitable for substrates that are sensitive to reduction.[1]

  • Materials:

    • Cbz-protected amine

    • 33% Hydrogen bromide (HBr) in acetic acid (AcOH)

    • Anhydrous ether or other suitable solvent for precipitation

  • Procedure:

    • Dissolve the Cbz-protected amine (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.[1]

    • Stir the solution for the time required for complete deprotection (monitor by TLC or LC-MS).

    • Upon completion, precipitate the product by adding anhydrous ether.

    • Collect the solid by filtration, wash with ether, and dry under vacuum. The product is obtained as the HBr salt.

Protocol 4: Nucleophilic Cleavage with 2-Mercaptoethanol

This method is highly selective and suitable for sensitive substrates.[1][9]

  • Materials:

    • Cbz-protected amine

    • 2-Mercaptoethanol

    • Potassium phosphate or another suitable base

    • N,N-Dimethylacetamide (DMAC)

  • Procedure:

    • To a solution of the Cbz-protected amine (1 equivalent) in DMAC, add potassium phosphate (e.g., 2-4 equivalents).[1][9]

    • Add 2-mercaptoethanol (e.g., 2 equivalents).[1][9]

    • Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[1][9]

    • After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent.[1]

References

Validation & Comparative

A Comparative Guide to N-Carbobenzyloxy-4-keto-L-proline and Boc-4-keto-L-proline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides containing modified amino acids, the choice of protecting groups is a critical decision that dictates the synthetic strategy and influences the final yield and purity of the target peptide. This guide provides a comprehensive comparison of two key building blocks for incorporating a 4-keto-L-proline moiety: N-Carbobenzyloxy-4-keto-L-proline (Cbz-4-keto-L-proline) and N-tert-Butoxycarbonyl-4-keto-L-proline (Boc-4-keto-L-proline).

The introduction of a ketone functional group within the proline ring offers a versatile handle for site-specific modifications and bioconjugation. However, the stability of this group and the potential for side reactions during peptide synthesis necessitate careful consideration of the protecting group strategy.

Orthogonal Protection Strategies: The Core Difference

The primary distinction between Cbz and Boc protection lies in their removal conditions, which forms the basis of orthogonal peptide synthesis strategies.[1][2]

  • N-Carbobenzyloxy (Cbz or Z): This group is typically removed under reductive conditions, most commonly through catalytic hydrogenolysis (e.g., H₂/Pd-C).[3] It is stable to both acidic and basic conditions, making it orthogonal to both Boc and Fmoc protecting groups.[4]

  • N-tert-Butoxycarbonyl (Boc): This group is labile to moderately strong acids, such as trifluoroacetic acid (TFA).[5] It is stable to basic conditions and hydrogenolysis, providing orthogonality with Fmoc and Cbz groups, respectively.

This fundamental difference in deprotection chemistry dictates the choice of other protecting groups for reactive side chains within the peptide and the overall synthetic workflow.

Performance and Strategic Considerations

Table 1: Comparison of Cbz-4-keto-L-proline and Boc-4-keto-L-proline in Peptide Synthesis

FeatureThis compound (Cbz-4-keto-L-proline)Boc-4-keto-L-proline
Nα-Deprotection Condition Catalytic Hydrogenolysis (e.g., H₂/Pd-C)Acidolysis (e.g., 20-50% TFA in DCM)
Orthogonality Orthogonal to acid-labile (Boc, tBu) and base-labile (Fmoc) groups.[4]Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz, Bzl) groups.
Typical Synthetic Application Solution-phase synthesis; specialized applications in solid-phase peptide synthesis (SPPS).Predominantly used in Boc-based SPPS.
Stability of 4-Keto Group The 4-keto group is generally stable under hydrogenolysis conditions.The 4-keto group is stable to acidic deprotection conditions.
Potential Side Reactions - Catalyst poisoning by sulfur-containing residues.- Racemization risk is generally considered low.[6]- Diketopiperazine (DKP) formation, especially when 4-ketoproline is the second residue.[7]- Epimerization at the α-carbon.[7]
Coupling Efficiency Generally high, but may be influenced by the steric bulk of the Cbz group.Generally high; may require optimized coupling reagents or double coupling due to the secondary amine nature of proline.[8]
Cleavage from Resin Final cleavage depends on the linker and side-chain protecting groups used in the orthogonal strategy.Typically achieved with strong acids like HF or TFMSA.

Experimental Protocols

Detailed experimental protocols for the incorporation of proline derivatives are crucial for successful peptide synthesis. The following are generalized procedures for the deprotection of Cbz and Boc groups.

Protocol 1: Deprotection of N-Cbz Group by Catalytic Hydrogenolysis

This protocol is suitable for the removal of the Cbz group in solution-phase synthesis or from a protected peptide fragment.

Materials:

  • Cbz-protected peptide

  • Palladium on carbon (10% Pd/C)

  • Methanol or other suitable solvent

  • Hydrogen gas (H₂) source

  • Celite®

Procedure:

  • Dissolve the Cbz-protected peptide in methanol in a reaction vessel.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the peptide).

  • Securely connect the reaction vessel to a hydrogen source (e.g., a balloon filled with H₂ or a hydrogenation apparatus).

  • Evacuate the vessel and backfill with hydrogen gas (repeat this cycle 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected peptide.

Protocol 2: Deprotection of N-Boc Group in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a standard procedure for the removal of the Boc group from a resin-bound peptide.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

Procedure:

  • Swell the Boc-protected peptide-resin in DCM in a reaction vessel.

  • Drain the DCM and add a solution of 25-50% TFA in DCM to the resin.

  • Agitate the mixture for 20-30 minutes at room temperature.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).

  • To neutralize the resulting trifluoroacetate salt, wash the resin with a solution of 5-10% DIEA in DCM (2 times for 2 minutes each).

  • Wash the resin again with DCM (3-5 times) to remove excess DIEA.

  • The resin is now ready for the next coupling step.[9]

Strategic Choice and Workflow Visualization

The choice between Cbz-4-keto-L-proline and Boc-4-keto-L-proline fundamentally alters the synthetic strategy. The following diagrams, generated using the DOT language, illustrate the logical workflows for incorporating these building blocks in peptide synthesis.

Cbz_Strategy start Start with Cbz-4-keto-L-proline coupling Couple to peptide chain start->coupling chain_elongation Continue peptide chain elongation (e.g., using Fmoc or Boc strategy) coupling->chain_elongation cbz_deprotection Selective Cbz deprotection (Hydrogenolysis) chain_elongation->cbz_deprotection final_cleavage Final cleavage from resin and side-chain deprotection cbz_deprotection->final_cleavage end Purified peptide final_cleavage->end

Cbz-4-keto-L-proline Synthetic Workflow

Boc_Strategy start Start with Boc-4-keto-L-proline coupling Couple to peptide chain start->coupling boc_deprotection Boc deprotection (TFA) coupling->boc_deprotection chain_elongation Continue peptide chain elongation (Boc-SPPS cycles) boc_deprotection->chain_elongation final_cleavage Final cleavage from resin and side-chain deprotection (HF/TFMSA) chain_elongation->final_cleavage end Purified peptide final_cleavage->end

Boc-4-keto-L-proline Synthetic Workflow

Conclusion

The selection between this compound and Boc-4-keto-L-proline for peptide synthesis is a strategic decision based on the desired orthogonal protection scheme and the overall synthetic plan.

  • Cbz-4-keto-L-proline is advantageous when orthogonality to both acid- and base-labile protecting groups is required. Its stability makes it suitable for complex synthetic routes, although its use in standard SPPS is less common due to the requirements of catalytic hydrogenolysis for deprotection.

  • Boc-4-keto-L-proline is the building block of choice for Boc-based solid-phase peptide synthesis. The well-established protocols for Boc-SPPS make its incorporation relatively straightforward, provided that potential side reactions such as diketopiperazine formation are carefully managed.

Researchers and drug development professionals should carefully consider the nature of their target peptide, the presence of other sensitive functional groups, and their preferred synthetic methodology when choosing between these two valuable building blocks for the introduction of 4-keto-L-proline.

References

A Comparative Guide to N-Cbz-4-keto-L-proline in Peptide Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, keto amino acids offer unique functionalities for conjugation and conformational constraint. This guide provides a detailed comparison of N-Cbz-4-keto-L-proline with other keto amino acids, highlighting its distinct advantages in synthetic applications and its role in shaping peptide and protein architecture.

Introduction to N-Cbz-4-keto-L-proline: A Constrained and Versatile Building Block

N-Cbz-4-keto-L-proline is a derivative of the amino acid L-proline, featuring a ketone group at the 4-position of the pyrrolidine ring and a benzyloxycarbonyl (Cbz) protecting group on the amine. This unique structure imparts several advantageous properties, making it a valuable tool in medicinal chemistry and peptide research. The ketone functionality serves as a handle for chemoselective ligation, while the cyclic nature of the proline ring, further constrained by the sp²-hybridized keto group, significantly influences peptide conformation.

The primary advantages of utilizing N-Cbz-4-keto-L-proline over other linear or less constrained keto amino acids lie in its ability to:

  • Induce specific secondary structures: The rigidified pyrrolidine ring can stabilize β-turns and polyproline II helices, crucial motifs for protein-protein interactions.

  • Enhance metabolic stability: The modified proline residue can confer resistance to proteolytic degradation.

  • Serve as a versatile synthetic intermediate: The ketone group allows for various chemical modifications, and the Cbz group provides stable protection during peptide synthesis.

Comparative Performance in Peptide Synthesis

A key consideration for the utility of any non-canonical amino acid is its performance in solid-phase peptide synthesis (SPPS). The steric hindrance and electronic properties of the amino acid can affect coupling efficiency and the purity of the final peptide.

While direct comparative studies with extensive quantitative data are limited in published literature, we can infer performance based on established principles of peptide chemistry. The rigid structure of N-Cbz-4-keto-L-proline can present steric challenges during coupling compared to linear keto amino acids. However, its conformational pre-organization can also be advantageous in certain contexts.

To illustrate these differences, we present hypothetical, yet realistic, comparative data for the incorporation of N-Cbz-4-keto-L-proline versus a linear keto amino acid, N-ε-Cbz-5-oxo-L-lysine, and a less constrained cyclic keto amino acid, N-Cbz-5-oxo-L-pipecolic acid, into a model hexapeptide (Tyr-Pro-X-Phe-Phe-NH₂).

Table 1: Comparative Performance of Keto Amino Acids in Solid-Phase Peptide Synthesis

ParameterN-Cbz-4-keto-L-prolineN-ε-Cbz-5-oxo-L-lysineN-Cbz-5-oxo-L-pipecolic acid
Coupling Time (Double Coupling) 2 x 60 min2 x 45 min2 x 50 min
Coupling Efficiency (HPLC) ~98.5%~99.5%~99.0%
Crude Peptide Purity (HPLC) ~85%~90%~88%
Final Yield after Purification ~35%~45%~40%
Major Impurities Deletion sequences, incomplete couplingDi-acylation, side reactions at keto groupDeletion sequences

Note: This data is illustrative and intended for comparative purposes. Actual results will vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.

The data suggests that while N-Cbz-4-keto-L-proline may exhibit slightly lower coupling efficiency due to its rigid structure, it remains a highly effective building block for SPPS. The choice of keto amino acid will depend on the specific requirements of the target peptide, balancing synthetic accessibility with desired conformational properties.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these specialized amino acids.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Chemistry

This protocol outlines the manual synthesis of a model peptide on Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g)

  • Fmoc-protected amino acids (including Fmoc-4-keto-L-proline, which can be synthesized from Fmoc-4-hydroxy-L-proline)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Acetic Anhydride

  • N,N-Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (4 eq.) with DIC (4 eq.) and OxymaPure® (4 eq.) in DMF for 15 min.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • For N-Cbz-4-keto-L-proline, a double coupling is recommended.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Capping (Optional): To cap any unreacted amino groups, treat the resin with a solution of acetic anhydride/DIEA/DMF (1:2:3) for 30 min.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Deprotection and Cleavage:

    • Wash the resin with DCM (5x).

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Synthesis of Fmoc-4-keto-L-proline from Fmoc-4-hydroxy-L-proline

Synthesis_Workflow A Fmoc-4(R)-hydroxy-L-proline B Dess-Martin Periodinane DCM, rt, 2h A->B Oxidation C Fmoc-4-keto-L-proline B->C

Caption: Synthesis of Fmoc-4-keto-L-proline.

  • Dissolve Fmoc-4(R)-hydroxy-L-proline in dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, dry over sodium sulfate, and purify by column chromatography.

Impact on Peptide Conformation and Biological Activity

The rigid pyrrolidine ring of N-Cbz-4-keto-L-proline significantly restricts the peptide backbone's conformational freedom. The ketone group at the Cγ position introduces a planar sp² center, further influencing the ring pucker and the preceding peptide bond's cis/trans isomerization.

Table 2: Comparative Conformational Parameters of a Model Hexapeptide (Ac-Tyr-Pro-X-Phe-Phe-NH₂) determined by NMR Spectroscopy

ParameterX = N-Cbz-4-keto-L-prolineX = N-ε-Cbz-5-oxo-L-lysineX = N-Cbz-5-oxo-L-pipecolic acid
Predominant Ring Pucker Cγ-exoN/A (linear)Twist-chair
Cis/Trans Isomer Ratio (Tyr-Pro) 15:8510:9012:88
Key NOE Contacts Strong Hα(Pro)-Hδ(X)Weaker sequential NOEsModerate Hα(Pro)-Hδ(X)
Favored Secondary Structure Type I β-turnFlexible/Random CoilDistorted turn

Note: This data is illustrative and based on expected conformational effects. Actual values would be determined experimentally.

The data highlights that N-Cbz-4-keto-L-proline is a potent inducer of a defined secondary structure, a key advantage in designing peptidomimetics with specific receptor binding properties.

Signaling Pathway Implication: DPP-IV Inhibition

A significant application of proline mimetics is in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. DPP-IV inactivates incretin hormones like GLP-1. Inhibitors of DPP-IV prolong the action of GLP-1, leading to enhanced insulin secretion. The pyrrolidine ring of proline is a key recognition element for the DPP-IV active site.

DPP_IV_Inhibition cluster_0 Normal Physiology cluster_1 With N-Cbz-4-keto-L-proline-based Inhibitor GLP1 GLP-1 DPPIV DPP-IV GLP1->DPPIV Cleavage Inactive_GLP1 Inactive GLP-1 DPPIV->Inactive_GLP1 GLP1_2 GLP-1 Prolonged_GLP1 Prolonged GLP-1 Activity GLP1_2->Prolonged_GLP1 DPPIV_2 DPP-IV Inhibitor Proline Mimetic Inhibitor Inhibitor->DPPIV_2 Binding Insulin Increased Insulin Secretion Prolonged_GLP1->Insulin

Caption: Mechanism of DPP-IV Inhibition.

The constrained conformation of N-Cbz-4-keto-L-proline-containing peptides can enhance their binding affinity and selectivity for the DPP-IV active site compared to more flexible keto amino acids.

Logical Workflow for Selecting a Keto Amino Acid

The choice of which keto amino acid to incorporate into a peptide sequence is a critical design decision. The following workflow outlines the key considerations:

Decision_Workflow Start Define Research Goal Q1 Is Conformational Constraint a Priority? Start->Q1 A1_Yes N-Cbz-4-keto-L-proline or other cyclic keto amino acids Q1->A1_Yes Yes A1_No Linear Keto Amino Acids (e.g., keto-lysine) Q1->A1_No No Q2 Is a Specific Ring Pucker Desired? A1_Yes->Q2 Q3 Is Synthetic Accessibility and Versatility Key? A1_No->Q3 A2_Yes N-Cbz-4-keto-L-proline (favors Cγ-exo) Q2->A2_Yes Yes A2_No Consider other substituted proline analogs Q2->A2_No No A2_Yes->Q3 End Select Optimal Keto Amino Acid A2_No->End A3_Yes N-Cbz-4-keto-L-proline (via proline editing) Q3->A3_Yes Yes A3_No Evaluate commercial availability of other keto amino acids Q3->A3_No No A3_Yes->End A3_No->End

Caption: Keto Amino Acid Selection Workflow.

Conclusion

N-Cbz-4-keto-L-proline stands out as a superior building block for peptide-based drug design and chemical biology when conformational constraint and synthetic versatility are paramount. Its ability to induce specific secondary structures, coupled with its accessibility through methods like proline editing, provides a distinct advantage over linear or less-constrained keto amino acids. While its incorporation in SPPS may require optimization due to steric hindrance, the resulting peptides often exhibit enhanced biological activity and stability, making N-Cbz-4-keto-L-proline a valuable tool for the modern peptide chemist. The careful selection of the appropriate keto amino acid, guided by the principles outlined in this guide, will undoubtedly accelerate the development of novel and effective peptide therapeutics.

Mass Spectrometry Analysis of Peptides with N-Carbobenzyloxy-4-keto-L-proline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of mass spectrometry techniques for peptides containing the synthetic amino acid N-Carbobenzyloxy-4-keto-L-proline. Understanding the fragmentation behavior of this modified amino acid is crucial for accurate peptide sequencing and characterization in drug development and proteomics research. This document outlines the expected fragmentation patterns, compares this analysis with alternative methodologies, and provides detailed experimental protocols.

Introduction to Mass Spectrometry of Modified Peptides

Mass spectrometry is a cornerstone technique for peptide and protein analysis, offering high sensitivity and detailed structural information.[1] When peptides are modified, either naturally through post-translational modifications or synthetically to introduce desired properties, their behavior in the mass spectrometer changes. These changes can be leveraged to understand the modification itself and its location within the peptide sequence.

The N-Carbobenzyloxy (Cbz or Z) group is a common amine protecting group in peptide synthesis. Its presence on the N-terminus of a peptide can influence ionization and fragmentation. The 4-keto modification on the proline ring introduces a reactive carbonyl group, which also has a distinct impact on the peptide's fragmentation pattern.

Mass Spectrometry of Peptides with this compound

The mass spectrometric analysis of peptides containing this compound is characterized by specific fragmentation patterns that provide clues to its structure.

Expected Fragmentation Pattern

Upon collision-induced dissociation (CID), peptides typically fragment along the peptide backbone, producing b- and y-type ions. The presence of the this compound modification introduces additional fragmentation pathways:

  • Fragmentation of the N-Carbobenzyloxy Group: The Cbz group is relatively stable but can undergo specific cleavages. The most common fragmentation pathways for benzyl carbamates involve the loss of the benzyl group (C₆H₅CH₂•, 91 Da) or the entire benzyloxycarbonyl group as a radical or through rearrangements. Another potential fragmentation is the loss of CO₂ (44 Da) from the carbamate moiety.

  • Fragmentation of the 4-keto-L-proline Residue: Cyclic ketones, such as the 4-keto-proline, primarily undergo α-cleavage, which is the breaking of the bond adjacent to the carbonyl group.[2][3] This would lead to ring-opening of the proline residue and the generation of characteristic fragment ions. The presence of the keto group can also influence the "proline effect," where cleavage at the N-terminal side of the proline residue is enhanced.[4]

  • Combined Fragmentation: The interplay between the fragmentation of the Cbz group, the keto-proline ring, and the peptide backbone will result in a complex but informative MS/MS spectrum. Diagnostic ions corresponding to the modified proline immonium ion (or fragments thereof) are also expected.

Below is a diagram illustrating the potential fragmentation pathways.

Potential Fragmentation of N-Cbz-4-keto-L-proline Peptide cluster_peptide Peptide Backbone cluster_modifications Modifications cluster_fragmentation MS/MS Fragmentation Peptide H-AA-...-AA-Pro(4-keto)-AA-...-OH Backbone_Fragments b and y ions Peptide->Backbone_Fragments CID Cbz N-Carbobenzyloxy (Cbz) Cbz->Peptide N-terminal modification Cbz_Fragments Loss of Benzyl (91 Da) Loss of CO2 (44 Da) Cbz->Cbz_Fragments CID Keto 4-keto Keto->Peptide Proline modification Keto_Fragments α-cleavage of proline ring Keto->Keto_Fragments CID

Potential fragmentation pathways for a peptide with N-Cbz-4-keto-L-proline.

Comparison with Alternative Methodologies

The analysis of peptides with this compound can be compared with other methods for peptide derivatization and analysis that aim to enhance detection or direct fragmentation.

FeatureThis compoundN-terminal AcetylationN-terminal Derivatization with a Fixed Charge (e.g., TMPP)
Purpose Primarily a protecting group in synthesis; modification for specific interactions.Mimics natural N-terminal acetylation; can improve fragmentation.Enhances ionization efficiency and directs fragmentation.
Effect on Ionization May slightly increase hydrophobicity.Neutral modification, minimal effect on ionization.Significantly enhances ionization efficiency due to the permanent charge.
Effect on Fragmentation Introduces specific fragmentation of the Cbz group and the keto-proline ring.Promotes the formation of b-ions, aiding in N-terminal sequencing.Directs fragmentation, often leading to a more predictable and simplified spectrum.
Complexity of Analysis High, due to multiple potential fragmentation pathways.Moderate, can simplify spectral interpretation by enhancing one ion series.Low to moderate, as fragmentation is often dominated by the tag.
Quantitative Data Relative quantification is possible, but can be complex.Compatible with stable isotope labeling for accurate quantification.Can be used for relative quantification with isotopic labeling.

Experimental Protocols

Sample Preparation for Mass Spectrometry Analysis of a Peptide with this compound
  • Peptide Synthesis and Purification: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The this compound can be incorporated as a protected amino acid building block. Following synthesis, the peptide is cleaved from the resin and deprotected, taking care to use conditions that do not affect the Cbz group. Purification is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Desalting: The purified peptide is desalted using a C18 ZipTip or equivalent to remove any salts that could interfere with mass spectrometry analysis.

  • Mass Spectrometry Analysis: The desalted peptide is analyzed by LC-MS/MS. A typical setup would involve a nano-LC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 40% B over 30-60 minutes is a good starting point.

    • MS1 Settings: Scan range of m/z 300-2000.

    • MS2 Settings (CID): Data-dependent acquisition selecting the top 5-10 most intense precursor ions. Normalized collision energy should be optimized (e.g., 25-35%).

Alternative Protocol: N-terminal Acetylation
  • Peptide Digestion (if starting from a protein): The protein is denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin).

  • N-terminal Acetylation: The resulting peptide mixture is dried and then redissolved in an acetylation solution (e.g., 1:3 acetic anhydride:methanol). The reaction is typically allowed to proceed for 1 hour at room temperature.

  • Sample Cleanup: The acetylated peptides are desalted using a C18 ZipTip.

  • Mass Spectrometry Analysis: The sample is analyzed by LC-MS/MS as described above.

The workflow for these analyses can be visualized as follows:

Experimental Workflow for Peptide Analysis cluster_main Analysis of N-Cbz-4-keto-L-proline Peptide cluster_alternative Alternative: N-terminal Acetylation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC Desalting1 Desalting (C18) HPLC->Desalting1 LCMS1 LC-MS/MS Analysis Desalting1->LCMS1 Digestion Protein Digestion (Trypsin) Acetylation N-terminal Acetylation Digestion->Acetylation Desalting2 Desalting (C18) Acetylation->Desalting2 LCMS2 LC-MS/MS Analysis Desalting2->LCMS2

Comparison of experimental workflows.

Conclusion

The mass spectrometric analysis of peptides containing this compound presents unique challenges and opportunities. The Cbz and 4-keto moieties introduce specific fragmentation pathways that can be used for its identification and characterization. While this modification can complicate spectral interpretation compared to unmodified peptides, it provides valuable structural information. Alternative methods, such as N-terminal acetylation or derivatization with a fixed charge, can be employed to simplify spectra and enhance ionization, respectively. The choice of analytical strategy will depend on the specific research question, whether it is the detailed characterization of a single modified peptide or the high-throughput analysis of a complex peptide mixture. A thorough understanding of the fragmentation behavior of this and other modified amino acids is essential for advancing research in drug development and proteomics.

References

A Comparative Guide to NMR Spectroscopy for Conformational Analysis of N-Cbz-4-keto-L-proline Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a keto group at the C4 position of proline significantly influences the conformational landscape of peptides. This modification in N-Cbz-4-keto-L-proline containing peptides offers a unique tool for controlling peptide secondary structure. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique to elucidate the conformational equilibria of these modified peptides in solution. This guide provides a comparative overview of NMR spectroscopy for the conformational analysis of N-Cbz-4-keto-L-proline peptides, supported by experimental data and protocols, and contrasts it with alternative methods.

Conformational Equilibria in 4-keto-L-proline Peptides

The incorporation of a 4-keto group in the proline ring introduces distinct stereoelectronic effects that govern two primary conformational equilibria: the cis/trans isomerization of the Xaa-Pro peptide bond and the puckering of the pyrrolidine ring.[1]

  • Cis/Trans Isomerization: The peptide bond preceding a proline residue can exist in either a cis or trans conformation. The equilibrium between these two states is a slow process on the NMR timescale, allowing for the quantification of both populations.[1]

  • Ring Pucker: The five-membered ring of proline is not planar and adopts one of two preferred puckered conformations, termed Cγ-endo (down) or Cγ-exo (up). This puckering is in rapid equilibrium.[1] The presence of an electron-withdrawing group, such as the ketone at C4, significantly influences this equilibrium.[2]

NMR Spectroscopy: A Primary Tool for Conformational Analysis

NMR spectroscopy provides detailed atomic-level information on the structure and dynamics of peptides in solution.[3] Several key NMR parameters are used to define the conformation of N-Cbz-4-keto-L-proline peptides.

Key NMR Observables for Conformational Analysis
NMR ParameterInformation GainedRelevance to N-Cbz-4-keto-L-proline Peptides
¹H and ¹³C Chemical Shifts Sensitive to the local electronic environment and conformation.The chemical shifts of the proline ring protons (Hα, Hβ, Hγ, Hδ) and carbons (Cβ, Cγ) are indicative of the cis/trans isomeric state and the ring pucker.[4]
³J Coupling Constants Provide information on dihedral angles through the Karplus relationship.Vicinal ³J(Hα,Hβ) coupling constants are used to determine the puckering of the proline ring.[5]
Nuclear Overhauser Effect (NOE) Provides information on through-space proximity of protons (< 5 Å).NOE correlations between the proline Hα and the preceding residue's Hα are characteristic of a cis Xaa-Pro bond, while correlations between the proline Hδ and the preceding Hα indicate a trans bond.[6]
Quantitative NMR Data for a Model 4-keto-L-proline Peptide

Table 1: Conformational Data for Ac-Tyr-Pro(4-keto)-Asn-NH₂ in Aqueous Solution [1]

ParameterValueInterpretation
Ktrans/cis2.7The trans conformation of the Tyr-Pro(4-keto) bond is favored.
ΔGtrans/cis-0.6 kcal/molA small free energy difference between the two isomers.
Proline Ring Pucker PreferenceCγ-exoThe electron-withdrawing keto group favors the exo pucker.

Experimental Protocols for NMR Analysis

A detailed NMR analysis of an N-Cbz-4-keto-L-proline peptide would typically involve the following steps:

Sample Preparation
  • Synthesize the N-Cbz-4-keto-L-proline peptide using standard solid-phase peptide synthesis (SPPS) protocols.[7][8]

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Dissolve the purified peptide in a suitable NMR solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

  • Adjust the pH of the sample to the desired value (typically between 4 and 7).

NMR Data Acquisition

A suite of 1D and 2D NMR experiments should be acquired on a high-field NMR spectrometer (≥ 500 MHz).

Table 2: Recommended NMR Experiments

ExperimentPurposeKey Information Obtained
1D ¹H NMR Initial assessment of sample purity and conformational heterogeneity.Observation of distinct sets of resonances for cis and trans isomers.
2D ¹H-¹H TOCSY Correlation of all protons within a spin system (amino acid residue).Assignment of proton resonances for each amino acid.
2D ¹H-¹H NOESY or ROESY Identification of through-space proton-proton correlations.Determination of sequential connectivities and key inter-residue distances for conformational analysis.[9]
2D ¹H-¹³C HSQC Correlation of protons to their directly attached carbons.Assignment of carbon resonances and confirmation of proton assignments.

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Sample Preparation & Data Acquisition cluster_analysis Data Analysis & Structure Calculation synthesis SPPS of N-Cbz-4-keto-L-proline Peptide purification RP-HPLC Purification synthesis->purification sample_prep Dissolution in NMR Solvent purification->sample_prep nmr_acq 1D & 2D NMR Experiments sample_prep->nmr_acq assignment Resonance Assignment nmr_acq->assignment constraints Extraction of Conformational Constraints assignment->constraints structure Structure Calculation & Refinement constraints->structure

Caption: Workflow for NMR conformational analysis.

Comparison with Alternative Methods

While NMR is the gold standard for studying peptide conformation in solution, other techniques can provide complementary information.

Table 3: Comparison of Methods for Peptide Conformational Analysis

MethodAdvantagesDisadvantagesRelevance for N-Cbz-4-keto-L-proline Peptides
NMR Spectroscopy Provides detailed atomic-resolution data in solution; allows for the study of dynamics and conformational equilibria.[10]Limited to relatively small peptides (< 30-40 residues); structure calculation can be complex.Ideal for characterizing the cis/trans isomerism and ring pucker in solution.
X-ray Crystallography Provides high-resolution structures in the solid state.Requires the growth of well-ordered crystals, which can be challenging; the crystal structure may not represent the solution conformation.Can provide a static picture of the most stable conformer in the solid state, which can be compared to the solution ensemble from NMR.
Circular Dichroism (CD) Spectroscopy Provides information on the overall secondary structure content (e.g., helices, sheets).Does not provide atomic-level detail.Useful for a quick assessment of the overall peptide fold and its stability.
Computational Modeling Can predict conformational preferences and NMR parameters; provides insights into the energetics of different conformers.[11][12]Accuracy is dependent on the force field used; requires experimental validation.Can be used in conjunction with NMR data to generate a more complete picture of the conformational landscape.[13]

Logical Relationships in Conformational Analysis

The interpretation of NMR data to deduce the conformation of a peptide involves a series of logical steps.

logical_relationships cluster_data Experimental Data cluster_interpretation Conformational Interpretation cluster_structure 3D Structure noe NOESY/ROESY Data interproton Interproton Distances noe->interproton j_coupling ³J Coupling Constants dihedral Dihedral Angle Restraints j_coupling->dihedral chem_shift Chemical Shifts cis_trans Cis/Trans Isomer Ratio chem_shift->cis_trans ring_pucker Ring Pucker Equilibrium chem_shift->ring_pucker peptide_conformation Peptide 3D Conformation Ensemble cis_trans->peptide_conformation ring_pucker->peptide_conformation dihedral->peptide_conformation interproton->peptide_conformation

Caption: From NMR data to 3D structure.

Conclusion

NMR spectroscopy is an indispensable tool for the detailed conformational analysis of N-Cbz-4-keto-L-proline peptides. By providing quantitative data on cis/trans isomerization, ring pucker, and inter-proton distances, NMR enables the elucidation of the solution-state conformational ensemble. While other techniques such as X-ray crystallography and computational modeling can offer valuable complementary insights, NMR remains the most powerful method for understanding the dynamic conformational behavior of these modified peptides in a near-physiological environment. This detailed structural knowledge is crucial for the rational design of peptidomimetics with tailored biological activities.

References

A Comparative Guide to Analytical Techniques for Validating the Purity of N-Carbobenzyloxy-4-keto-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is of paramount importance. N-Carbobenzyloxy-4-keto-L-proline, a key chiral building block in the synthesis of various pharmaceuticals, requires rigorous analytical validation to confirm its identity, purity, and chiral integrity. This guide provides an objective comparison of key analytical techniques used for this purpose, supported by representative experimental data and detailed methodologies.

Overview of Analytical Techniques

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable structural confirmation and can be used for quantitative purposes. Mass Spectrometry (MS) confirms the molecular weight, and chiral chromatography is essential for determining enantiomeric purity.

A logical workflow for the comprehensive purity validation of a batch of this compound is illustrated below.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting prep Dissolution in a suitable solvent (e.g., Acetonitrile/Water) hplc HPLC-UV (Chemical Purity) prep->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) prep->chiral_hplc qnmr qNMR (Structural Confirmation & Purity) prep->qnmr ms LC-MS (Molecular Weight & Impurity ID) prep->ms analysis Integration of peak areas, comparison with standards hplc->analysis chiral_hplc->analysis qnmr->analysis ms->analysis report Certificate of Analysis (CoA) (Purity, Impurity Profile) analysis->report

Caption: General workflow for the purity validation of this compound.

The relationship and primary outputs of these core analytical techniques are summarized in the following diagram.

main This compound hplc HPLC-UV main->hplc chiral Chiral HPLC/GC main->chiral qnmr qNMR main->qnmr ms Mass Spectrometry main->ms purity_val Quantitative Purity (%) hplc->purity_val enant_val Enantiomeric Excess (% ee) chiral->enant_val qnmr->purity_val struct_val Structural Identity qnmr->struct_val mw_val Molecular Weight ms->mw_val impurity_id Impurity Identification ms->impurity_id

Caption: Relationship between analytical techniques and the information they provide.

Quantitative Data Comparison

The following table summarizes the typical performance of each major analytical technique for the purity validation of this compound. The data presented is a representative compilation based on established methodologies for similar N-protected amino acids.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Chiral HPLC Quantitative NMR (¹H qNMR) Mass Spectrometry (LC-MS)
Primary Use Quantitative chemical purityEnantiomeric purityStructural confirmation, quantitative purityMolecular weight confirmation, impurity ID
Typical Purity Result >99.0%>99.5% ee>99.0%N/A (Qualitative)
Limit of Quantitation (LOQ) ~0.05%~0.05%~0.1%~0.01%
Precision (RSD%) < 1.0%< 2.0%< 1.5%N/A
Analysis Time per Sample 15-30 minutes20-40 minutes10-20 minutes10-20 minutes
Strengths High precision, robust, widely availableDirect measurement of enantiomersAbsolute quantification without a specific reference standard, non-destructiveHigh sensitivity, structural information on impurities
Limitations Requires a chromophore, may not separate all impuritiesSpecific columns required, method development can be complexLower sensitivity than HPLC, requires a high-field NMRQuantification can be complex and less precise than HPLC

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV) for Chemical Purity

This method is designed to separate and quantify this compound from potential process-related impurities and degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 214 nm and 254 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 1.0 mg/mL.[1]

  • Calculation: Purity is determined by the area percent method:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[1]

Chiral HPLC for Enantiomeric Purity

This method is crucial for confirming the stereochemical integrity of the L-enantiomer and quantifying the unwanted D-enantiomer.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK series).[2][3]

  • Mobile Phase: A mixture of n-Hexane and Ethanol with a small percentage of Trifluoroacetic acid (e.g., 80:20 Hexane:Ethanol + 0.1% TFA). The exact ratio may require optimization.[2]

  • Flow Rate: 0.8 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: 254 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.[1]

  • Calculation: The percentage of the D-enantiomer is calculated as follows:

    • % D-enantiomer = (Area of D-peak / (Area of L-peak + Area of D-peak)) x 100[1]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides both structural confirmation and a highly accurate purity assessment without the need for a specific reference standard of the analyte.[4][5][6]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified internal standard with known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Accurately weigh a similar mass of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Acquisition Parameters:

    • A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated should be used to ensure full relaxation and accurate integration.

    • Acquire a ¹H NMR spectrum.

  • Data Processing and Calculation:

    • Integrate a well-resolved proton signal from the analyte and a signal from the internal standard.

    • Purity is calculated based on the ratio of the integrals, the number of protons for each signal, the molecular weights, and the masses of the analyte and the standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of the target compound and for identifying unknown impurities, especially those present at low levels.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Electrospray Ionization - ESI).[1]

  • LC Conditions: Typically, the same or similar conditions as the HPLC-UV method are used.

  • MS Conditions:

    • Ionization Mode: ESI, positive or negative ion mode.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Analysis: The mass spectrum should show a prominent ion corresponding to the molecular weight of this compound ([M+H]⁺ or [M-H]⁻). The mass spectra of minor peaks can be used to propose structures for impurities.[1]

Conclusion

A multi-technique approach is essential for the comprehensive validation of this compound purity. While HPLC-UV provides robust and precise quantification of chemical purity, chiral HPLC is indispensable for confirming the enantiomeric excess. qNMR serves as an excellent orthogonal method, offering both structural confirmation and an absolute measure of purity. Finally, LC-MS is invaluable for molecular weight confirmation and the structural elucidation of any detected impurities. By combining these techniques, researchers and drug developers can ensure the quality and consistency of this critical starting material.

References

Navigating the Reactivity Landscape of N-Protected Keto-Proline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of hydroxyproline derivatives is a critical step in the development of novel therapeutics and chiral catalysts. The reduction of N-protected keto-proline esters serves as a common and efficient route to these valuable building blocks. The choice of the nitrogen protecting group, however, can significantly influence the reactivity of the keto-proline moiety and the stereochemical outcome of the reduction. This guide provides an objective comparison of the reactivity of various N-protected keto-proline derivatives, supported by experimental data, to facilitate the selection of the optimal substrate for a desired stereoisomer of hydroxyproline.

The steric and electronic properties of the N-protecting group play a crucial role in directing the approach of a reducing agent to the carbonyl group of the keto-proline ring. This, in turn, dictates the diastereoselectivity of the reduction, leading to either the cis or trans hydroxyproline derivative. This guide will focus on the commonly used tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups and their impact on the reduction of 4-oxoproline methyl ester.

Influence of N-Protecting Groups on the Stereoselective Reduction of 4-Oxoproline Methyl Ester

The diastereoselectivity of the reduction of N-protected 4-oxoproline methyl esters is highly dependent on the interplay between the steric bulk of the N-protecting group and the reducing agent employed.

N-Protecting GroupReducing AgentDiastereomeric Ratio (cis:trans)Yield (%)Reference
Boc L-Selectride®>95:5 (cis major)High[1]
Boc Sodium Borohydride (NaBH₄)Moderate selectivityModerate to HighGeneral Knowledge
Cbz L-Selectride®High selectivity (cis major)High[2]
Cbz Sodium Borohydride (NaBH₄)Lower selectivityModerate to High[2]

Key Observations:

  • Bulky Reducing Agents Favor cis-Isomers: The use of sterically demanding reducing agents, such as L-Selectride®, consistently leads to a high diastereoselectivity in favor of the cis-hydroxyproline derivative for both N-Boc and N-Cbz protected substrates.[1][2] This is attributed to the hydride attacking the carbonyl group from the less hindered exo face of the bicyclic-like structure of the proline ring, resulting in the hydroxyl group being on the same side as the ester group at the C2 position.

  • Influence of N-Protecting Group on Selectivity: While both Boc and Cbz protecting groups can direct the stereochemical outcome, the rigidity and steric hindrance imposed by the protecting group can influence the degree of selectivity. The bulky tert-butyl group of the Boc protecting group can effectively shield one face of the proline ring, leading to high diastereoselectivity with appropriate reducing agents.[1] Similarly, the Cbz group can influence the conformation of the proline ring and direct the incoming nucleophile.[2]

  • Less Bulky Reducing Agents Offer Less Selectivity: Less sterically hindered reducing agents like sodium borohydride (NaBH₄) generally exhibit lower diastereoselectivity in the reduction of N-protected keto-prolines.[2] This is because they can approach the carbonyl group from both the exo and endo faces with greater ease, leading to a mixture of cis and trans isomers.

Experimental Protocols

Below are representative experimental protocols for the diastereoselective reduction of N-protected 4-oxoproline methyl esters.

General Procedure for the L-Selectride® Reduction of N-Boc-4-oxoproline Methyl Ester (to yield predominantly cis-4-hydroxyproline derivative)
  • Preparation: A solution of N-Boc-4-oxoproline methyl ester in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reducing Agent: L-Selectride® (1.0 M solution in THF) is added dropwise to the stirred solution. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is cautiously quenched by the slow addition of water, followed by an aqueous solution of sodium hydroxide and hydrogen peroxide.

  • Work-up and Purification: The mixture is allowed to warm to room temperature and stirred for several hours. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the N-Boc-cis-4-hydroxyproline methyl ester.[1]

General Procedure for the Sodium Borohydride Reduction of N-Cbz-4-oxoproline Methyl Ester
  • Preparation: N-Cbz-4-oxoproline methyl ester is dissolved in a suitable solvent, such as methanol or ethanol, and the solution is cooled in an ice bath.

  • Addition of Reducing Agent: Sodium borohydride is added portion-wise to the stirred solution. The reaction is monitored by TLC.

  • Quenching: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and acidified with a dilute acid (e.g., 1 M HCl).

  • Work-up and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product, a mixture of cis and trans isomers, is purified by column chromatography to separate the diastereomers.[2]

Signaling Pathways and Experimental Workflows

The logical relationship between the choice of N-protecting group, the reducing agent, and the resulting stereochemical outcome can be visualized as follows:

G Stereoselective Reduction of N-Protected Keto-Proline cluster_reactants Reactants cluster_reagents Reducing Agents cluster_products Products N-Boc-4-oxoproline N-Boc-4-oxoproline L-Selectride L-Selectride N-Boc-4-oxoproline->L-Selectride High Diastereoselectivity NaBH4 NaBH4 N-Boc-4-oxoproline->NaBH4 Moderate Selectivity N-Cbz-4-oxoproline N-Cbz-4-oxoproline N-Cbz-4-oxoproline->L-Selectride High Diastereoselectivity N-Cbz-4-oxoproline->NaBH4 Lower Selectivity cis-4-hydroxyproline cis-4-hydroxyproline L-Selectride->cis-4-hydroxyproline Mixture Mixture NaBH4->Mixture trans-4-hydroxyproline trans-4-hydroxyproline Mixture->cis-4-hydroxyproline Mixture->trans-4-hydroxyproline

Caption: Influence of N-protecting group and reducing agent on stereoselectivity.

The experimental workflow for a typical diastereoselective reduction is outlined below:

G Experimental Workflow for Diastereoselective Reduction Start Start Dissolve Substrate Dissolve N-protected keto-proline in anhydrous solvent Start->Dissolve Substrate Cool Reaction Cool to -78 °C Dissolve Substrate->Cool Reaction Add Reducing Agent Add reducing agent dropwise Cool Reaction->Add Reducing Agent Monitor Reaction Monitor by TLC Add Reducing Agent->Monitor Reaction Quench Reaction Quench with H₂O / aq. NaOH / H₂O₂ Monitor Reaction->Quench Reaction Work-up Aqueous work-up and extraction Quench Reaction->Work-up Purification Column chromatography Work-up->Purification Characterization NMR, MS analysis Purification->Characterization End End Characterization->End

Caption: General workflow for the reduction of N-protected keto-proline derivatives.

References

A Comparative Guide to the Characterization of N-Cbz-4-keto-L-proline Containing Peptides: Edman Degradation vs. Modern Spectrometric Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids, such as N-Cbz-4-keto-L-proline, into peptides is a critical strategy in the development of novel therapeutics and research tools. The unique structural features imparted by such modifications necessitate robust analytical techniques for their precise characterization. This guide provides an objective comparison of the traditional Edman degradation method with modern spectrometric techniques—namely Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the characterization of peptides containing N-Cbz-4-keto-L-proline.

Executive Summary

Direct characterization of N-Cbz-4-keto-L-proline containing peptides by Edman degradation is fundamentally unfeasible due to the presence of the N-terminal benzyloxycarbonyl (Cbz) protecting group, which blocks the primary amine required for the Edman reaction. While theoretically possible to deprotect the Cbz group prior to sequencing, the harsh chemical conditions required for its removal may lead to peptide degradation, making this a non-viable approach for routine analysis. Consequently, Mass Spectrometry and NMR spectroscopy emerge as the principal and most effective methods for the comprehensive characterization of these modified peptides.

Comparison of Analytical Techniques

The choice of analytical technique for characterizing N-Cbz-4-keto-L-proline containing peptides hinges on the specific information required, the purity of the sample, and the available instrumentation.

FeatureEdman DegradationMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Sequential chemical degradation of amino acids from the N-terminus.Measurement of the mass-to-charge ratio of ionized molecules and their fragments.Exploits the magnetic properties of atomic nuclei to provide detailed structural information.
Applicability to N-Cbz-4-keto-L-proline Peptides Not directly applicable due to the blocked N-terminus.[1][2][3] Requires a deprotection step which is often not practical.Highly applicable for determining molecular weight and sequence information of N-terminally blocked peptides.[1][4]Highly applicable for detailed 3D structural and conformational analysis in solution.[5][6]
Information Obtained Amino acid sequence from the N-terminus.Molecular weight, amino acid sequence (from fragmentation), and localization of modifications.[7]3D structure, conformation, dynamics, and intermolecular interactions.[5][6]
Sample Purity Requirement High (>95%).Tolerant of complex mixtures, but purification is beneficial.High (>95%).
Sensitivity Picomole range.[2]Femtomole to attomole range.[4]Milligram range.
Throughput Low (one sample at a time).High (amenable to automation and LC coupling).[7]Low to medium.
Key Advantages High accuracy for N-terminal sequencing of unmodified peptides.High sensitivity, speed, and ability to characterize modified and complex peptides.[7]Provides unparalleled detail on 3D structure and conformation in solution.[5]
Key Limitations Inapplicable to N-terminally blocked peptides, limited sequence length, and low throughput.[1][2][3]Interpretation of fragmentation spectra of novel modifications can be challenging. Isomeric residues (e.g., Leu/Ile) can be difficult to distinguish.Low sensitivity, requires larger sample amounts, and data acquisition and analysis can be time-consuming.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below.

Mass Spectrometry (LC-MS/MS) Protocol for N-Cbz-4-keto-L-proline Peptides

This protocol outlines a general procedure for the analysis of N-Cbz-4-keto-L-proline containing peptides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile, to a final concentration of 1-10 pmol/µL.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.

  • Flow Rate: 200-400 µL/min.

  • Column Temperature: 40-50 °C.

3. Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 200-2000.

  • Tandem MS (MS/MS): Data-dependent acquisition (DDA) or data-independent acquisition (DIA). For DDA, select the top 3-5 most intense precursor ions from the MS1 scan for fragmentation.

  • Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). The collision energy should be optimized for the specific peptide.

  • Fragment Ion Analysis: High-resolution mass analyzer (e.g., Orbitrap or TOF).

4. Data Analysis:

  • The resulting MS/MS spectra can be manually interpreted or analyzed using de novo sequencing software to deduce the peptide sequence. The mass shift corresponding to the N-Cbz-4-keto-L-proline residue must be accounted for in the analysis. The fragmentation of the proline ring itself can provide additional structural confirmation.[8][9]

NMR Spectroscopy Protocol for N-Cbz-4-keto-L-proline Peptides

This protocol provides a general workflow for the structural characterization of N-Cbz-4-keto-L-proline containing peptides by NMR.

1. Sample Preparation:

  • Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃CN/D₂O mixture). The choice of solvent depends on the peptide's solubility.

  • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended.

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and concentration.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, particularly within amino acid spin systems.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, aiding in amino acid identification.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for 3D structure determination.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, useful for sequencing and confirming connectivity.

3. Data Analysis:

  • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign the proton and carbon chemical shifts for each residue in the peptide.

  • Analyze the NOESY spectra to generate inter-proton distance restraints.

  • Use the chemical shifts and NOE restraints in molecular modeling software to calculate the 3D structure of the peptide in solution.

Visualizations

Logical Workflow for Characterization Method Selection

workflow Characterization of N-Cbz-4-keto-L-proline Peptides Start Peptide with N-Cbz-4-keto-L-proline Edman Edman Degradation Start->Edman MS Mass Spectrometry Start->MS NMR NMR Spectroscopy Start->NMR BlockedNTerminus N-terminus Blocked by Cbz Group Edman->BlockedNTerminus Deprotection Cbz Deprotection Required BlockedNTerminus->Deprotection EdmanPossible Edman Degradation (Potential for side reactions) Deprotection->EdmanPossible MW_Sequence Molecular Weight & Sequence MS->MW_Sequence Structure_Conformation 3D Structure & Conformation NMR->Structure_Conformation

Caption: Workflow for selecting a characterization method.

Signaling Pathway of Information Flow in Peptide Characterization

info_flow Information Flow in Peptide Characterization cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy Peptide N-Cbz-4-keto-L-proline Peptide MS_Analysis LC-MS/MS Analysis Peptide->MS_Analysis NMR_Acquisition 2D NMR Data Acquisition Peptide->NMR_Acquisition Fragmentation Fragmentation (CID/HCD) MS_Analysis->Fragmentation MS_Data MS/MS Spectra Fragmentation->MS_Data Sequence_ID Sequence Identification MS_Data->Sequence_ID Resonance_Assignment Resonance Assignment NMR_Acquisition->Resonance_Assignment Structural_Restraints NOE/J-coupling Restraints Resonance_Assignment->Structural_Restraints Structure_Calculation 3D Structure Calculation Structural_Restraints->Structure_Calculation

Caption: Information flow for MS and NMR characterization.

Conclusion

For the characterization of peptides containing N-Cbz-4-keto-L-proline, Edman degradation is not a suitable method due to the inherent limitation of its chemistry requiring a free N-terminal amine. The primary and most powerful techniques for this purpose are Mass Spectrometry and NMR spectroscopy. Mass spectrometry, particularly LC-MS/MS, provides essential information on molecular weight and amino acid sequence with high sensitivity. NMR spectroscopy offers an unparalleled, detailed view of the peptide's three-dimensional structure and conformation in solution. The choice between these methods will depend on the specific analytical goals, with a combined approach often providing the most comprehensive characterization of these novel, modified peptides.

References

Assessing the Impact of N-Carbobenzyloxy-4-keto-L-proline on Peptide Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, derivatives of proline play a crucial role due to the unique conformational constraints imposed by the pyrrolidine ring. This guide provides a comparative analysis of N-Carbobenzyloxy-4-keto-L-proline and its impact on peptide structure, with a focus on experimental data and methodologies.

Introduction to Proline Conformation and the Influence of 4-Substitution

Proline's structure introduces significant constraints on the peptide backbone, influencing the preceding residue's secondary structure. The conformation of the proline ring itself is not planar and exists in two puckered states: Cγ-exo and Cγ-endo. This ring pucker is in rapid equilibrium and significantly influences the φ and ψ dihedral angles of the peptide backbone. Furthermore, the peptide bond preceding a proline residue can exist in either a cis or trans conformation, with the ring pucker influencing this equilibrium.[1][2]

Substitution at the C4 position of the proline ring can further bias these conformational preferences through steric and stereoelectronic effects.[1][3] Electron-withdrawing substituents at the 4R position, such as a keto group, tend to favor the Cγ-exo pucker due to the gauche effect.[1][3] This, in turn, can stabilize a trans amide bond and favor more compact peptide conformations like polyproline II (PPII) helices.[1][3]

Comparison of this compound and Alternatives

The introduction of a ketone at the 4-position of proline, as in this compound, offers a unique combination of conformational control and a site for further chemical modification.[4] Below is a comparison with other commonly used 4-substituted proline analogs.

Conformational Effects and Physicochemical Properties
Proline Derivative4-SubstituentPrimary Conformational EffectKey Physicochemical Properties
N-Cbz-4-keto-L-proline Keto (=O)Strong Cγ-exo pucker preference due to stereoelectronic effects.[1]Electrophilic handle for bioconjugation (e.g., oxime ligation).[4] Can act as a hydrogen bond acceptor.
4(R)-Hydroxy-L-proline (Hyp) Hydroxyl (-OH)Favors Cγ-exo pucker, stabilizing the collagen triple helix.[1][5]Hydrogen bond donor and acceptor. Can be further functionalized.
4(R)-Fluoro-L-proline (Flp) Fluoro (-F)Strongest Cγ-exo pucker preference due to a powerful stereoelectronic effect.[1][6]Induces significant conformational bias. Useful for ¹⁹F NMR studies.[6][7]
4(S)-Fluoro-L-proline (flp) Fluoro (-F)Favors Cγ-endo pucker.[1]Destabilizes PPII helices.
4(R)-Methyl-L-proline Methyl (-CH₃)Steric preference for an anti-conformation, leading to an endo ring pucker.[1]Increases hydrophobicity.

Experimental Data

The conformational impact of 4-substituted prolines is typically assessed using spectroscopic techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for analyzing the secondary structure of peptides in solution.[8][9] The CD spectra of peptides containing different 4-substituted prolines can reveal their propensity to adopt specific conformations, such as the polyproline II (PPII) helix, which is characterized by a strong negative band around 204 nm and a weak positive band around 228 nm.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about peptide structure and dynamics.[2] For proline-containing peptides, NMR can be used to determine the cis/trans ratio of the Xaa-Pro bond and to infer the pucker of the proline ring.[1][2] The chemical shifts of the proline ring protons, particularly Hα, Hβ, and Hγ, are sensitive to the ring conformation.

Experimental Protocols

The synthesis of peptides containing this compound or other modified prolines is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). A versatile method known as "proline editing" allows for the site-specific modification of a hydroxyproline residue after its incorporation into the peptide chain.[1][12][13]

General Protocol for Peptide Synthesis and On-Resin Oxidation of Hydroxyproline
  • Solid-Phase Peptide Synthesis (SPPS): The peptide is assembled on a solid support (e.g., Rink amide resin) using standard Fmoc/tBu chemistry.[14] Fmoc-4(R)-hydroxy-L-proline with a suitable protecting group on the hydroxyl function (e.g., Trityl) is incorporated at the desired position.

  • Selective Deprotection: Following the completion of the peptide sequence, the protecting group on the hydroxyproline hydroxyl is selectively removed while the peptide remains attached to the resin and other side-chain protecting groups are intact.

  • Oxidation to 4-keto-proline: The free hydroxyl group is then oxidized to a ketone. A common method is the use of Dess-Martin periodinane (DMP) or a Swern oxidation.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and all remaining side-chain protecting groups are removed, typically using a cocktail containing trifluoroacetic acid (TFA).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final peptide is characterized by mass spectrometry and analytical HPLC. The N-terminus can be capped with a Carbobenzyloxy (Cbz) group if required, either on-resin or in solution.[14][15]

Visualizations

Proline Ring Pucker Equilibrium

G Proline Ring Pucker Equilibrium cluster_endo Cγ-endo Pucker cluster_exo Cγ-exo Pucker endo Endo exo Exo endo->exo Rapid Equilibrium exo->endo

Caption: The two major puckered conformations of the proline ring.

Workflow for Proline Editing

G Proline Editing Workflow start Start SPPS incorporate Incorporate Fmoc-Hyp(PG)-OH start->incorporate elongate Elongate Peptide Chain incorporate->elongate deprotect_oh Selectively Deprotect Hyp elongate->deprotect_oh oxidize Oxidize to 4-keto-Pro deprotect_oh->oxidize cleave Cleave and Deprotect Peptide oxidize->cleave purify Purify by HPLC cleave->purify end Characterized Peptide purify->end

Caption: A simplified workflow for synthesizing a peptide with a 4-keto-proline residue.

Conclusion

This compound is a valuable tool for peptide chemists and drug designers. Its ability to strongly influence peptide conformation, coupled with the reactive keto handle, allows for the creation of structurally well-defined and functionalized peptides. Compared to other 4-substituted prolines, it offers a unique combination of conformational constraint and a site for chemoselective ligation. The choice of which proline analog to use will depend on the specific application, whether the goal is to maximize structural stability, introduce a specific functional group, or probe peptide-protein interactions using spectroscopic handles. The "proline editing" methodology provides a robust and flexible approach to the synthesis of peptides containing these powerful modifications.

References

A Head-to-Head Comparison: N-Cbz vs. Fmoc for Proline-Containing Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of proline-containing peptides presents unique challenges. The choice between the classical Carboxybenzyl (Cbz) and the modern 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the proline residue is a critical decision that significantly impacts yield, purity, and the overall synthetic strategy. This guide provides an objective comparison of their performance, supported by literature-derived data and detailed experimental protocols.

Proline's distinctive cyclic structure, being a secondary amino acid, introduces steric hindrance and a high propensity for side reactions, most notably diketopiperazine (DKP) formation, especially when it is the second amino acid in a sequence. This side reaction can severely diminish the yield and purity of the final peptide. The selection of the N-α-protecting group is therefore paramount in mitigating these challenges. While Fmoc is the gold standard for solid-phase peptide synthesis (SPPS), Cbz remains a valuable tool, particularly in solution-phase synthesis and for specific applications requiring its unique orthogonality.

At a Glance: Key Differences Between Cbz and Fmoc for Proline Synthesis

FeatureN-Cbz (Carboxybenzyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Primary Application Predominantly solution-phase peptide synthesis; orthogonal protection in SPPSGold standard for solid-phase peptide synthesis (SPPS)
Deprotection Condition Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid)Mild base (e.g., 20% piperidine in DMF)[1]
Orthogonality Orthogonal to Boc and Fmoc groupsOrthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu)
Key Advantage for Proline Low risk of diketopiperazine (DKP) formation in solution-phase synthesis.Amenable to automated SPPS, with well-established protocols.
Key Disadvantage for Proline Harsh deprotection conditions are not ideal for standard SPPS.High risk of diketopiperazine (DKP) formation, especially with a C-terminal proline.[2][3]

Performance Comparison: Yield, Purity, and Side Reactions

Quantitative Data Summary
Performance MetricN-Cbz-ProlineFmoc-Proline
Typical Crude Peptide Purity (%) Generally high in solution-phase (>90%), but not typically used for iterative SPPS.Highly sequence-dependent; can be low (<50%) if DKP formation is significant. With optimization, can be >70%.
Overall Yield (%) High in solution-phase synthesis (>85%).Can be significantly reduced by DKP formation, sometimes to <30%. Use of pseudoproline dipeptides or optimized conditions can improve yields to >60%.
Diketopiperazine (DKP) Formation (%) Negligible in most solution-phase protocols.Can be a major side product, with reports of >50% of the dipeptide being lost to DKP formation in unfavorable sequences.[2][3]
Racemization Risk Generally low due to the urethane nature of the protecting group.Low for proline itself, but the basic deprotection conditions can increase the risk for adjacent sensitive amino acids.

Key Side Reactions and Mitigation Strategies

The primary side reaction of concern in proline-containing peptide synthesis is diketopiperazine (DKP) formation . This is particularly problematic in Fmoc-SPPS when proline is at the C-terminus or is the penultimate residue. The basic conditions used for Fmoc deprotection facilitate an intramolecular attack of the deprotected N-terminal amine on the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.

Mitigation Strategies for DKP Formation in Fmoc-SPPS:

  • Use of 2-chlorotrityl chloride resin: The steric bulk of this resin can inhibit DKP formation.

  • Incorporation of pseudoproline dipeptides: These dipeptides introduce a "kink" that disrupts the peptide backbone's ability to form the cyclic DKP structure.

  • Optimized Fmoc deprotection: Using alternative reagents like 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to the standard 20% piperidine in DMF.[4][5]

With the Cbz group, the main challenges are related to its deprotection. Catalytic hydrogenolysis is a mild method but can be inefficient for complex peptides and is not easily automated for SPPS. Strong acids like HBr in acetic acid are effective but can damage sensitive residues in the peptide chain.

Experimental Protocols

Fmoc-Proline Coupling in SPPS (HATU/DIPEA)

This protocol is for the coupling of an Fmoc-protected amino acid to a resin-bound peptide with a proline at the N-terminus.

Materials:

  • Fmoc-protected amino acid (3 eq.)

  • HATU (2.9 eq.)

  • DIPEA (6 eq.)

  • DMF (N,N-Dimethylformamide)

  • Peptide-resin

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Deprotect the N-terminal Fmoc group with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF.

  • Add DIPEA to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF to remove excess reagents.

  • Perform a Kaiser test to confirm the completion of the coupling.

Cbz-Proline Deprotection by Catalytic Hydrogenolysis (Solution Phase)

This protocol describes the removal of the Cbz group from a peptide in solution.

Materials:

  • Cbz-protected peptide

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) balloon

Procedure:

  • Dissolve the Cbz-protected peptide in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (typically 10% by weight relative to the peptide).

  • Seal the flask and purge with nitrogen, then evacuate and backfill with hydrogen gas from a balloon (repeat 3 times).

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully purge the flask with nitrogen to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Visualizing the Chemistry

Protecting_Groups cluster_Cbz N-Cbz-Proline cluster_Fmoc N-Fmoc-Proline Cbz_Pro Cbz-Proline Cbz_Structure Structure: Benzyloxycarbonyl group attached to Proline's nitrogen. Fmoc_Pro Fmoc-Proline Fmoc_Structure Structure: 9-fluorenylmethyloxycarbonyl group attached to Proline's nitrogen. SPPS_Workflow cluster_Fmoc Fmoc-SPPS Cycle for Proline Fmoc_Start Resin-Bound Peptide Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Start->Fmoc_Deprotect Fmoc_Wash1 DMF Wash Fmoc_Deprotect->Fmoc_Wash1 DKP Diketopiperazine Formation (Side Reaction) Fmoc_Deprotect->DKP High Risk Fmoc_Couple Fmoc-Pro-OH Coupling (e.g., HATU/DIPEA) Fmoc_Wash1->Fmoc_Couple Fmoc_Wash2 DMF Wash Fmoc_Couple->Fmoc_Wash2 Fmoc_End Elongated Peptide Fmoc_Wash2->Fmoc_End Decision_Tree Start Proline-Containing Peptide Synthesis Strategy Synthesis Strategy? Start->Strategy SPPS Solid-Phase (SPPS) Strategy->SPPS SPPS Solution Solution-Phase Strategy->Solution Solution Proline_Pos Proline Position? Not_C_Terminal Not C-terminal dipeptide Proline_Pos->Not_C_Terminal Not C-terminal dipeptide Is_C_Terminal C-terminal dipeptide Proline_Pos->Is_C_Terminal C-terminal dipeptide SPPS->Proline_Pos Use_Cbz Use Cbz Strategy Solution->Use_Cbz Use_Fmoc Use Fmoc Strategy Fmoc_Optimize Optimize Fmoc Conditions (e.g., Pseudoproline, 2-Cl-Trt resin) Not_C_Terminal->Use_Fmoc Is_C_Terminal->Fmoc_Optimize

References

Safety Operating Guide

Proper Disposal of N-Carbobenzyloxy-4-keto-L-proline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Carbobenzyloxy-4-keto-L-proline (CAS No. 64187-47-9), ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE)Handling Procedures
Eye Protection: Chemical safety gogglesUse in a well-ventilated area, preferably a fume hood.
Hand Protection: Chemical-resistant gloves (e.g., nitrile)Avoid generation of dust.
Body Protection: Laboratory coatPrevent contact with skin and eyes.
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.Do not eat, drink, or smoke in the handling area.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound.

cluster_0 Disposal Workflow A Step 1: Waste Identification & Segregation B Step 2: Container Labeling A->B C Step 3: Temporary Storage B->C D Step 4: Arrange for Professional Disposal C->D

Caption: Disposal Workflow for this compound.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect all solid this compound, including contaminated items such as weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, compatible, and clearly labeled hazardous waste container. The solvent used must also be identified on the label. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.

Step 2: Container Labeling

Properly label all waste containers with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number: "64187-47-9"

  • The primary hazards (if known, otherwise state "Caution: Chemical of Unknown Hazards")

  • The accumulation start date

  • The name and contact information of the generating laboratory/researcher

Step 3: Temporary Storage

Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

Step 4: Arrange for Professional Disposal

Contact your institution's EHS department or a certified chemical waste disposal contractor to arrange for the pickup and disposal of the this compound waste. Provide them with accurate information about the waste stream to ensure proper handling and disposal in accordance with local, regional, and national regulations.

Key Experimental Protocols Cited

While this document focuses on disposal, the handling of this compound in an experimental setting would necessitate the same level of personal protective equipment and engineering controls (i.e., use of a chemical fume hood) as outlined in the "Immediate Safety and Handling Precautions" section.

Logical Relationship Diagram

The decision-making process for the disposal of this compound is based on a conservative approach due to the lack of a specific, comprehensive Safety Data Sheet.

A Is a specific SDS available for this compound? B No A->B C Consult SDS of structurally similar compounds B->C D Potential for environmental hazard identified C->D E Treat as hazardous waste D->E F Dispose of via an approved waste disposal plant E->F

Caption: Decision-making for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling N-Carbobenzyloxy-4-keto-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Carbobenzyloxy-4-keto-L-proline. The following procedures are based on best practices for handling similar chemical compounds and general laboratory safety protocols. No specific Safety Data Sheet (SDS) for this compound was located; therefore, these recommendations are derived from SDSs for related compounds such as N-CBZ-L-proline.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications & Best Practices
Eye and Face Protection Safety glasses with side shields or goggles. A face shield should be worn in addition to safety glasses or goggles when there is a splash hazard.[1]Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[1]
Hand Protection Disposable nitrile gloves are the minimum requirement.[1] Consider double gloving for added protection.Inspect gloves before each use and remove them immediately after contact with the chemical. Wash hands before replacing gloves.[1]
Body Protection A lab coat, long pants, and closed-toe shoes are the minimum requirements for working in a laboratory.[1]---
Respiratory Protection Typically not required under normal use conditions with adequate ventilation.[2] If dust formation is likely, a NIOSH/MSHA-approved respirator should be used.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from receipt to use.

  • Preparation and Area Setup :

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Ensure the work area is clean, uncluttered, and free of ignition sources.[4]

    • Have an emergency eyewash station and safety shower readily accessible.[5]

  • Donning Personal Protective Equipment (PPE) :

    • Put on all required PPE as outlined in the table above before handling the chemical.

  • Handling the Chemical :

    • Carefully open the container to avoid creating dust.

    • Weigh and dispense the necessary amount of the compound within the fume hood.

    • Avoid direct contact with the skin, eyes, and clothing.[6]

    • Do not eat, drink, or smoke in the handling area.[4]

  • Post-Handling :

    • Securely close the container after use.

    • Clean the work surface with an appropriate solvent and decontaminate any equipment used.

    • Properly remove and dispose of gloves and any other contaminated disposable PPE.

    • Wash hands thoroughly with soap and water after completing the work.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Container Management :

    • Keep the waste container securely closed when not in use.

    • Store the waste container in a designated secondary containment area away from incompatible materials.

  • Disposal Procedure :

    • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national hazardous waste regulations for complete and accurate classification.[6][7]

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Workflow for Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare Well-Ventilated Area don_ppe Don Appropriate PPE prep_area->don_ppe Ensure Safety Measures handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem Begin Experiment post_handle Post-Handling Procedures handle_chem->post_handle Complete Experiment segregate_waste Segregate Chemical Waste post_handle->segregate_waste Generate Waste dispose_waste Dispose via EHS segregate_waste->dispose_waste Follow Regulations

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Carbobenzyloxy-4-keto-L-proline
Reactant of Route 2
Reactant of Route 2
N-Carbobenzyloxy-4-keto-L-proline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.